molecular formula C6H6N2O2 B1603197 5-Hydroxypyridine-2-carboxamide CAS No. 896419-97-9

5-Hydroxypyridine-2-carboxamide

Cat. No.: B1603197
CAS No.: 896419-97-9
M. Wt: 138.12 g/mol
InChI Key: VRTZVJPYNJMHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxypyridine-2-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is limited, its core structure is a key motif in the development of novel therapeutic agents. Pyridine carboxamide derivatives are frequently investigated as potent allosteric inhibitors for various biological targets. For instance, structurally similar substituted pyridine carboxamides have been identified as potent and selective allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in multiple oncogenic signaling pathways, making it a promising target for cancer therapy . Furthermore, pyridine carboxamides and thiocarboxamides have demonstrated notable antiplasmodial activity, highlighting their value in infectious disease research and the search for new antimalarial compounds . The presence of both a hydroxypyridine ring and a carboxamide group makes this compound a versatile building block for chemical synthesis. Researchers can utilize this scaffold to explore structure-activity relationships (SAR) by modifying the amide moiety or the pyridine core. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-hydroxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)5-2-1-4(9)3-8-5/h1-3,9H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTZVJPYNJMHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605150
Record name 5-Hydroxypyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896419-97-9
Record name 5-Hydroxypyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-2-pyridinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Hydroxypyridine-2-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

5-Hydroxypyridine-2-carboxamide is a heterocyclic organic compound that has emerged as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its pyridine core, substituted with a hydroxyl and a carboxamide group, presents a unique electronic and structural framework, rendering it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, synthesis, potential mechanisms of action, and its burgeoning applications in pharmaceutical research. The inherent reactivity of its functional groups allows for a wide array of chemical modifications, making it an invaluable building block in the quest for new drugs.[1]

Physicochemical Properties: A Foundation for Development

A thorough understanding of the physicochemical properties of a compound is paramount for its successful development as a drug candidate. While specific experimental data for this compound is not extensively published, we can infer its characteristics from its precursor, 5-Hydroxypyridine-2-carboxylic acid, and related derivatives.

PropertyValue (Estimated/Inferred)Source
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.13 g/mol [2]
Melting Point >200 °C (decomposition likely)Inferred from precursor[3]
Boiling Point Not available (likely decomposes)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water.Inferred from related compounds
pKa Estimated acidic pKa (hydroxyl group) ~8-9; Estimated basic pKa (pyridine nitrogen) ~2-3Inferred from similar structures
Appearance Off-white to light yellow solidGeneral observation for similar compounds

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid precursor, 5-hydroxypyridine-2-carboxylic acid (also known as 5-hydroxypicolinic acid). A common and efficient method involves the use of a carbodiimide coupling agent.

Experimental Protocol: Carbodiimide-Mediated Amidation

This protocol describes a general procedure for the synthesis of this compound from 5-hydroxypyridine-2-carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • 5-Hydroxypyridine-2-carboxylic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, prepare a solution of ammonia by adding DIPEA (2.5 eq) to a suspension of ammonium chloride (1.5 eq) in anhydrous DMF. Stir for 10 minutes.

  • Coupling Reaction: Slowly add the ammonia solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 5-Hydroxypyridine-2-carboxylic Acid reagents EDC, HOBt, NH4Cl, DIPEA in DMF start->reagents Add reaction Amide Coupling Reaction reagents->reaction Initiate workup Aqueous Work-up & Extraction reaction->workup Proceed to purification Silica Gel Chromatography workup->purification Followed by product This compound purification->product Yields

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: A Focus on Allosteric Inhibition

While the precise biological targets of this compound are still under active investigation, a compelling body of evidence points towards the potential for pyridine carboxamide derivatives to act as allosteric inhibitors. One notable target is the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, particularly the RAS-MAPK pathway, which is frequently dysregulated in various cancers.

Allosteric inhibitors of SHP2 bind to a site distinct from the active site, stabilizing the auto-inhibited conformation of the enzyme and preventing its activation. This mode of inhibition offers a promising therapeutic strategy, as it can provide greater selectivity and avoid the challenges associated with targeting the highly conserved active sites of phosphatases.

Signaling Pathway Diagram: Allosteric Inhibition of SHP2

SHP2_Inhibition cluster_pathway SHP2 Signaling and Allosteric Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Activates SHP2_inactive Inactive SHP2 (Auto-inhibited) RTK->SHP2_inactive Recruits & Activates Ras Ras Grb2_Sos->Ras Activates MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Activates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation SHP2_active Active SHP2 SHP2_inactive->SHP2_active Conformational Change SHP2_active->Ras Promotes Activation Inhibitor 5-Hydroxypyridine -2-carboxamide (Allosteric Inhibitor) Inhibitor->SHP2_inactive Binds & Stabilizes

Caption: Allosteric inhibition of SHP2 by this compound.

Biological Activities and Therapeutic Potential

The pyridine carboxamide scaffold has been implicated in a range of biological activities, highlighting its potential for the development of new therapeutics.

Antiviral Activity

Derivatives of hydroxypyridine carboxamide have demonstrated promising antiviral activity, particularly against human cytomegalovirus (HCMV).[5] Structure-activity relationship (SAR) studies have revealed that the 5-hydroxy group is critical for potency. For instance, an N-benzyl hydroxypyridone carboxamide derivative showed an EC₅₀ of 0.86 μmol/L against HCMV.[5] While the parent this compound itself showed reduced potency in some assays compared to its carboxylic acid precursor, its derivatives present a viable chemotype for developing novel antivirals.[5]

Antiplasmodial Activity

The fight against malaria has also seen contributions from pyridine carboxamide derivatives. Several studies have evaluated their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One study reported a thiopicolinamide derivative with a submicromolar IC₅₀ of 142 nM.[6] This suggests that the pyridine carboxamide core can be a valuable starting point for the design of new antimalarial agents.

Compound ClassBiological ActivityOrganism/TargetPotency (IC₅₀/EC₅₀)Reference
N-benzyl hydroxypyridone carboxamideAntiviralHuman Cytomegalovirus (HCMV)EC₅₀ = 0.86 μmol/L[5]
ThiopicolinamideAntiplasmodialPlasmodium falciparumIC₅₀ = 142 nM[6]

Safety and Toxicology

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its synthetic tractability, coupled with the demonstrated biological activities of its derivatives, particularly in the antiviral and antiplasmodial arenas, makes it an attractive starting point for drug discovery campaigns. The potential for this class of compounds to act as allosteric inhibitors of key signaling proteins like SHP2 opens up exciting new avenues for targeted therapies.

Future research should focus on a more detailed characterization of the physicochemical and toxicological properties of this compound itself. Furthermore, the exploration of diverse substitutions on the pyridine ring and the carboxamide moiety will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The development of robust and efficient synthetic routes will also be essential for advancing these promising compounds through the drug discovery pipeline.

References

  • Senaweera, S., et al. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). ACS Medicinal Chemistry Letters, 12(5), 763-770. Available from: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. In: Toxicological Profiles. Agency for Toxic Substances and Disease Registry (US); 1992. Available from: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Pyridine: Human health tier II assessment. (2015). Available from: [Link]

  • Downer-Riley, N. K., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100536. Available from: [Link]

  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 28941-28948. (2023). Available from: [Link]

Sources

An In-Depth Technical Guide to 5-Hydroxypyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile component in drug design. When functionalized with a carboxamide group, another critical pharmacophore, the resulting pyridine carboxamide structure offers a rich platform for developing novel therapeutics, particularly in the realms of oncology and infectious diseases.[2] This guide provides a comprehensive technical overview of a specific, yet promising, member of this class: 5-Hydroxypyridine-2-carboxamide. While direct extensive research on this particular molecule is emerging, its structural motifs suggest significant potential. This document will synthesize available information on its identity, synthesis, and physicochemical properties, and extrapolate its potential applications based on the well-documented activities of its close analogs.

Core Compound Identification

A precise understanding of a molecule's identity is the foundation of all scientific inquiry. This section provides the key identifiers for this compound.

IdentifierValueSource
CAS Number 896419-97-9[3], [4]
Molecular Formula C₆H₆N₂O₂[3]
Molecular Weight 138.12 g/mol [3], [4]
IUPAC Name This compound
Synonyms 5-Hydroxypicolinamide[3]
InChI Key VRTZVJPYNJMHPW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1O)C(=O)N[3]

Synthesis and Chemical Properties: From Precursor to Final Compound

The synthesis of this compound is logically approached through the amidation of its carboxylic acid precursor, 5-Hydroxypyridine-2-carboxylic acid (CAS: 15069-92-8).[3] This precursor is a versatile building block in its own right, with multiple reactive sites that allow for various chemical transformations.[3]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule is at the amide bond, leading back to 5-Hydroxypyridine-2-carboxylic acid and ammonia or an ammonia equivalent. This is a standard and effective strategy for amide synthesis.

Retrosynthesis target This compound disconnection Amide C-N bond disconnection target->disconnection Retrosynthesis precursors 5-Hydroxypyridine-2-carboxylic acid + NH₃ disconnection->precursors Precursors

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

Step 1: Activation of the Carboxylic Acid

The direct reaction of a carboxylic acid with ammonia is generally inefficient. Therefore, the carboxylic acid group of 5-Hydroxypyridine-2-carboxylic acid must first be activated. This can be achieved using a variety of coupling reagents commonly employed in peptide synthesis.

Step 2: Amidation

The activated carboxylic acid is then reacted with a source of ammonia, such as ammonium chloride in the presence of a base, or aqueous ammonia, to form the desired amide.

Synthesis_Workflow start 5-Hydroxypyridine-2-carboxylic acid activation Activation with Coupling Reagent (e.g., HATU, HOBt) start->activation intermediate Activated Ester Intermediate activation->intermediate amidation Reaction with Ammonia Source (e.g., NH₄Cl, Base) intermediate->amidation product This compound amidation->product purification Purification (e.g., Crystallization, Chromatography) product->purification

Caption: Proposed workflow for the synthesis of this compound.

Physicochemical Properties

Detailed, experimentally-derived physicochemical data for this compound is limited. However, properties can be inferred from its structure and data available for its precursors. 5-Hydroxypyridine-2-carboxylic acid is a solid with a melting point of 268 °C and is soluble in polar organic solvents like DMSO and methanol.[5][6] It is likely that this compound shares similar solubility characteristics.

Potential Applications in Drug Discovery and Development

The true potential of this compound lies in its application as a scaffold in drug discovery. The pyridine carboxamide motif is a "privileged" structure, appearing in numerous biologically active compounds.[7]

As a Kinase Inhibitor Scaffold

Recent studies have highlighted the efficacy of pyridine-2-carboxamide derivatives as potent and selective inhibitors of kinases, which are critical targets in oncology. For instance, a series of pyridine-2-carboxamide analogues have demonstrated strong inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of T cell activation, making it an attractive target for cancer immunotherapy.[8][9] The 5-hydroxy substituent on the pyridine ring can serve as a crucial hydrogen bond donor, potentially enhancing binding affinity and selectivity for the target kinase.

Signaling_Pathway cluster_TCell T Cell TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Downstream Downstream Signaling (e.g., SLP-76, AP-1) HPK1->Downstream Inhibition Activation T Cell Activation & Proliferation Downstream->Activation Inhibitor This compound (Potential HPK1 Inhibitor) Inhibitor->HPK1

Caption: Potential mechanism of action as an HPK1 inhibitor in T cells.

In Antimicrobial Drug Discovery

The pyridine carboxamide scaffold has also shown significant promise in the development of new antimicrobial agents. Derivatives have demonstrated activity against a range of pathogens, including drug-resistant strains.[7] Furthermore, pyridine carboxamides and their thioamide analogs have exhibited notable antiplasmodial activity, highlighting their potential in the fight against malaria.[10] The 5-hydroxypyridine moiety can contribute to the overall electronic and steric profile of the molecule, influencing its interaction with microbial targets.

Safety and Handling

As no specific safety data sheet (SDS) for this compound is readily available, a cautious approach to handling is imperative. The safety profile of its precursor, 5-Hydroxypyridine-2-carboxylic acid, and a related compound, 5-Hydroxypyridine-2-carboxaldehyde, can provide guidance.

Hazard Identification (based on related compounds):

  • May cause skin and serious eye irritation.[8]

  • May cause respiratory irritation.[8]

  • Harmful if swallowed.[11]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[11]

    • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[11]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Conclusion and Future Directions

This compound represents a molecule of significant interest for researchers in drug discovery and development. While comprehensive data on the compound itself is still emerging, its structural components—the 5-hydroxypyridine ring and the 2-carboxamide group—are well-established pharmacophores with proven therapeutic relevance. The logical synthetic route via its carboxylic acid precursor makes it an accessible target for chemical synthesis and derivatization.

Future research should focus on the following areas:

  • Development and publication of a detailed, optimized synthesis protocol.

  • Comprehensive characterization of its physicochemical properties.

  • In-depth evaluation of its biological activity , particularly as a kinase inhibitor for oncology and as an antimicrobial agent. Structure-activity relationship (SAR) studies on a library of its derivatives would be highly valuable.

By leveraging the insights from related, well-studied compounds, and through dedicated future investigation, this compound holds the promise of becoming a valuable scaffold for the next generation of therapeutic agents.

References

  • ACS Publications. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

  • PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. [Link]

  • PubMed. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

  • Taylor & Francis Online. Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • ResearchGate. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]

  • PrepChem.com. Synthesis of 5-Carboxy-pyridine-2-carboxamide oxime. [Link]

  • PubMed. Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link]

  • Drug Development and Delivery. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • PubMed. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. [Link]

Sources

A Technical Guide to the Biological Activity of 5-Hydroxypyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-hydroxypyridine-2-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility and a broad spectrum of biological activities. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these promising derivatives. We will explore their significant potential as enzyme inhibitors, anticancer agents, and antiviral therapeutics, supported by detailed experimental protocols and mechanistic insights. The document is structured to serve as a comprehensive resource, bridging fundamental chemistry with advanced therapeutic applications and outlining future pathways for drug discovery.

Introduction: The this compound Core

The this compound moiety is a heterocyclic scaffold of significant interest in pharmaceutical research.[1] Its structure, featuring a hydroxyl group, a carboxamide, and a pyridine ring, presents multiple reactive sites and hydrogen bonding capabilities, making it an invaluable building block for creating diverse molecular architectures.[2] The pyridine ring acts as a bioisostere for a phenyl group but with improved solubility and metabolic properties, while the hydroxyl and carboxamide groups are crucial for forming key interactions with biological targets. These derivatives are frequently investigated as potent inhibitors for a variety of enzymes and receptors, underpinning their broad therapeutic potential.[1][3]

This guide will delve into the key biological activities associated with this scaffold, focusing on:

  • Enzyme Inhibition: Targeting critical enzymes in disease pathways.

  • Anticancer Activity: Exploiting mechanisms to inhibit tumor growth and proliferation.

  • Antiviral Activity: Developing agents against a range of viral pathogens.

  • Antitubercular and Antiplasmodial Activity: Addressing global infectious diseases.

Key Therapeutic Areas and Mechanisms of Action

The unique structural features of this compound derivatives allow them to interact with a wide array of biological targets, leading to significant activity in multiple therapeutic domains.

Enzyme Inhibition

The ability to chelate metal ions and form specific hydrogen bonds makes this scaffold a potent inhibitor of various metalloenzymes and kinases.

  • Prolyl 4-Hydroxylase (P4H) Inhibition: A series of 5-amide substituted pyridine-2-carboxylic acids have been identified as effective in-vitro inhibitors of prolyl 4-hydroxylase, an enzyme crucial for collagen biosynthesis.[4] While these initial compounds were not active in cell-based models, they provided a foundation for understanding the binding requirements of the P4H active site.[4]

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, making it a prime target for cancer immunotherapy.[5] Pyridine-2-carboxamide analogues have been developed as potent and selective HPK1 inhibitors.[5] One such compound, when combined with an anti-PD-1 antibody, demonstrated robust in vivo efficacy in murine colorectal cancer models, with a tumor growth inhibition (TGI) of up to 94.3%.[5] This highlights the scaffold's potential in developing next-generation immuno-oncology agents.

HPK1_Inhibition_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 Signal HPK1 HPK1 SLP76->HPK1 Activates AP1 AP-1 Activation SLP76->AP1 Leads to HPK1->SLP76 Phosphorylates (Negative Feedback) Derivative 5-Hydroxypyridine -2-carboxamide Derivative Derivative->HPK1 Inhibits IL2 IL-2 Production (T-Cell Proliferation) AP1->IL2

Caption: HPK1 Inhibition by Pyridine-2-carboxamide Derivatives.

  • Urease Inhibition: Urease is a key virulence factor for bacteria like Helicobacter pylori. Pyridine carboxamide and carbothioamide derivatives have been synthesized and shown to be potent urease inhibitors.[6] Compounds with electron-donating or withdrawing groups exhibited significant activity, with IC50 values as low as 1.07 µM, demonstrating their potential for treating bacterial infections.[6]

  • Succinate Dehydrogenase (SDH) Inhibition: In the agrochemical field, pyridine carboxamide derivatives have been designed as antifungal agents by targeting succinate dehydrogenase (SDH), a vital enzyme in the fungal respiratory chain.[7] These compounds show excellent inhibitory effects against Botrytis cinerea SDH, matching the potency of commercial fungicides.[7]

Anticancer Activity

Carboxamide derivatives are a promising class of compounds in anticancer drug discovery.[8] The this compound scaffold is no exception, with derivatives showing potent activity against a range of cancer cell lines.

  • Broad Antiproliferative Effects: N-substituted indole-2-carboxamides, which share structural similarities, have demonstrated potent and selective cytotoxic effects against leukemia (K-562), colon (HCT-116), and breast (MCF-7) cancer cell lines, with IC50 values in the sub-micromolar range.[8] Similarly, indenopyridine derivatives have shown higher potency against MCF-7 cells than the standard drug Doxorubicin.[9]

  • Mechanism of Action: The anticancer activity is often linked to the inhibition of key oncogenic targets. Pyrrolizine-5-carboxamide derivatives, for instance, are suggested to act via COX inhibition and induction of apoptosis.[10] The most active compounds induced dose-dependent early apoptosis in MCF-7 cells.[10] Other related thiosemicarbazone derivatives of pyridine-2-carboxaldehyde act as potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, leading to significant antitumor effects in vivo.[11]

Antiviral and Antimicrobial Activity

The pyridine scaffold is present in numerous antiviral and antimicrobial agents, and its derivatives continue to be a rich source for new drug discovery.[12][13]

  • Antitubercular Activity: A novel series of N-alkyl-5-hydroxypyrimidinone carboxamides were identified as potent agents against Mycobacterium tuberculosis (Mtb).[14][15] The target was identified as decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[14][15]

  • Broad-Spectrum Antiviral Potential: Pyridine-containing heterocycles exhibit good antiviral activity against a wide range of viruses, including HIV, HCV, and coronaviruses.[12] Specifically, 5-hydroxymethyltubercidin, a related nucleoside analogue, showed potent activity against flaviviruses and coronaviruses, including SARS-CoV-2.[16] Its mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[16]

  • Antifungal and Antiplasmodial Activity: Pyridine carboxamides have demonstrated notable antiplasmodial activity, highlighting their potential in developing new antimalarial compounds.[1] Furthermore, sulphonamide pyrolidine carboxamide derivatives have been shown to kill the malaria parasite Plasmodium falciparum at low micromolar concentrations.[17]

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is critical for rational drug design.

  • Substitutions on the Amide: The nature of the substituent on the carboxamide nitrogen is a key determinant of activity. For antitubercular agents, a benzyl-substituted carboxamide moiety was found to be crucial.[14] For anticancer activity against leukemia cells, small alkyl groups like methyl, ethyl, and allyl on the 5-amino position of the pyridine ring resulted in the most potent ribonucleotide reductase inhibitors.[11]

  • Substitutions on the Pyridine Ring: The position and electronic nature of substituents on the pyridine ring significantly influence potency and selectivity.[18] For urease inhibitors, a chloro group at the meta-position of the pyridine ring led to the most potent inhibition.[6] In anticancer pyrrolizine-5-carboxamides, substituents with opposite electronic effects on the two different phenyl rings were found to be preferable for high cytotoxicity.[10]

  • The Hydroxyl Group: The 5-hydroxy group is often critical for activity, participating in key hydrogen bonds with the target protein. Its acylation or replacement can lead to a decrease in biological activity, suggesting its role as a crucial hydrogen bond donor.[18]

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start 5-Hydroxypyridine -2-carboxylic Acid Step1 Activation (e.g., SOCl2 or Coupling Agent) Start->Step1 Intermediate Acyl Chloride or Activated Ester Step1->Intermediate Step2 Amine (R-NH2) Base (e.g., Et3N) Intermediate->Step2 Product Target Derivative: 5-Hydroxypyridine -2-carboxamide Step2->Product Purify Purification (Chromatography) Product->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize BioAssay Biological Assays (Enzymatic, Cellular) Characterize->BioAssay

Caption: General Workflow from Synthesis to Biological Evaluation.

Detailed Experimental Protocol: Synthesis of an N-Aryl-5-hydroxypyridine-2-carboxamide

Causality: This protocol utilizes a standard peptide coupling agent, HATU, which is highly efficient for forming amide bonds from carboxylic acids and amines with minimal side reactions. DMF is chosen as the solvent for its ability to dissolve a wide range of organic compounds. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

  • Preparation: To a solution of 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the desired substituted aniline (1.1 eq).

  • Coupling Agent Addition: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) to the mixture, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-5-hydroxypyridine-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Anticancer MTT Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K-562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. [8]2. Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%) by plotting a dose-response curve.

Table 1: Representative Biological Activity of Pyridine Carboxamide Derivatives

Compound ClassTarget/Cell LineActivity Metric (IC50)Reference
Pyridine-2-carboxamideHPK1 (enzymatic)Low nM range[5]
Indole-2-carboxamideK-562 (Leukemia)0.33 µM[8]
Pyridine CarbothioamideUrease1.07 µM[6]
Pyridine ThiosemicarbazoneRibonucleotide Reductase1.0 µM[11]
Pyridine CarboxamideB. cinerea SDH5.6 mg/L[7]
Sulphonamide CarboxamideP. falciparum2.40 µM[17]

Future Perspectives and Drug Development

The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. Future research should focus on several key areas:

  • Selectivity Profiling: While potency is important, selectivity against related enzymes or receptors is crucial to minimize off-target effects. Kinase and phosphatase inhibitor profiling will be essential for developing safe anticancer agents.

  • Pharmacokinetic Optimization: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is necessary to translate potent compounds into viable drug candidates. Modifications to the scaffold can be made to improve oral bioavailability and metabolic stability. [5]* Novel Target Exploration: The scaffold's versatility suggests it could be effective against new and emerging biological targets. Screening these derivatives against diverse target classes may uncover novel therapeutic applications.

  • Combination Therapies: As demonstrated with HPK1 inhibitors, the most significant therapeutic benefit may be realized when these agents are used in combination with other treatments, such as immunotherapy, to achieve synergistic effects. [5]

Conclusion

This compound and its related derivatives represent a highly versatile and potent class of biologically active molecules. Their demonstrated efficacy as enzyme inhibitors, anticancer agents, and antimicrobials provides a robust foundation for further drug discovery and development. Through rational design based on a deep understanding of structure-activity relationships and mechanism of action, this privileged scaffold holds immense promise for addressing significant unmet medical needs across oncology, infectious diseases, and beyond.

References

  • The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis.
  • Franklin, T. J., et al. (1990). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry.
  • Lee, E. J., et al. (2018). Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase. Journal of Medicinal Chemistry. Available at: [Link]

  • 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis - ChemicalBook.
  • This compound | Supplier - Benchchem.
  • Lee, E. J., et al. (2018). Discovery and Structure-Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2'-Oxidase. PubMed.
  • Synthesis of 5-Carboxy-pyridine-2-carboxamide oxime - PrepChem.com.
  • Zhang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Available at: [Link]

  • De Clercq, E., et al. (1983). 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. Anti-herpes activity of 5-propynyloxy-2'. Scilit.
  • Wang, Z., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. Available at: [Link]

  • Sagine, et al. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]

  • Fassihi, A., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. Available at: [Link]

  • Herrera-Mayorga, V., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Ohashi, H., et al. (2021). 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. PMC - NIH. Available at: [Link]

  • Higashi, T. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

  • Wu, J., et al. (2020). Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. MDPI. Available at: [Link]

  • Siddiqui, H. L., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors. (2021). bioRxiv.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Semantic Scholar. Available at: [Link]

  • The Structure-Activity Relationship of Lasamide: A Technical Guide for Drug Development Professionals. (2025). Benchchem.
  • Funar-Timofei, S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Anticancer activity of novel indenopyridine derivatives. (2016). Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Available at: [Link]

  • (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). ResearchGate. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2018). Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. SciSpace. Available at: [Link]

  • Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of. (1993). PubMed. Available at: [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One. Available at: [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 5-Hydroxypyridine-2-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the mechanistic underpinnings of 5-Hydroxypyridine-2-carboxamide, a key chemical scaffold in modern medicinal chemistry. While specific biological data for this individual compound are limited, its core structure is a recurring motif in a multitude of potent and selective therapeutic agents[1]. This document will, therefore, elucidate the primary mechanisms of action attributed to the broader class of pyridine carboxamide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Pyridine Carboxamide Scaffold

The pyridine carboxamide moiety is a privileged structure in drug discovery, conferring favorable pharmacokinetic properties and serving as a versatile anchor for molecular interactions with biological targets[2]. This compound, with its hydroxyl and carboxamide groups, presents multiple reactive sites for derivatization, making it a valuable building block for creating diverse chemical libraries[3]. The exploration of its derivatives has led to the discovery of potent inhibitors for a range of enzymes and modulators of cellular signaling pathways, with significant implications for oncology, immunology, and infectious diseases[2][4][5][6].

Primary Mechanism of Action: Enzyme Inhibition

The most prominent mechanism of action for pyridine carboxamide derivatives is the inhibition of key enzymes involved in critical cellular processes. This inhibition can be competitive, non-competitive, or allosteric, depending on the specific target and the chemical nature of the substituents on the pyridine ring.

PARP Inhibition and Synthetic Lethality: A Cornerstone in Cancer Therapy

A significant number of pyridine carboxamide-based compounds have been developed as potent inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes[7][8][9]. PARP1, in particular, is a crucial enzyme in the DNA damage response, primarily involved in the repair of single-strand breaks (SSBs)[8][9].

The Mechanism:

PARP inhibitors act as competitive inhibitors of NAD+, the substrate for PARP enzymes, at the catalytically active site[9]. By blocking PARP activity, these inhibitors prevent the recruitment of DNA repair machinery to the site of SSBs. This leads to the accumulation of unrepaired SSBs, which, during DNA replication, can degenerate into more cytotoxic double-strand breaks (DSBs)[7][9].

In healthy cells, these DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway. However, in cancer cells with mutations in HRR genes, such as BRCA1 or BRCA2, this pathway is deficient. The combination of PARP inhibition and a defective HRR pathway results in a phenomenon known as synthetic lethality , where the simultaneous loss of two pathways leads to cell death, while the loss of either one alone is viable[7][10]. This targeted approach allows for the selective killing of cancer cells while sparing normal, healthy cells[10].

A structurally related endogenous compound, N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, has also been identified as an inhibitor of PARP-1 activity[11].

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Homologous Recombination Repair (HRR) cluster_2 Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates Replication DNA Replication DNA_SSB->Replication unrepaired PARylation PARylation PARP1->PARylation catalyzes SSB_Repair SSB Repair Machinery PARylation->SSB_Repair recruits SSB_Repair->DNA_SSB repairs DSB Double-Strand Break (DSB) Replication->DSB leads to BRCA1_2 BRCA1/2 DSB->BRCA1_2 activates BRCA_deficient BRCA-deficient Cancer Cell DSB->BRCA_deficient occurs in HRR_Pathway HRR Pathway BRCA1_2->HRR_Pathway mediates Cell_Survival Cell Survival HRR_Pathway->Cell_Survival promotes Apoptosis Apoptosis HRR_Pathway->Apoptosis failure leads to Pyridine_Carboxamide 5-Hydroxypyridine- 2-carboxamide Analog (PARP Inhibitor) Pyridine_Carboxamide->PARP1 inhibits BRCA_deficient->HRR_Pathway defective Enzyme_Inhibition_Assay start Start prep_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Test Compound Dilutions - Assay Buffer start->prep_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add Test Compound/Control - Add Enzyme Solution prep_reagents->plate_setup pre_incubation Pre-incubation (e.g., 10-15 min at RT) Allows compound-enzyme binding plate_setup->pre_incubation reaction_init Initiate Reaction: Add Substrate Solution pre_incubation->reaction_init incubation Incubation (Specific time and temperature) Enzymatic reaction proceeds reaction_init->incubation read_plate Measure Signal: (e.g., Absorbance/Fluorescence) Using a microplate reader incubation->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value read_plate->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the test compound stock to create a range of concentrations for testing.

    • Prepare working solutions of the enzyme and substrate in the appropriate assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add the serially diluted test compound to the sample wells.

    • Add the positive control inhibitor to its designated wells.

    • Add the solvent (e.g., DMSO) without the compound to the negative control wells.

    • Add the enzyme solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate for a specific time at the optimal temperature for the enzyme. The reaction time should be within the linear range of product formation.

  • Signal Detection:

    • Stop the reaction (if necessary) and measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal corresponds to the amount of product formed or substrate consumed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Conclusion

The this compound scaffold is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a wide array of potent biological activities. The primary mechanism of action for this class of compounds is enzyme inhibition, most notably the inhibition of PARP, which has revolutionized the treatment of certain cancers through the principle of synthetic lethality. Furthermore, the ability of pyridine carboxamides to inhibit other key enzymes like HPK1 and SDH, as well as act as allosteric modulators and metal chelators, underscores their therapeutic versatility. A thorough understanding of these core mechanisms is essential for the rational design and development of novel, highly effective therapeutic agents based on this privileged chemical structure.

References

  • Franklin, T. J., et al. (1995). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters. [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Lord, C. J., & Ashworth, A. (2017). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. Annual Review of Medicine. [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Li, H., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules. [Link]

  • ResearchGate. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer | Request PDF. [Link]

  • Tarr, J. C., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Neuroscience. [Link]

  • Lenglet, A., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins. [Link]

  • Downer-Riley, N. K., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. International Journal for Parasitology: Drugs and Drug Resistance. [Link]

  • Mehuren, A. A., et al. (2023). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Metabolites. [Link]

  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry. [Link]

  • Pilie, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology. [Link]

  • de Bruin, M. A., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics. [Link]

  • D'gama, C., & Kim, Y. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Molecules. [Link]

  • Ha, T., et al. (1993). Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay. Biochemical Journal. [Link]

  • Park, S., et al. (2017). PARP Inhibition by Flavonoids Induced Selective Cell Killing to BRCA2-Deficient Cells. Molecules. [Link]

Sources

A-Z Technical Guide to the Discovery of Novel Pyridine-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1] This guide provides a comprehensive overview of the discovery process for novel derivatives, from rational design and synthesis to biological evaluation and lead optimization. We delve into the causality behind experimental choices, offering field-proven insights for researchers navigating this promising chemical space. The protocols and strategies outlined herein are designed as self-validating systems to ensure scientific integrity and reproducibility. This document serves as a technical resource for professionals dedicated to advancing therapeutic discovery through the innovative application of pyridine-2-carboxamide chemistry.

The Pyridine-2-Carboxamide Scaffold: A Privileged Core

The enduring interest in the pyridine-2-carboxamide core stems from its unique combination of physicochemical properties. The pyridine ring, a bioisostere of benzene, often improves aqueous solubility and provides a key hydrogen bond acceptor through its nitrogen atom.[1] The adjacent carboxamide group is a versatile functional handle that can participate in multiple hydrogen bonding interactions as both a donor and an acceptor, crucial for binding to biological targets.[1] This structural motif is found in a wide array of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability against various diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][4]

1.1 Pharmacophoric Features and Strategic Importance

The strategic value of the pyridine-2-carboxamide scaffold lies in its conformational rigidity and the defined spatial orientation of its functional groups. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The core allows for synthetic diversification at multiple vectors, enabling chemists to systematically probe the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Rational Design & Synthesis Strategies

The discovery of novel derivatives is a multi-step process that begins with a clear understanding of the biological target and culminates in the synthesis of a focused or diverse chemical library.

2.1 Target-Based Design and Computational Insights

Modern drug discovery often begins in silico. For a known target, such as a protein kinase or a phosphatase, computational modeling is an invaluable tool.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target. For pyridine-2-carboxamide derivatives, docking studies can reveal key interactions between the pyridine nitrogen or amide moiety and active site residues. This helps prioritize which derivatives to synthesize.[5]

  • Pharmacophore Modeling: By analyzing known active compounds, a pharmacophore model can be built to define the essential three-dimensional arrangement of features necessary for biological activity. This model then guides the design of new molecules that fit these criteria.

  • In Silico ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to flag potentially problematic motifs before synthesis, saving significant time and resources.[6]

2.2 Core Synthetic Workflow: Amide Bond Formation

The synthesis of pyridine-2-carboxamide derivatives predominantly relies on the robust and versatile amide coupling reaction between a pyridine-2-carboxylic acid derivative and a primary or secondary amine.

Experimental Protocol: General Amide Coupling

Objective: To synthesize a target pyridine-2-carboxamide from a substituted picolinic acid and an amine.

Materials:

  • Substituted picolinic acid (1.0 eq)

  • Substituted amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aq. NaHCO₃, Brine, H₂O

  • Anhydrous MgSO₄

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the picolinic acid (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the corresponding amine (1.1 eq) to the solution.

  • Activation & Coupling: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture. The choice of HATU as a coupling reagent is strategic; it is highly efficient, minimizes racemization for chiral substrates, and operates well under mild conditions. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed (typically 2-16 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes DMF, unreacted starting materials, and coupling byproducts.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

Workflow Visualization

Below is a generalized workflow for the discovery and initial evaluation of novel pyridine-2-carboxamide derivatives.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Progression Target_ID Target Identification & In Silico Design Library_Synth Library Synthesis (Amide Coupling) Target_ID->Library_Synth Prioritized Structures Purification Purification & Characterization Library_Synth->Purification Crude Products Primary_Screen Primary Biological Screening (e.g., Kinase Assay) Purification->Primary_Screen Pure Compounds Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Active Hits SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis ADME_Screen In Vitro ADME (Solubility, Permeability) Dose_Response->ADME_Screen Potent Hits Lead_Opt Lead Optimization (Iterative Synthesis) SAR_Analysis->Lead_Opt SAR Insights In_Vivo In Vivo PK & Efficacy Studies ADME_Screen->In_Vivo Promising Leads Lead_Opt->Library_Synth New Designs

Caption: High-level workflow for pyridine-2-carboxamide drug discovery.

Biological Evaluation and Structure-Activity Relationship (SAR)

Once synthesized, the novel derivatives must be evaluated for biological activity. This process is iterative, with data from each round of testing informing the design of the next generation of compounds.

3.1 Primary Screening and Potency Determination

The initial screen is typically a high-throughput assay designed to identify "hits" from the synthesized library. For example, in the discovery of kinase inhibitors, this would be an enzymatic assay measuring the inhibition of a specific kinase.

  • Example Target: Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, is a target for cancer immunotherapy.[8] Pyridine-2-carboxamide derivatives have been identified as potent HPK1 inhibitors.[9][10]

  • Assay: A common method is a biochemical assay that measures the phosphorylation of a substrate by HPK1 in the presence of the test compound.

  • Outcome: Compounds showing significant inhibition (e.g., >50% at a 1µM concentration) are advanced to determine their half-maximal inhibitory concentration (IC₅₀).

3.2 Establishing the Structure-Activity Relationship (SAR)

SAR analysis is the process of correlating specific structural features of a compound with its biological activity. This is the core of medicinal chemistry, guiding the optimization process.

Consider a hypothetical series of pyridine-2-carboxamides designed as SHP2 inhibitors, a critical regulator in proliferation pathways.[11]

Compound IDR¹ (Pyridine C4)R² (Amine)SHP2 IC₅₀ (nM)Antiproliferative IC₅₀ (nM)
HY-01 H4-Chlorophenyl50.2120.5
HY-02 Cl4-Chlorophenyl15.845.1
HY-03 OMe4-Chlorophenyl85.3250.0
HY-04 Cl4-Chloro-2-fluorophenyl5.510.2
HY-05 Cl4-Fluorophenyl20.155.7

SAR Insights from Table:

  • C4-Substitution on Pyridine: Comparing HY-01 , HY-02 , and HY-03 , adding a small, electron-withdrawing group like chlorine at the R¹ position significantly improves potency (HY-02 ). In contrast, an electron-donating methoxy group (HY-03 ) is detrimental to activity. This suggests that the electronic properties at this position are critical.

  • Amine Moiety Substitution: Comparing HY-02 and HY-04 , the addition of an ortho-fluoro group to the phenylamine ring dramatically increases both enzymatic and cellular potency. This could be due to a favorable conformational lock or a direct interaction with a sub-pocket in the binding site.

  • Halogen Effect: Comparing HY-02 and HY-05 , switching the para-chloro for a para-fluoro group on the amine slightly reduces potency, indicating that a larger halogen at this position might be preferred.

This type of systematic analysis allows researchers to build a predictive model for designing more potent compounds. For instance, the next logical step would be to synthesize a derivative combining the C4-chloro group with other ortho-substituted phenylamines.

Lead Optimization: Beyond Potency

A potent inhibitor is not necessarily a viable drug candidate. The lead optimization phase aims to refine the properties of a promising compound to improve its drug-like characteristics.

4.1 ADMET Profiling The goal is to develop a compound that is not only potent but also has:

  • Good Solubility: Enhances absorption.

  • High Permeability: Allows the drug to cross cell membranes.

  • Metabolic Stability: Resists breakdown by liver enzymes (e.g., Cytochrome P450s).

  • Acceptable Safety Profile: Low off-target activity and cytotoxicity.

  • Oral Bioavailability: Can be effectively absorbed when taken orally.[2][10]

4.2 In Vivo Evaluation Promising candidates are advanced into animal models to assess their pharmacokinetics (PK) and in vivo efficacy. For an anticancer agent, this would typically involve a xenograft model where human tumor cells are implanted in immunocompromised mice.[11] Key metrics include tumor growth inhibition (TGI).[9][11] A compound showing significant TGI at a well-tolerated dose is a strong candidate for further preclinical development.[11]

Future Perspectives

The pyridine-2-carboxamide scaffold continues to be a fertile ground for drug discovery. Emerging applications include their use as antifungal agents by inhibiting succinate dehydrogenase and as allosteric inhibitors for challenging targets like SHP2.[11][12] The integration of artificial intelligence and machine learning in generative chemistry is poised to accelerate the discovery of novel derivatives with optimized properties, further cementing the importance of this remarkable chemical core.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.PubMed.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.Journal of Medicinal Chemistry.
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring.MDPI.
  • The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery.BenchChem.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.ResearchGate.
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.PubMed.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.MDPI.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.ResearchGate.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.PubMed.
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.ResearchGate.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.ResearchGate.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.PMC - NIH.
  • Pyridine: the scaffolds with significant clinical diversity.RSC Publishing.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.MDPI.

Sources

The Hydroxypyridinone Scaffold: A Privileged Platform in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroxypyridinones (HPs or HOPOs) represent a class of nitrogen-containing heterocyclic compounds that have emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Initially recognized for their profound metal-chelating capabilities, particularly for iron (Fe³⁺), their journey began with the development of therapies for iron overload disorders.[3] However, the versatility of the HP scaffold, characterized by its favorable safety profile, low toxicity, and ease of chemical modification, has propelled its exploration into a vast array of therapeutic and diagnostic applications.[4][5][6] This guide provides an in-depth technical analysis of the fundamental chemistry of hydroxypyridinones, their diverse mechanisms of action, and their expanding role in targeting metalloenzymes, combating microbial infections, advancing cancer therapy, and innovating diagnostic imaging. We will explore the causality behind experimental designs and present validated protocols to empower researchers in harnessing the full potential of this remarkable molecular framework.

Part 1: The Fundamental Chemistry and Chelation Prowess of Hydroxypyridinones

Core Structure and Isomeric Forms

The hydroxypyridinone scaffold is a six-membered aromatic N-heterocycle featuring both a hydroxyl (-OH) and a ketone (=O) group.[7] This arrangement is the key to their function. Upon deprotonation of the hydroxyl group under physiological conditions, these two groups act as a bidentate, O,O-chelating ligand, forming highly stable five-membered rings with metal ions.[7][8]

There are three primary isomers, each with distinct properties and applications:

  • 3-hydroxy-4-pyridinone (3,4-HP): The most extensively studied isomer, known for its exceptional affinity for hard Lewis acid metal ions like Fe³⁺ at physiological pH.[9] Deferiprone, the first orally active iron chelator for iron overload, is a 3,4-HP derivative.[7][8]

  • 1-hydroxy-2-pyridinone (1,2-HOPO): A cyclic hydroxamic acid that has shown great promise in designing multidentate chelators for actinide decorporation and radiopharmaceuticals.[9][10]

  • 3-hydroxy-2-pyridinone (3,2-HOPO): Also utilized in constructing potent polydentate chelators for various medical applications, including iron overload and cancer treatment.[11]

The ability to easily derivatize the pyridinone ring, particularly at the nitrogen atom or other ring positions, allows for the precise tuning of pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.[4][12]

The Mechanism of Metal Chelation

The primary mechanism underpinning many of the biological activities of hydroxypyridinones is their ability to sequester metal ions. They exhibit a strong preference for hard, highly charged metal cations, most notably Fe³⁺, but also Al³⁺, Ga³⁺, and Zr⁴⁺.[4][9] This selectivity is crucial, as it allows them to effectively compete for these metals with endogenous molecules while having a lower affinity for essential divalent cations like Zn²⁺ and Cu²⁺, thus minimizing disruption of normal biological processes.[9][13]

The high stability of the resulting metal complexes is a defining feature. For instance, the pFe³⁺ value (a measure of iron-binding affinity at physiological pH) for some hexadentate HP chelators can be exceptionally high, ensuring efficient metal scavenging even at very low concentrations.[9][14][15]

Caption: Hydroxypyridinone chelation of a trivalent metal ion and its biological outcomes.

Part 2: Therapeutic Frontiers Opened by Metal Chelation

The potent metal-scavenging ability of hydroxypyridinones is the foundation for their use in a wide range of diseases characterized by metal dysregulation.

Iron Overload Disorders

The seminal application of HPs is in treating iron overload, a condition common in patients with β-thalassemia requiring frequent blood transfusions.[3] Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) was the first orally active iron chelator approved for this purpose, offering a significant advantage over the parenterally administered desferrioxamine.[7][8] By forming a stable, excretable complex with excess iron, Deferiprone effectively reduces systemic iron levels, particularly in cardiac tissue, mitigating severe organ damage.[3][7]

Antimicrobial Activity

Iron is an essential nutrient for virtually all pathogenic microbes. A key strategy in drug discovery is to exploit this dependency. Hydroxypyridinones act as potent antimicrobial agents by sequestering iron from the environment, thereby depriving bacteria and fungi of this critical element and inhibiting their growth.[1][8] This bacteriostatic or fungistatic effect makes them attractive candidates for developing new antibiotics and antifungals.[1][16] For example, Rilopirox is a hydroxypyridone derivative developed as a topical antifungal agent.[17][18]

The causality behind this protocol is to identify the lowest concentration of a hydroxypyridinone derivative that prevents visible microbial growth. This establishes its potency and provides a quantitative measure for structure-activity relationship (SAR) studies.

  • Preparation of Stock Solution: Dissolve the synthesized hydroxypyridinone compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Suspension: Prepare a standardized inoculum of the test microbe (e.g., Staphylococcus aureus, Candida albicans) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the growth medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes in medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Anticancer and Antiviral Applications

Cancer cells often exhibit an increased demand for iron to support their rapid proliferation. This dependency makes them vulnerable to iron chelation therapy. Hydroxypyridinone derivatives have been shown to induce apoptosis in cancer cell lines by depleting the intracellular iron pool, thereby inhibiting iron-dependent enzymes crucial for DNA synthesis and cell cycle progression.[1][19]

Similarly, many viruses rely on host cell metalloenzymes for replication. The influenza endonuclease, a key enzyme for viral replication, has a dinuclear Mn²⁺ active site. Hydroxypyridinone-based inhibitors have been designed to chelate these manganese ions, effectively blocking viral activity.[20]

Part 3: Rational Design of Metalloenzyme Inhibitors

Beyond general metal sequestration, the hydroxypyridinone scaffold is a superb pharmacophore for the rational design of specific metalloenzyme inhibitors.[8] The strategy involves designing molecules where the HP moiety chelates the catalytic metal ion in the enzyme's active site, while other parts of the molecule provide specificity through interactions with the surrounding protein residues.

MetalloenzymeInhibition Substrate Substrate Enzyme_Active Metalloenzyme (Active Site with Metal Ion) Substrate->Enzyme_Active Binds to Product Product Enzyme_Active->Product Catalyzes conversion Inactive_Complex Inactive Enzyme-Inhibitor Complex (Metal Chelated) Enzyme_Active->Inactive_Complex HP_Inhibitor Hydroxypyridinone Inhibitor HP_Inhibitor->Enzyme_Active Binds & Chelates Metal

Caption: Mechanism of metalloenzyme inhibition by a hydroxypyridinone-based drug.

Case Study: Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[21] Its inhibition is of great interest in dermatology and cosmetics for treating hyperpigmentation and for its anti-browning effects in food.[21][22] Kojic acid, a naturally occurring hydroxypyranone, is a well-known tyrosinase inhibitor that works by chelating copper at the active site.[1][21] Many potent hydroxypyridinone-based tyrosinase inhibitors have been developed using kojic acid as a starting material, demonstrating significantly improved activity.[23][24]

This protocol is designed to quantify the inhibitory effect of a hydroxypyridinone compound on the diphenolase activity of mushroom tyrosinase. The causality is based on the enzyme's ability to oxidize L-DOPA to the colored product dopachrome, which can be measured spectrophotometrically. An effective inhibitor will reduce the rate of dopachrome formation.

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM, pH 6.8.

    • Enzyme Solution: Mushroom tyrosinase in phosphate buffer (e.g., 1000 U/mL).

    • Substrate Solution: 2 mM L-DOPA in phosphate buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test hydroxypyridinone compound in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 120 µL of phosphate buffer, 20 µL of the enzyme solution, and 20 µL of the inhibitor solution (or buffer for the control).

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA substrate solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 475 nm (for dopachrome) every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: Inhibition (%) = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the inhibition percentage against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[23]

Part 4: Advanced Applications and Pharmacokinetic Considerations

The versatility of the HP scaffold extends into the realm of medical diagnostics and requires careful consideration of its pharmacokinetic profile.

Diagnostic Radiopharmaceuticals

The strong chelating ability of hydroxypyridinones for trivalent metals makes them ideal for developing radiopharmaceuticals.[9][25] Multidentate HP ligands, such as hexadentate tris(hydroxypyridinone) (THP) chelators, can be conjugated to targeting molecules (e.g., peptides or antibodies).[7] These bifunctional chelators can then rapidly and stably bind positron-emitting radiometals like Gallium-68 (⁶⁸Ga) under mild conditions (ambient temperature, neutral pH).[7][25] The resulting radiolabeled bioconjugate can be used for highly specific molecular imaging in Positron Emission Tomography (PET) to diagnose and stage diseases like prostate and neuroendocrine cancers.[7][25]

PET_Workflow HP_Chelator Multidentate HP Chelator BFC Bifunctional Chelator (BFC) HP_Chelator->BFC Targeting_Molecule Targeting Peptide (e.g., PSMA ligand) Targeting_Molecule->BFC Conjugation Radiotracer ⁶⁸Ga-Radiotracer BFC->Radiotracer Ga68 ⁶⁸Ga³⁺ (from generator) Ga68->Radiotracer Radiolabeling (ambient temp, neutral pH) Injection Patient Injection Radiotracer->Injection PET_Scan PET/CT Imaging Injection->PET_Scan

Caption: Workflow for creating a ⁶⁸Ga-based PET imaging agent using an HP chelator.

Pharmacokinetics and Safety

A critical aspect of drug development is understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Studies on various HP derivatives have provided valuable pharmacokinetic data. For instance, early studies in animal models helped establish systemic availability and clearance rates, guiding the selection of promising candidates for clinical trials.[26] The relationship between lipophilicity (measured as the partition coefficient, Kpart) and both oral efficacy and toxicity has been investigated, showing that increasing lipid solubility can enhance efficacy but may also increase toxicity.[27] This highlights the delicate balance that must be achieved through chemical modification to create a drug with an optimal therapeutic window.

Compound Animal Model Systemic Availability (Oral) Mean Residence Time Key Finding
CP20 (Deferiprone) Rabbit72 +/- 20%1.7 +/- 0.7 hrGood oral absorption and rapid elimination.[26]
CP94 Rabbit57 +/- 27%0.7 +/- 0.3 hrGood oral absorption and rapid elimination.[26]
CP502 Rat~100%1.10 hrHigh iron chelation potential with favorable pharmacokinetic profile.[28]
Various N-substituted 3,4-HPs MouseEffectiveVariesOral efficacy increases with lipophilicity, but so does acute toxicity.[27][29]

Table 1: Summary of Pharmacokinetic Parameters for Selected Hydroxypyridinone Derivatives.

The safety profile of hydroxypyridinones is generally favorable. Extensive toxicology studies, including genotoxicity and maximum tolerated dose assessments, have been conducted for several lead compounds, confirming their safety at presumed efficacious doses and paving the way for regulatory approval.[10]

Conclusion and Future Perspectives

The hydroxypyridinone scaffold has proven to be an exceptionally fruitful platform for drug discovery. Its journey from a simple iron chelator to a versatile tool for creating targeted enzyme inhibitors, broad-spectrum antimicrobials, and sophisticated diagnostic agents is a testament to its robust and tunable chemical nature. Future research will likely focus on developing multi-target agents that can, for example, simultaneously chelate metals and inhibit key enzymes in a disease pathway. The combination of HP chelators with targeting moieties for theranostic applications—using the same molecular framework for both diagnosis and therapy—represents another exciting frontier. As our understanding of the role of metals in biology and disease continues to grow, the role of hydroxypyridinones in the pharmacopeia is set to expand even further.

References

  • He, H., Fan, J., Peng, Z., & Wang, G. (2021). An overview of hydroxypyranone and hydroxypyridinone as privileged scaffolds for novel drug discovery. European Journal of Medicinal Chemistry, 221, 113546. [Link][1][2]

  • Chaves, S., Piemontese, L., Hiremathad, A., & Santos, M. A. (2018). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current medicinal chemistry, 25(1), 97–112. [Link][12]

  • Singh, S., et al. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry, 63(21), 12435-12460. [Link][3][30]

  • Gyparaki, M., Porter, J. B., Hirani, S., Streater, M., Hider, R. C., & Huehns, E. R. (1987). In vivo evaluation of hydroxypyridone iron chelators in a mouse model. Acta haematologica, 78(2-3), 217–221. [Link][29][31]

  • Fredenburg, A. M., Wedlund, P. J., Skinner, T. L., Damani, L. A., Hider, R. C., & Yokel, R. A. (1993). Pharmacokinetics of representative 3-hydroxypyridin-4-ones in rabbits: CP20 and CP94. Drug metabolism and disposition: the biological fate of chemicals, 21(2), 255–258. [Link][26]

  • Wang, Y., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules, 26(22), 7001. [Link][9][25]

  • Ferreira, H., et al. (2021). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 26(16), 4983. [Link][4]

  • Ma, M. T., et al. (2017). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. Molecules, 22(7), 1073. [Link][7]

  • Chaves, S., et al. (2018). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. ResearchGate. [Link][5]

  • Xu, J., et al. (2004). New Synthetic Approach for the Incorporation of 3,2-Hydroxypyridinone (HOPO) Ligands: Synthesis of Structurally Diverse Poly HOPO Chelators. Organic letters, 6(24), 4443–4446. [Link][11]

  • Zhao, D., Zhang, M., Dong, X., Wang, H., Liu, W., & Hu, Y. (2016). Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. Bioorganic & medicinal chemistry letters, 26(13), 3103–3108. [Link][23]

  • Hider, R. C., & Zhou, T. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews, 118(16), 7788-7825. [Link][32]

  • Abergel, R. J., et al. (2013). Dose-dependent efficacy and safety toxicology of hydroxypyridinonate actinide decorporation agents in rodents: towards a safe and effective human dosing regimen. International journal of radiation biology, 89(6), 448–457. [Link][10]

  • Raether, W., & Hänel, H. (1990). Rilopirox--a new hydroxypyridone antifungal with fungicidal properties. Mycoses, 33(4), 191–202. [Link][17]

  • GoodRx. (n.d.). Popular Hydroxypyridone Antifungals. GoodRx. [Link][33]

  • Chen, K., et al. (2020). Functionality study of chalcone-hydroxypyridinone hybrids as tyrosinase inhibitors and influence on anti-tyrosinase activity. Scientific reports, 10(1), 11623. [Link][21]

  • Arshad, J. Z., & Hanif, M. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC medicinal chemistry, 13(7), 786–802. [Link][6][8]

  • Santos, M. A. (2012). Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs. Coordination Chemistry Reviews, 256(1-2), 240-259. [Link][34]

  • Zhou, T., & Hider, R. C. (2016). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton transactions, 45(15), 6499–6506. [Link][14]

  • Porter, J. B., et al. (1988). Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron chelators in mice. Blood, 72(4), 1497–1503. [Link][27]

  • Nurchi, V. M., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton transactions, 45(15), 6545–6557. [Link][13][15]

  • Zhao, D., et al. (2016). Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. ResearchGate. [Link][24]

  • Steinhauser, S., et al. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1956–1963. [Link][20]

  • ResearchGate. (n.d.). Mono-hydroxypyridinone ligands employed as tyrosinase inhibitors as anti-browning agents in fruits and vegetables. ResearchGate. [Link][22]

  • Korting, H. C., & Grundmann-Kollmann, M. (1997). The hydroxypyridones: a class of antimycotics of its own. Mycoses, 40(7-8), 243–247. [Link][18]

  • Hafez, H. N., et al. (2016). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-128. [Link][16]

  • ResearchGate. (n.d.). Examples of several hydroxypyrone- and hydroxypyridinone-based matrix... ResearchGate. [Link][35]

  • Lu, Y., et al. (2004). Metabolic and pharmacokinetic evaluation of a novel 3-hydroxypyridinone iron chelator, CP502, in the rat. European journal of drug metabolism and pharmacokinetics, 29(4), 221–224. [Link][28]

  • Amini, M., et al. (2009). Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. Research in pharmaceutical sciences, 4(1), 39–46. [Link][19]

  • Al-Refaie, F. N., et al. (1995). Relationship between the pharmacokinetics and iron excretion pharmacodynamics of the new oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one in patients with thalassemia. Therapeutic drug monitoring, 17(4), 450–454. [Link][36]

Sources

5-Hydroxypyridine-2-carboxamide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Hydroxypyridine-2-carboxamide: A Privileged Scaffold in Medicinal Chemistry

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention within the medicinal chemistry and drug development sectors. While detailed biological data on the unsubstituted molecule itself is limited, its core structure, featuring a hydroxypyridine ring coupled with a carboxamide moiety, represents a "privileged scaffold". This structure is a key building block and a recurring motif in the design of novel therapeutic agents targeting a diverse range of biological targets.[1] The dual functionality of its precursor, 5-hydroxypyridine-2-carboxylic acid, offers multiple reactive sites, making it an invaluable starting point for creating libraries of derivatives with tailored properties for pharmaceuticals, agrochemicals, and material science.[2] This guide provides a comprehensive overview of the synthesis, chemical properties, structure-activity relationships, and biological significance of this compound and its derivatives, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a scaffold is critical for any synthetic or analytical endeavor. These properties influence solubility, reactivity, and formulation characteristics.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 896419-97-9[1]
Molecular Formula C₆H₆N₂O₂[3]
Molecular Weight 138.12 g/mol [1]
Canonical SMILES C1=CC(=NC=C1O)C(=O)N[1]
InChI Key VRTZVJPYNJMHPW-UHFFFAOYSA-N[1]
Appearance Solid (White for related acid)[4][5]
Melting Point 267-275 °C (for 5-Hydroxypyridine-2-carboxylic acid)[4]

Synthesis and Chemical Reactivity

The synthetic accessibility of the this compound scaffold is a key reason for its widespread use. Standard organic chemistry transformations can be readily applied to generate diverse analogs.

Retrosynthetic Analysis

A logical retrosynthetic analysis is the cornerstone of designing an efficient synthesis. For this compound, the most logical disconnections involve the robust and well-understood formation of the amide bond and the creation of the C-C bond between the pyridine ring and the carboxyl group.

A primary disconnection at the amide bond (C-N) is a common and highly effective strategy, leading back to 5-hydroxypyridine-2-carboxylic acid and ammonia (or an appropriate amine).[1] A further disconnection of the carboxylic acid intermediate at the C2 position of the pyridine ring suggests a precursor like a 2-halo-5-hydroxypyridine, which can then be carboxylated.[1]

G target This compound int1 5-Hydroxypyridine-2-carboxylic Acid + Amine target->int1 Amide Disconnection (C-N) int2 2-Halo-5-hydroxypyridine int1->int2 C-C Disconnection (Carboxylation)

Caption: Retrosynthetic analysis of this compound.

General Synthetic Workflow

The forward synthesis typically involves the preparation of the key intermediate, 5-hydroxypyridine-2-carboxylic acid, followed by an amidation reaction. The esterification of the carboxylic acid to its methyl ester is also a common intermediate step, facilitating purification and subsequent reactions.[6]

G cluster_0 Synthesis Workflow start 2-Halo-5-hydroxypyridine or other precursor step1 Carboxylation / Oxidation start->step1 intermediate 5-Hydroxypyridine-2-carboxylic Acid step1->intermediate step2 Amide Coupling (e.g., HATU, SOCl₂ then Amine) intermediate->step2 step3 Esterification (e.g., MeOH, H₂SO₄) intermediate->step3 final_product This compound & Derivatives step2->final_product intermediate2 Methyl 5-hydroxypyridine-2-carboxylate step3->intermediate2 step4 Amidation intermediate2->step4 step4->final_product

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. This core structure has been successfully employed to generate potent and selective modulators of various biological targets.

Enzyme Inhibition

The pyridine carboxamide motif is a cornerstone in the design of enzyme inhibitors, particularly for targets implicated in oncology, infectious diseases, and antiviral therapy.

  • SHP2 Allosteric Inhibitors: Substituted pyridine carboxamides have been identified as potent and selective allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in multiple oncogenic signaling pathways, making it a high-value target for cancer therapy.[1]

  • Antitubercular Agents (DprE1): N-Alkyl-5-hydroxypyrimidinone carboxamides, which are structurally related, were developed as antitubercular agents.[7] Their mechanism of action was found to be the inhibition of decaprenylphosphoryl-β-d-ribose 2'-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[7]

  • Antiviral Agents (HCMV Endonuclease): N-benzyl hydroxypyridone carboxamides have been discovered as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). These compounds function by inhibiting the pUL89-C endonuclease, a key enzyme for viral DNA processing.

  • Cancer Immunotherapy (HPK1 Inhibitors): A series of pyridine-2-carboxamide analogues have demonstrated potent inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1).[8] HPK1 is a critical negative regulator of T-cell activation, and its inhibition is an attractive strategy for cancer immunotherapy.[8]

  • Plant Growth and Enzyme Inhibition: Analogs of 2-pyridinecarboxylic acid have shown inhibitory activity against the germination of Brassica campestris seeds and also inhibited the enzymes α-amylase and carboxypeptidase A.[9]

Antiparasitic and Antiproliferative Activity

Beyond specific enzyme targets, derivatives of this scaffold have shown broader bioactivity.

  • Antiplasmodial Activity: Pyridine carboxamides and their thio-analogs have demonstrated significant antiplasmodial activity, highlighting their potential in the development of new antimalarial drugs.[1]

  • Antiproliferative Activity: The introduction of hydroxyl groups and halogens to pyridine derivatives has been shown to correlate with antiproliferative activity against cancer cell lines.[10]

Target/ActivityTherapeutic AreaExample Derivative ClassReference
SHP2 (Allosteric Inhibition)OncologySubstituted Pyridine Carboxamides[1]
HPK1 (Inhibition)Cancer ImmunotherapyPyridine-2-carboxamide Analogues[8]
pUL89-C (Endonuclease Inhibition)Antiviral (HCMV)N-Benzyl Hydroxypyridone Carboxamides
DprE1 (Inhibition)Infectious Disease (Tuberculosis)N-Alkyl-5-hydroxypyrimidinone Carboxamides[7]
Antiplasmodial ActivityInfectious Disease (Malaria)Pyridine Carboxamides/Thiocarboxamides[1]
α-Amylase / Carboxypeptidase AAgrochemical2-Pyridinecarboxylic Acid Analogs[9]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The study by Senaweera et al. on N-benzyl hydroxypyridone carboxamides as anti-HCMV agents provides an excellent case study.

The key pharmacophore features for optimal antiviral activity were identified as:

  • The 5-OH group on the pyridone ring.

  • An N-1 benzyl group .

  • A linker of at least one -CH₂- group.

  • A di-halogen substituted phenyl ring in the amide moiety.

Converting the carboxylic acid precursor to a carboxamide was shown to dramatically improve antiviral activity, while converting it to an ester was detrimental.

CompoundR Group (Amide Moiety)Antiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
8a 2,4-di-F-benzyl0.86>100>116
8b 4-F-benzyl5.5>100>18
8c 2-F-benzyl2.5>100>40
8d 3,4-di-Cl-benzyl0.4488200
8e 4-Cl-benzyl1.1>100>91

Data synthesized from Senaweera et al.

This SAR data clearly demonstrates the importance of di-halogen substitution on the terminal phenyl ring for maximizing antiviral potency.

Key Signaling Pathway Involvement: SHP2 Inhibition

Derivatives of the pyridine carboxamide scaffold act as allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It dephosphorylates and activates key components of the RAS/MAPK pathway, which is frequently hyperactivated in various cancers. Allosteric inhibition of SHP2 locks the enzyme in an inactive conformation, preventing its activation and thereby blocking downstream oncogenic signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GF Growth Factor GF->RTK Binds & Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Phosphorylates Transcription Factors Inhibitor Pyridine Carboxamide Derivative Inhibitor->SHP2_inactive Binds & Stabilizes Inactive State

Caption: Role of SHP2 in the MAPK pathway and its inhibition by pyridine carboxamides.

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of this compound derivatives.

Protocol: General Synthesis of an N-Aryl/Alkyl-5-hydroxypyridine-2-carboxamide

This protocol describes the conversion of 5-hydroxypyridine-2-carboxylic acid to a target amide derivative using a standard peptide coupling reagent.

Materials:

  • 5-Hydroxypyridine-2-carboxylic acid

  • Target amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-hydroxypyridine-2-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for HPK1)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human kinase (e.g., HPK1)

  • Kinase substrate (specific to the enzyme)

  • Test compound (derivative of this compound) dissolved in DMSO

  • ATP

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase and its specific substrate to the wells containing the test compound.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary components for a luciferase reaction.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and privileged scaffold in modern medicinal chemistry. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its core structure is amenable to forming critical interactions with a wide array of biological targets. Derivatives have demonstrated potent activity in oncology, infectious disease, and virology.[1][7][8]

Future research should focus on several key areas:

  • Expansion of Target Space: Exploring the utility of this scaffold against other enzyme classes, such as epigenetic targets or metabolic enzymes.

  • Structure-Based Drug Design: Leveraging the increasing number of co-crystal structures of derivatives with their targets to rationally design next-generation inhibitors with enhanced potency and selectivity.

  • ADME Optimization: Systematically modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for translating potent inhibitors into viable drug candidates.

  • Novel Delivery Systems: Investigating the incorporation of these molecules into advanced drug delivery systems to improve bioavailability and target engagement.

The continued exploration of the chemical space around the this compound core promises to yield novel and effective therapeutic agents for a host of human diseases.

References

  • This compound. Benchchem.
  • Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase.
  • The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Advanced ChemJournal.
  • 5-Hydroxypyridine-2-carboxylic acid 97 1194707-71-5. Sigma-Aldrich.
  • Methyl 5-hydroxypyridine-2-carboxyl
  • 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Discovery and Structure-Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2'-Oxidase. PubMed.
  • 5-Hydroxypyridine-2-carboxylic Acid, 5G - H1471-5G. Lab Pro Inc.
  • 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. Chemicalbook.
  • Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). PubMed Central (PMC) - NIH.
  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Source Not Available.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • CAS 896419-97-9 5-Hydroxy-2-pyridinecarboxamide. Alfa Chemistry.

Sources

Navigating the Safety Landscape of 5-Hydroxypyridine-2-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Acknowledging the Data Gap and Proceeding with Caution

It is imperative to understand that the following safety and handling protocols are synthesized from data on structurally analogous compounds, namely Pyridine-2-carboxamide , 5-Hydroxypyridine-2-carboxylic acid , and general principles of handling pyridine derivatives and aromatic amides. This information is intended to provide a robust framework for safe laboratory practices, but it must be applied with the professional judgment and caution that the absence of definitive data necessitates. The user of this guide assumes responsibility for conducting their own risk assessment prior to handling this compound.

Section 1: Compound Identity and Inferred Physicochemical Properties

While a dedicated experimental profile for 5-Hydroxypyridine-2-carboxamide is limited, we can infer its basic properties from its chemical structure and available data on related molecules.

PropertyInferred Value/InformationSource/Basis for Inference
IUPAC Name This compoundBenchchem[1]
Molecular Formula C₆H₆N₂O₂Benchchem[1]
InChI Key VRTZVJPYNJMHPW-UHFFFAOYSA-NBenchchem[1]
Canonical SMILES C1=CC(=NC=C1O)C(=O)NBenchchem[1]
Physical Form Likely a solid at room temperature.Based on related compounds like 5-Hydroxypyridine-2-carboxylic acid which is a solid.
Storage Temperature Inert atmosphere, 2-8°C is recommended for the analogous aldehyde.Sigma-Aldrich (for 5-Hydroxypyridine-2-carboxaldehyde)

Section 2: Hazard Identification and Classification (Inferred)

The hazard profile of this compound is extrapolated from the known hazards of Pyridine-2-carboxamide and the general toxicological concerns associated with pyridine derivatives and aromatic amides.

Primary Health Hazards:

  • Skin Irritation: Pyridine-2-carboxamide is classified as a skin irritant.[2][3] Direct contact with this compound should be assumed to cause similar effects.

  • Serious Eye Irritation: Pyridine-2-carboxamide is known to cause serious eye irritation.[2][3] It is critical to use appropriate eye protection.

  • Respiratory Irritation: May cause respiratory irritation, a common hazard associated with pyridine-based compounds.[2] Inhalation of dust or aerosols should be avoided.

  • Potential for Harm if Swallowed: While specific data is unavailable, related compounds like 3-Pyridinecarboxaldehyde are harmful if swallowed.[4]

  • Concerns Regarding Aromatic Amides: Aromatic amides can, under certain conditions, cleave to form primary aromatic amines, which are a class of compounds with known genotoxic and carcinogenic potential.[5] While the in-vivo stability of this compound has not been determined, this represents a potential long-term health hazard.

GHS Classification (Inferred from Pyridine-2-carboxamide):

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Section 3: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following measures are based on standard laboratory practice for handling irritant chemicals.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling and the consistent use of appropriate PPE is paramount.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powders or creating solutions.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear a lab coat.

    • Use compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.

The following diagram outlines the logical flow for ensuring safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment PPE_Check Verify PPE Integrity RiskAssessment->PPE_Check Proceed if safe Ventilation_Check Ensure Proper Ventilation (Fume Hood) PPE_Check->Ventilation_Check Weighing Weigh Compound Ventilation_Check->Weighing Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination WasteDisposal Dispose of Waste Decontamination->WasteDisposal Storage Store Compound Securely WasteDisposal->Storage

Caption: Workflow for the Safe Handling of this compound.

Section 5: Accidental Release and Spill Cleanup

In the event of a spill, a calm and methodical response is necessary to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collection: Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the waste according to institutional and local regulations.

The following diagram illustrates the decision-making process for spill cleanup.

SpillCleanup Start Spill Occurs Assess Assess Spill Size and Hazard Level Start->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Small LargeSpill Large or Uncontained Spill Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Cleanup Follow Spill Cleanup Protocol PPE->Cleanup Dispose Dispose of Hazardous Waste Cleanup->Dispose End Cleanup Complete Dispose->End Alert Alert Safety Officer Evacuate->Alert

Caption: Decision tree for responding to a this compound spill.

Section 6: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Based on the recommendations for the analogous aldehyde, storage in an inert atmosphere at 2-8°C is advisable for long-term stability.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in general waste.

Conclusion

While this compound holds promise as a building block in chemical synthesis, the current lack of a specific Safety Data Sheet necessitates a cautious and informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the extrapolated safety guidelines presented in this document, researchers can mitigate the potential risks associated with this compound. It is strongly recommended that any institution planning to use this compound on a larger scale consider commissioning a full safety and toxicity profile.

References

  • National Center for Biotechnology Information. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. [Link]

Sources

The Pyridine Carboxamide Scaffold: A Privileged Structure in Drug Discovery — Unveiling the Therapeutic Potential of 5-Hydroxypyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Carboxamide Core

The pyridine carboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. The inherent properties of this structural motif, including the pyridine ring's ability to enhance aqueous solubility and form crucial hydrogen bonds with biological targets, combined with the versatile chemistry of the carboxamide group, have rendered it a "privileged" structure in the pursuit of novel therapeutics.[1][2][3][4] Derivatives of pyridine carboxamide have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, antifungal, and anticancer properties.[5] This guide will delve into the potential therapeutic targets of a specific derivative, 5-Hydroxypyridine-2-carboxamide, by extrapolating from the well-established activities of the broader pyridine carboxamide class and considering the electronic influence of the 5-hydroxy substituent. We will explore key oncology targets, namely Hematopoietic Progenitor Kinase 1 (HPK1) and Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), and briefly touch upon the potential in neuroscience with the Metabotropic Glutamate Receptor 5 (mGlu5).

I. Immuno-Oncology: Targeting Hematopoietic Progenitor Kinase 1 (HPK1)

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a compelling target for cancer immunotherapy.[6][7] HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening the anti-tumor immune response.[6][7][8][9] Inhibition of HPK1 is a promising strategy to enhance T-cell activation and proliferation, leading to a more robust and sustained immune-mediated clearance of cancer cells.[6][9] Several pyridine-2-carboxamide analogues have been reported as potent HPK1 inhibitors, highlighting the suitability of this scaffold for targeting the kinase's active site.[10]

A. The HPK1 Signaling Pathway in T-Cell Activation

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation. HPK1 acts as a crucial negative feedback regulator in this pathway. Activated HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, which leads to its ubiquitination and subsequent proteasomal degradation.[6] This destabilizes the TCR signaling complex and attenuates downstream signaling, including the Erk MAPK pathway, ultimately suppressing T-cell activation and cytokine production.[7][8] By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to a sustained TCR signal, enhanced T-cell proliferation, and increased anti-tumor immunity.

HPK1_Signaling_Pathway cluster_TCell T-Cell TCR TCR HPK1_inactive Inactive HPK1 TCR->HPK1_inactive Activates HPK1_active Active HPK1 SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates (Ser376) HPK1_inactive->HPK1_active Degradation Proteasomal Degradation SLP76->Degradation Leads to T_Cell_Activation T-Cell Activation & Effector Function SLP76->T_Cell_Activation Promotes Degradation->T_Cell_Activation Inhibits Inhibitor 5-Hydroxypyridine- 2-carboxamide (Hypothesized) Inhibitor->HPK1_active Inhibits

Caption: HPK1's role in negative regulation of T-cell activation.

B. Experimental Protocol: In Vitro HPK1 Kinase Assay

To evaluate the inhibitory potential of this compound against HPK1, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.[11]

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) as a generic substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the HPK1 enzyme and MBP substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the HPK1 activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Parameter Description
IC₅₀The half-maximal inhibitory concentration of the test compound.
SubstrateMyelin Basic Protein (MBP) or a specific peptide substrate.
ATP ConcentrationTypically at or near the Km value for HPK1.
ReadoutLuminescence.

II. Oncology: Targeting the SHP2 Phosphatase

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, proliferation, and survival.[12][13][14] SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is a positive regulator of the RAS-RAF-MEK-ERK pathway.[15][16] Dysregulation of SHP2 activity is implicated in various human cancers, making it an attractive therapeutic target.[12][14][15] Notably, substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2.[12][13][17]

A. The Role of SHP2 in Cancer Signaling

SHP2 acts as a central hub in cellular signaling. In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic site of the phosphatase domain. Upon activation by binding to phosphotyrosine residues on upstream signaling partners (e.g., activated RTKs), SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates. A key role of SHP2 is to sustain signaling through the RAS-RAF-MEK-ERK pathway, which is a major driver of cell proliferation in many cancers.[16][18] Allosteric inhibitors of SHP2 bind to a pocket away from the active site, stabilizing the inactive conformation and preventing its activation.[12][13][19]

SHP2_Signaling_Pathway cluster_Cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive Inactive SHP2 RTK->SHP2_inactive Activates SHP2_active Active SHP2 SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS Promotes activation of RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drives Inhibitor 5-Hydroxypyridine- 2-carboxamide (Hypothesized) Inhibitor->SHP2_active Inhibits (Allosterically)

Caption: SHP2's role in promoting cancer cell proliferation.

B. Experimental Protocol: In Vitro SHP2 Phosphatase Assay

The inhibitory activity of this compound against SHP2 can be determined using a fluorogenic phosphatase assay. This assay measures the dephosphorylation of a substrate, resulting in a fluorescent signal.

Materials:

  • Recombinant full-length wild-type SHP2 protein

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate

  • Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)

  • Test compound (this compound) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme Activation: Pre-incubate the SHP2 enzyme with the IRS-1 peptide in the assay buffer to allow for enzyme activation.

  • Inhibitor Incubation:

    • Add 5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the pre-activated SHP2 enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Phosphatase Reaction: Initiate the reaction by adding 10 µL of the DiFMUP substrate solution to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader and take kinetic readings every 1-2 minutes for 30-60 minutes at excitation/emission wavelengths of 360/460 nm.

  • Data Analysis: Determine the rate of the reaction for each concentration of the test compound. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.[20][21][22]

Parameter Description
IC₅₀The half-maximal inhibitory concentration of the test compound.
Substrate6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
ActivatorDually phosphorylated IRS-1 peptide.
ReadoutFluorescence.

III. Neuroscience: Targeting Metabotropic Glutamate Receptor 5 (mGlu5)

Beyond oncology, the pyridine carboxamide scaffold has shown significant promise in the field of neuroscience, particularly as modulators of the Metabotropic Glutamate Receptor 5 (mGlu5).[23] mGlu5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in a range of neurological and psychiatric disorders.[24] Several pyridine carboxamide derivatives have been identified as potent negative allosteric modulators (NAMs) of mGlu5, suggesting that this compound could also exhibit activity at this target.[23][25]

A. mGlu5 Signaling and Allosteric Modulation

mGlu5 is activated by the neurotransmitter glutamate and couples to Gq/G₁₁ proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. Allosteric modulators bind to a site on the receptor that is distinct from the glutamate binding site and can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the receptor's response to glutamate.[24][26] The development of mGlu5 NAMs is a promising therapeutic strategy for conditions characterized by excessive glutamate signaling.

B. Experimental Protocol: mGlu5 Functional Assay (Calcium Mobilization)

A common method to assess the activity of mGlu5 modulators is to measure changes in intracellular calcium concentration in cells expressing the receptor.

Materials:

  • HEK293 cells stably expressing human mGlu5

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Glutamate

  • Test compound (this compound)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence imaging plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the mGlu5-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compound at various concentrations to the wells and incubate.

  • Agonist Stimulation: Add a sub-maximal concentration (EC₂₀ or EC₅₀) of glutamate to stimulate the receptor.

  • Data Acquisition: Measure the fluorescence intensity over time using a fluorescence imaging plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: For NAM activity, calculate the inhibition of the glutamate-induced calcium response at each concentration of the test compound and determine the IC₅₀ value.

Parameter Description
IC₅₀The half-maximal inhibitory concentration of the test compound for NAM activity.
AgonistGlutamate.
Cell LineHEK293 cells expressing human mGlu5.
ReadoutFluorescence (intracellular calcium).

IV. Antimicrobial Potential: A Note on Prodrug Strategies

The pyridine carboxamide scaffold is also present in antitubercular agents.[27] Some of these compounds act as prodrugs that are activated by mycobacterial enzymes. For instance, certain pyridine carboxamide derivatives are hydrolyzed by the amidase AmiC in Mycobacterium tuberculosis to release the active carboxylic acid.[28] This mode of action suggests that this compound could potentially be investigated as a prodrug for the treatment of tuberculosis, where the carboxamide would be cleaved by a bacterial amidase to release 5-hydroxypicolinic acid, which may have antibacterial activity. Further investigation into the susceptibility of this compound to mycobacterial amidases would be a logical first step in exploring this therapeutic avenue.

Conclusion

The this compound scaffold holds significant therapeutic promise across multiple disease areas, primarily driven by the established biological activities of the broader pyridine carboxamide class of molecules. In oncology, the potential to inhibit key signaling nodes such as HPK1 and SHP2 offers exciting opportunities for the development of novel immuno-oncology and targeted cancer therapies. In neuroscience, the modulation of mGlu5 presents a viable strategy for addressing a range of neurological disorders. Furthermore, the potential for this compound to act as an antimicrobial prodrug warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound against these high-value therapeutic targets. The insights gained from such studies will be instrumental in guiding future drug discovery and development efforts centered on this promising chemical scaffold.

References

  • Lv, X., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 279, 116830. [Link]

  • ResearchGate. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. [Link]

  • Cancer Research. (2021). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. [Link]

  • ResearchGate. (n.d.). SHP2 signaling pathways: SHP2-dependent signaling in both developing... [Link]

  • Frontiers in Cell and Developmental Biology. (2021). Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms. [Link]

  • Grantome. (n.d.). HPK1 Mediated T Cell Signal Transduction Mechanisms. [Link]

  • PubMed. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. [Link]

  • ACS Medicinal Chemistry Letters. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. [Link]

  • National Institutes of Health. (2017). Functions of Shp2 in cancer. [Link]

  • ResearchGate. (2025). Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. [Link]

  • Molecular Cancer. (2023). Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull's eye for targeted therapy? [Link]

  • Bio-protocol. (2016). Shp2 Activity Assay. [Link]

  • bioRxiv. (2024). Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation. [Link]

  • ACS Medicinal Chemistry Letters. (2021). Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1. [Link]

  • ResearchGate. (n.d.). HPK1 is a negative regulator of TCR-induced Erk activation.(a) Flow... [Link]

  • National Institutes of Health. (2019). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. [Link]

  • National Institutes of Health. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. [Link]

  • National Institutes of Health. (2020). A perspective on HPK1 as a novel immuno-oncology drug target. [Link]

  • National Institutes of Health. (2022). Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. [Link]

  • Frontiers in Chemistry. (2022). Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. [Link]

  • American Association for Cancer Research. (2024). Abstract 2654: HPK1 inhibits CD8+ T cell effector gene expression following T cell activation. [Link]

  • ResearchGate. (2018). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ HPK1 (MAP4K1) Kinase Assay Kit. [Link]

  • National Institutes of Health. (2021). Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor. [Link]

  • MDPI. (2025). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. [Link]

  • National Institutes of Health. (2018). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. [Link]

  • National Institutes of Health. (2018). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. [Link]

  • PubMed. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). [Link]

  • bioRxiv. (2024). Pharmacological characterisation of allosteric modulators at human mGlu5. [Link]

  • Semantic Scholar. (n.d.). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. [Link]

  • National Institutes of Health. (2019). Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. [Link]

  • National Institutes of Health. (2022). Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. [Link]

  • MDPI. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. [Link]

  • National Institutes of Health. (2015). Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases. [Link]

  • The Journal of Pharmacology and Experimental Therapeutics. (2011). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. [Link]

  • Wiley Online Library. (2020). Novel Prodrug Strategies for the Treatment of Tuberculosis. [Link]

  • ResearchGate. (n.d.). of the activation mechanisms of major antitubercular drugs. Prodrugs... [Link]

  • Reaction Biology. (n.d.). HPK1 Cellular Phosphorylation Assay Service. [Link]

  • National Institutes of Health. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

  • PubMed. (2008). The tuberculosis prodrug isoniazid bound to activating peroxidases. [Link]

  • PubMed. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. [Link]

  • National Institutes of Health. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. [Link]

  • PubMed. (2026). A Mycobacteria-Specific Prodrug to Overcome Phenotypic AMR in Mycobacterium tuberculosis. [Link]

  • British Journal of Pharmacology. (2017). Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias. [Link]

  • National Institutes of Health. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. [Link]

Sources

5-Hydroxypyridine-2-carboxamide and its role as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Hydroxypyridine-2-carboxamide: A Cornerstone Intermediate in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

This compound is a heterocyclic compound whose structural framework is of profound importance in medicinal chemistry. While a simple molecule, it embodies key pharmacophoric features that have positioned it as a critical starting material and core scaffold in the synthesis of complex, high-value therapeutic agents. Its utility stems from a combination of factors: the precise spatial arrangement of its hydrogen bond donors and acceptors, the electronic nature of the pyridine ring, and the presence of multiple, selectively addressable reactive sites. This guide provides an in-depth exploration of this compound, detailing its synthesis, chemical reactivity, and, most importantly, its pivotal role as a synthetic intermediate in the development of targeted therapies, with a particular focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors.

Introduction: The Strategic Value of the Pyridine-2-Carboxamide Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in a variety of intermolecular interactions and serve as a bioisostere for a phenyl ring, while improving aqueous solubility and metabolic properties.[1] The addition of a carboxamide at the 2-position and a hydroxyl group at the 5-position transforms this simple heterocycle into a highly functionalized and versatile building block.[2][3][4]

The this compound core is particularly significant as it mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular redox reactions. This structural mimicry is the cornerstone of its application in designing enzyme inhibitors that compete with NAD+, most notably in the field of oncology with the development of PARP inhibitors.[5][6] Derivatives of this scaffold have been investigated as potent therapeutic agents across multiple disease areas, including cancer, infectious diseases, and neurological disorders.[2][4][7][8]

This guide will deconstruct the synthetic pathways to this compound, analyze the reactivity of its functional groups, and provide field-proven insights into its application as an intermediate in the synthesis of targeted inhibitors.

Synthesis and Retrosynthetic Analysis

The efficient construction of this compound is paramount for its use in drug development campaigns. The most direct and common approach involves the amidation of its corresponding carboxylic acid, 5-Hydroxypyridine-2-carboxylic acid (also known as 5-hydroxypicolinic acid), which is a commercially available starting material.[3][9]

Retrosynthetic Strategy

A retrosynthetic analysis reveals a logical and streamlined approach to the synthesis. The primary disconnection occurs at the amide C-N bond, leading back to the key precursor, 5-Hydroxypyridine-2-carboxylic acid, and an ammonia equivalent.[2] Further deconstruction of this acid precursor can be envisioned through several routes, such as the carboxylation of a 2-halo-5-hydroxypyridine or the diazotization and subsequent hydrolysis of a 5-aminopyridine-2-carboxylic acid derivative.[2]

G Target This compound Precursor1 5-Hydroxypyridine-2-carboxylic Acid Target->Precursor1 Amide Disconnection Precursor3 2-Halo-5-hydroxypyridine Precursor1->Precursor3 Carboxylic Acid Disconnection Precursor2 Ammonia Source (e.g., NH4OH) Precursor4 Carboxylation Reagent (e.g., CO2, BuLi)

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol: Two-Step Synthesis from Carboxylic Acid

A reliable and scalable method to produce the title compound is a two-step process starting from 5-Hydroxypyridine-2-carboxylic acid. The first step involves esterification to create a more reactive intermediate, followed by amidation. This approach avoids harsh conditions often required for direct amidation of the relatively unreactive carboxylic acid and typically results in higher purity products.

Step 1: Esterification of 5-Hydroxypyridine-2-carboxylic Acid

The carboxylic acid is converted to its methyl ester, which facilitates the subsequent amidation.

Parameter Value
Starting Material 5-Hydroxypyridine-2-carboxylic acid (1.0 eq)
Reagents Methanol (solvent), Sulfuric acid (catalyst)
Temperature 75 °C
Time Overnight
Typical Yield >90%
Product Methyl 5-hydroxypyridine-2-carboxylate[10]

Detailed Protocol:

  • Suspend 5-Hydroxypyridine-2-carboxylic acid (10.0 g, 71.9 mmol) in methanol (150 mL) in a round-bottom flask equipped with a reflux condenser.[10]

  • Carefully add concentrated sulfuric acid (12.5 mL, 234 mmol) dropwise to the stirring suspension.[10]

  • Heat the reaction mixture to 75 °C and maintain overnight. The suspension should become a clear solution.

  • Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-hydroxypyridine-2-carboxylate as a solid.[11]

Step 2: Amidation of Methyl 5-hydroxypyridine-2-carboxylate

The methyl ester is then converted to the final carboxamide product.

Parameter Value
Starting Material Methyl 5-hydroxypyridine-2-carboxylate (1.0 eq)
Reagents Methanolic Ammonia (7N solution)
Temperature Room Temperature to 50 °C
Time 12-24 hours
Typical Yield >85%
Product This compound

Detailed Protocol:

  • Dissolve Methyl 5-hydroxypyridine-2-carboxylate (10.0 g, 65.3 mmol) in a 7N solution of ammonia in methanol (200 mL) in a sealed pressure vessel.

  • Stir the reaction mixture at room temperature for 24 hours or gently heat to 50 °C for 12 hours to expedite the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford this compound as a pure solid.

Chemical Reactivity and Strategic Application

The utility of this compound as an intermediate is derived from the distinct reactivity of its functional groups. Strategic manipulation of these sites allows for the systematic construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[2]

Caption: Key reactive sites on the this compound scaffold.

  • Site A (Hydroxyl Group): This is the most frequently modified position. It serves as a key attachment point for introducing large, complex side chains that can modulate potency, selectivity, and pharmacokinetic properties. Common reactions include Williamson ether synthesis and Mitsunobu reactions to form ether linkages.

  • Site B (Pyridine Ring): The pyridine ring is electron-deficient but can undergo electrophilic aromatic substitution, primarily at the positions ortho and para to the hydroxyl group, although conditions can be harsh.

  • Site C (Amide N-H): While the amide is generally stable, the N-H protons can be deprotonated and substituted, allowing for N-alkylation or N-arylation, further expanding structural diversity.

Central Role in the Synthesis of PARP Inhibitors

The most prominent application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapies.[5][6][8] PARP enzymes, particularly PARP-1 and PARP-2, are critical for the repair of DNA single-strand breaks (SSBs).[6][7] In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[6]

The pyridine-2-carboxamide moiety is a highly effective mimic of the nicotinamide group of NAD+, enabling it to bind potently within the catalytic pocket of the PARP enzyme. The hydroxyl group at the 5-position serves as the crucial linker to which the rest of the inhibitor's structure is attached.

General Synthetic Workflow for a PARP Inhibitor

The synthesis typically involves coupling a complex fragment to the hydroxyl group of this compound. This fragment is designed to occupy adjacent pockets in the enzyme's active site to enhance potency and selectivity.

G Start This compound Step1 Coupling Reaction (e.g., Williamson Ether Synthesis) Start->Step1 Reagent Pharmacophore Fragment (e.g., R-X, where X is a leaving group) Reagent->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Further Modification (Optional) Intermediate->Step2 Final Final PARP Inhibitor Step2->Final

Caption: General workflow for synthesizing a PARP inhibitor.

Representative Protocol: Synthesis of a PARP Inhibitor Core Structure

This protocol describes the O-alkylation of this compound with a generic benzyl bromide fragment, a common step in the synthesis of many PARP inhibitors.

Parameter Value
Starting Material This compound (1.0 eq)
Reagents Substituted Benzyl Bromide (1.1 eq), K₂CO₃ (2.0 eq)
Solvent Dimethylformamide (DMF)
Temperature 60-80 °C
Time 4-8 hours

Detailed Protocol:

  • To a solution of this compound (1.00 g, 7.24 mmol) in anhydrous DMF (20 mL), add potassium carbonate (2.00 g, 14.5 mmol).

  • Add the substituted benzyl bromide (e.g., 4-(bromomethyl)benzonitrile) (1.56 g, 7.96 mmol) to the mixture.

  • Heat the reaction to 70 °C and stir for 6 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Stir the resulting suspension for 30 minutes. Collect the precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the desired O-alkylated product, a core structure for many PARP inhibitors.

Application in Kinase Inhibitor Synthesis

Beyond PARP, the pyridine carboxamide scaffold is a validated pharmacophore in the design of kinase inhibitors.[12][13][14][15] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are ATP-competitive, and the pyridine carboxamide structure can effectively occupy the adenine binding region (the "hinge-binding" region) of the ATP pocket.

Recent studies have reported pyridine-2-carboxamide derivatives as potent and selective inhibitors of kinases such as Hematopoietic Progenitor Kinase 1 (HPK1) and Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), highlighting the broad applicability of this intermediate.[14][16] The synthesis of these inhibitors often follows similar logic to the PARP inhibitors, where diverse substituents are attached via the 5-hydroxyl group to achieve selectivity and desired pharmacological profiles.[14]

Conclusion

This compound has firmly established itself as a high-value synthetic intermediate in drug discovery and development. Its inherent structural features, which cleverly mimic the endogenous NAD+ cofactor, provide a privileged starting point for the design of potent enzyme inhibitors. The accessibility of its synthetic routes and the versatility of its functional handles empower medicinal chemists to generate vast libraries of compounds for biological screening. Its proven success in the development of clinically impactful PARP inhibitors, and its growing application in the kinase inhibitor field, ensures that this compound will remain a cornerstone of therapeutic innovation for the foreseeable future.

References

  • Oehlke, J., Schroetter, E., Dove, S., Schick, H., & Niedrich, H. (1983). Pharmazie, 38(9), 593-596. Note: Source provides a synthetic route to the precursor, 5-Hydroxypyridine-2-carboxylic acid.
  • Benchchem. (n.d.). This compound. Benchchem.com.
  • SFJ-Chemical. (n.d.). The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. sfj-chemical.com.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. innopharmchem.com.
  • Fisher Scientific. (2024). Safety Data Sheet: 5-Hydroxypyridine-2-carboxylic acid. fishersci.com.
  • Thermo Scientific Chemicals. (n.d.). 5-Hydroxypyridine-2-carboxylic acid, 98+%. thermofisher.com.
  • Johannes, J. et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry.
  • Hou, W., Li, Y., & Sun, T. et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113919. Available at: [Link]

  • Kamal, A. et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. ACS Omega, 6(31), 20435-20453. Available at: [Link]

  • ChemicalBook. (n.d.). 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. chemicalbook.com.
  • Al-Bidh, N. et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry. Available at: [Link]

  • Chen, X., Huan, X., & Liu, Q. et al. (2018). Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. European Journal of Medicinal Chemistry, 145, 389-403. Available at: [Link]

  • Kumar, A. et al. (2017). Design and Synthesis of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5). Available at: [Link]

  • ResearchGate. (2025).
  • Li, Y. et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Suhaimi, K. S. et al. (2021). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1478-1491. Available at: [Link]

  • De Vitis, V. et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S.
  • Lai, Y. et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 279, 116830. Available at: [Link]

  • Frontier Specialty Chemicals. (n.d.). 2-Formyl-5-hydroxypyridine. frontierspecialtychemicals.com.
  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A, 1009(1-2), 185-194. Available at: [Link]

  • Li, X. et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. Available at: [Link]

  • Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. patents.google.com.
  • Molbase. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Hydroxypyridine-2-carboxaldehyde. sigmaaldrich.com.
  • Zhou, T. et al. (2017). Preparation of 5-Functionalised Pyridine Derivatives using a Br/Mg Exchange Reaction: Application to the Synthesis of an Iron-Chelator Prodrug. Journal of Chemical Research, 41(11), 627-630. Available at: [Link]

  • Verma, R., & Kaur, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Drug Discovery, 3(3), FDD60. Available at: [Link]

  • Kálmán, F. H. et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Methyl 5-hydroxypyridine-2-carboxylate. sigmaaldrich.com.
  • ChemBK. (2024). Methyl 5-hydroxypyridine-2-carboxylate. chembk.com.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 5-Hydroxypyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Hydroxypyridine-2-carboxamide, a valuable heterocyclic building block for pharmaceutical and materials science research. We present a robust and reproducible protocol centered on the diazotization of 5-aminopyridine-2-carboxamide followed by a copper-catalyzed hydroxylation. This application note delves into the underlying chemical principles, provides a detailed step-by-step methodology, outlines critical safety precautions, and offers expert insights to ensure a successful synthesis.

Introduction and Strategic Rationale

This compound and its parent acid, 5-hydroxypyridine-2-carboxylic acid, are versatile chemical intermediates.[1] Their pyridine scaffold, adorned with both hydrogen-bond donating (hydroxyl) and accepting (carboxamide) groups, makes them attractive motifs for designing molecules with specific biological activities or material properties. Derivatives have been explored in neuroscience and agrochemical research, highlighting the importance of reliable synthetic access to this core structure.[1]

Several synthetic routes to this compound are conceivable, including the direct amidation of 5-hydroxypyridine-2-carboxylic acid or the deprotection of an ether-protected precursor.[2][3] However, this guide focuses on a highly effective and field-proven strategy: the conversion of the readily available 5-aminopyridine-2-carboxamide.

The chosen strategy leverages a classic transformation in aromatic chemistry: the formation of a diazonium salt from a primary aromatic amine, followed by its subsequent displacement.[4][5] This process, a variation of the Sandmeyer reaction, is renowned for its reliability and broad applicability.[6][7][8] The amino group of the starting material is converted into an excellent leaving group (N₂ gas), facilitating nucleophilic substitution by a hydroxyl group under controlled conditions.[4]

Synthetic_Strategy cluster_main Selected Synthetic Pathway Start 5-Aminopyridine-2-carboxamide Intermediate Pyridyl Diazonium Salt (in situ) Start->Intermediate Diazotization NaNO₂, H₂SO₄, 0-5 °C Product This compound Intermediate->Product Hydroxylation CuSO₄, H₂O, Δ Workflow cluster_workflow Experimental Workflow A 1. Dissolve Starting Material in Acid B 2. Cool to 0-5 °C A->B C 3. Diazotization: Slowly add NaNO₂ solution B->C E 5. Hydroxylation: Add diazonium solution to hot CuSO₄ C->E D 4. Prepare Hot CuSO₄ Solution D->E F 6. Neutralization & Extraction E->F G 7. Purification (Recrystallization) F->G H 8. Characterization G->H

Caption: Step-by-step experimental workflow diagram.

Part A: Diazonium Salt Formation (in situ)

  • In a 250 mL three-neck flask, combine 5-aminopyridine-2-carboxamide (5.00 g, 36.5 mmol) and deionized water (50 mL).

  • Place the flask in an ice bath and stir to create a slurry.

  • Slowly and carefully add concentrated sulfuric acid (6.0 mL, ~110 mmol) to the slurry. The solid will dissolve, and the temperature will rise. Continue stirring and allow the solution to cool to between 0 and 5 °C.

  • In a separate beaker, dissolve sodium nitrite (2.77 g, 40.1 mmol, 1.1 eq) in deionized water (15 mL).

  • Fill a dropping funnel with the sodium nitrite solution and position it on the three-neck flask.

  • Add the sodium nitrite solution dropwise to the stirred, cold amine solution over 30-40 minutes. Crucial: Meticulously maintain the internal reaction temperature below 5 °C throughout the addition. A slight blue tint may be observed with starch-iodide paper, indicating a slight excess of nitrous acid.

Part B: Copper-Catalyzed Hydroxylation

  • In a separate 500 mL beaker, dissolve copper(II) sulfate pentahydrate (2.0 g, 8.0 mmol) in deionized water (50 mL). Heat this solution to a gentle boil (~100 °C) on a hotplate stirrer.

  • Slowly and carefully, add the cold diazonium salt solution from Part A to the boiling copper sulfate solution. This can be done via the dropping funnel or by careful pouring in portions.

  • Observe: Vigorous effervescence (release of N₂ gas) will occur. Control the rate of addition to prevent excessive frothing. [4]4. Once the addition is complete, maintain the reaction mixture at a gentle boil for an additional 20 minutes to ensure complete decomposition of the diazonium intermediate.

  • Remove the heat source and allow the dark-colored solution to cool to room temperature.

Part C: Product Isolation and Purification

  • Carefully neutralize the cooled reaction mixture by slowly adding solid sodium bicarbonate in small portions until the effervescence ceases (final pH ~7-8).

  • Transfer the neutralized mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash them with a saturated sodium chloride solution (brine, 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture. Cool to induce crystallization, collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results
  • Appearance: Off-white to light tan crystalline solid.

  • Yield: A typical yield for this process is in the range of 60-75%.

  • Purity: >98% after recrystallization, as determined by HPLC and ¹H NMR.

  • Characterization: The product's identity should be confirmed by standard analytical methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Scientific Integrity: Causality and Trustworthiness

The success of this protocol hinges on understanding the chemistry at each stage.

  • Why Low Temperature for Diazotization? Aromatic diazonium salts are notoriously unstable. [9][10]At temperatures above 5-10 °C, they decompose rapidly, often through undesired side reactions, which drastically reduces the yield. In a solid, dry state, they are shock-sensitive explosives; hence, they are always generated in situ and used immediately in solution. [11]* Why Sulfuric Acid? A strong mineral acid is required to protonate the nitrous acid precursor (NaNO₂) to form the active diazotizing agent, the nitrosonium ion (NO⁺). A sufficient excess of acid is used to ensure the aminopyridine remains protonated and soluble, preventing unwanted azo-coupling side reactions.

  • The Role of Copper(II) Sulfate: This reaction is a variant of the Sandmeyer reaction, which classically uses copper(I) salts. [6][8]However, copper(II) salts in boiling water are also effective for promoting the hydroxylation of diazonium salts. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where the copper species facilitates the single-electron transfer that initiates the decomposition of the diazonium salt into an aryl radical and nitrogen gas. [4]This catalytic process provides a more controlled and higher-yielding pathway than simple thermal decomposition in boiling water.

Mandatory Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform all steps in a well-ventilated chemical fume hood.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care.

  • Diazonium Salt Hazard: This is the most significant risk. NEVER attempt to isolate the intermediate diazonium salt. Use the solution directly. Accidental evaporation or heating of the isolated salt can lead to a violent detonation.

  • Gas Evolution: The decomposition step releases a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and that the rate of addition is controlled to manage the effervescence.

  • Waste Disposal: Neutralize acidic waste streams before disposal according to institutional guidelines.

References

  • The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Vertex AI Search.
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.
  • 5-aminopyridine-2-carboxamide. ChemBK.
  • Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. Benchchem Technical Support Center.
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World J Exp Biosci.
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B.
  • Diazotization of heterocyclic primary amines.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

Sources

synthesis of 5-Hydroxypyridine-2-carboxamide derivatives for antiviral research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis and Evaluation of 5-Hydroxypyridine-2-carboxamide Derivatives for Antiviral Research

Introduction: The Quest for Novel Antiviral Agents

The emergence of drug-resistant viral strains and novel pandemic threats necessitates a continuous search for new antiviral therapeutics.[1][2][3] Heterocyclic compounds, particularly those containing a pyridine scaffold, represent a cornerstone in medicinal chemistry due to their diverse biological activities.[1][2][3][4] The this compound core is a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its structural features are reminiscent of the pyrazinecarboxamide core found in the broad-spectrum antiviral drug Favipiravir, which is approved in Japan for treating influenza.[5][6] This structural similarity allows for a rational drug design approach based on bioisosteric replacement, a powerful strategy for optimizing a lead compound's therapeutic properties by substituting key functional groups with others that have similar physical or chemical characteristics.[7][8][9]

This guide provides a comprehensive framework for the rational design, chemical synthesis, and in vitro antiviral evaluation of a library of this compound derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our methodology in authoritative scientific literature.

Part 1: Rationale and Design Strategy

The this compound Scaffold: A Bioisostere of Proven Antivirals

Our design strategy is anchored in the principle of bioisosterism.[8][10] The well-studied antiviral agent Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) serves as our conceptual template.[11][12] Favipiravir is a prodrug that, once metabolized intracellularly to its active ribofuranosyl-5'-triphosphate form (T-705-RTP), selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[5][11] By replacing the pyrazine ring of Favipiravir with a pyridine ring, we create a novel chemical scaffold—this compound—that maintains key pharmacophoric features:

  • Hydrogen Bonding Sites: The hydroxyl group and the carboxamide moiety can participate in crucial hydrogen bond interactions with the target enzyme's active site.

  • Metal Chelating Potential: The arrangement of the pyridine nitrogen, the hydroxyl oxygen, and the amide oxygen can chelate divalent metal ions (like Mg²⁺), which are often essential cofactors for polymerases.

  • Planar Aromatic Core: The pyridine ring provides a rigid scaffold for the precise spatial orientation of functional groups.

The primary goal of this bioisosteric switch is to explore new chemical space, potentially leading to compounds with an improved safety profile, altered metabolic stability, or a novel spectrum of antiviral activity.[7][9]

Strategy for Library Diversification

To thoroughly explore the structure-activity relationships (SAR), we will focus on modifying the amide moiety (-C(=O)NR¹R²). This position is synthetically accessible and allows for the introduction of a wide range of functional groups to probe interactions with the target protein. Modifications will be designed to modulate:

  • Lipophilicity: Affecting cell membrane permeability and bioavailability.

  • Steric Bulk: Probing the size and shape of the binding pocket.

  • Hydrogen Bonding Capacity: Introducing additional donors or acceptors.

  • Aromatic/Aliphatic Character: Exploring π-π stacking or hydrophobic interactions.

Design_Strategy cluster_0 Known Antiviral (Template) cluster_1 Target Scaffold (Bioisostere) cluster_2 SAR Exploration Favipiravir Favipiravir (3-Hydroxypyrazine-2-carboxamide Core) Core This compound (Core Scaffold) Favipiravir->Core Bioisosteric Replacement Amide Amide Moiety (-CONR¹R²) Core->Amide Primary Site of Modification R_Groups Diverse R¹, R² Groups (Alkyl, Aryl, Heterocyclyl, etc.) Amide->R_Groups Introduce Diversity

Figure 1: Rational design of the target library.

Part 2: Synthesis Application Notes & Protocols

The synthesis of the target library is designed as a robust, multi-step sequence that is amenable to parallel synthesis techniques. The general workflow begins with the commercially available 5-hydroxypyridine-2-carboxylic acid.[13]

Synthetic_Workflow Start 5-Hydroxypyridine- 2-carboxylic Acid Protect Protocol 2.1: Protection of Hydroxyl Group Start->Protect Activate Protocol 2.2: Carboxylic Acid Activation Protect->Activate Couple Protocol 2.3: Amide Coupling (Parallel Synthesis) Activate->Couple Deprotect Protocol 2.4: Deprotection Couple->Deprotect Purify Purification & Characterization Deprotect->Purify Library Final Compound Library Purify->Library

Figure 2: General synthetic workflow diagram.
Protocol 2.1: Protection of the Phenolic Hydroxyl Group

Rationale: The acidic proton of the 5-hydroxyl group can interfere with the subsequent amide coupling reaction by reacting with the coupling agents or the activated acid intermediate. Therefore, it is prudent to protect it. A benzyl group is chosen as the protecting group due to its stability under coupling conditions and its ease of removal via catalytic hydrogenation.

Procedure: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid

  • To a stirred suspension of 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the protected acid. This product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Protocol 2.2: Activation of the Carboxylic Acid

Rationale: Converting the carboxylic acid to a more reactive species, such as an acyl chloride, facilitates the subsequent reaction with amines. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Procedure: Synthesis of 5-(Benzyloxy)picolinoyl chloride

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.

  • Suspend the 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.4 M).

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous DMF (2-3 drops).

  • Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours. The suspension should become a clear solution.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess SOCl₂ and solvent. The resulting acyl chloride is typically used immediately in the next step without further purification.

Protocol 2.3: General Procedure for Amide Coupling

Rationale: This is the diversification step. The highly reactive acyl chloride intermediate is coupled with a library of primary and secondary amines to generate the desired carboxamide derivatives. The use of a base like triethylamine (TEA) is necessary to neutralize the HCl byproduct.

Procedure: Synthesis of N-substituted-5-(benzyloxy)pyridine-2-carboxamides

  • Dissolve the desired amine (1.1 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM (~0.5 M) in a reaction vessel (e.g., a vial in a parallel synthesis block).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 5-(benzyloxy)picolinoyl chloride (1.0 eq) from Protocol 2.2 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure protected amide.

Protocol 2.4: Deprotection via Catalytic Hydrogenation

Rationale: The final step is the removal of the benzyl protecting group to reveal the free 5-hydroxyl group. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding only toluene as a byproduct.

Procedure: Synthesis of N-substituted-5-hydroxypyridine-2-carboxamides

  • Dissolve the protected amide (1.0 eq) from Protocol 2.3 in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Add palladium on carbon (10% Pd/C, ~10 mol% by weight).

  • Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir vigorously at room temperature for 6-18 hours until the reaction is complete (monitored by LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Concentrate the filtrate under reduced pressure to yield the final product. Further purification by recrystallization or chromatography may be performed if necessary.

Table 1: Representative Synthetic Library Data
Cmpd IDYield (%)Purity (HPLC)
ANT-001HCyclopropyl65%>98%
ANT-002H4-Fluorobenzyl72%>99%
ANT-003H2-Thienylmethyl68%>97%
ANT-004CH₃Phenyl55%>98%

Part 3: Antiviral Evaluation Protocols

A critical aspect of antiviral drug discovery is to determine a compound's efficacy against the virus and its toxicity towards the host cells. The ratio of these two activities provides the selectivity index (SI), a key parameter for identifying promising candidates.

Antiviral_Screening cluster_0 Toxicity Assessment cluster_1 Efficacy Assessment cluster_2 Hit Identification Cytotoxicity Protocol 3.1: Cytotoxicity Assay (e.g., MTT) CC50 Determine CC₅₀ (50% Cytotoxic Conc.) Cytotoxicity->CC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) CC50->SI Antiviral Protocol 3.2: Antiviral Assay (e.g., CPE Inhibition) EC50 Determine EC₅₀ (50% Effective Conc.) Antiviral->EC50 EC50->SI Hit Prioritize Hits (High SI) SI->Hit

Figure 3: Antiviral evaluation and hit-prioritization workflow.
Protocol 3.1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Rationale: This assay determines the concentration range at which the compounds are toxic to the host cells. It is performed in parallel with the efficacy assay to ensure that any observed antiviral effect is not simply due to cell death. The MTT assay measures the metabolic activity of living cells.

Procedure:

  • Seed host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubate the plate for 48-72 hours (this duration should match the antiviral assay).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the "cells only" control. Plot the viability against the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 3.2: Antiviral Activity via Cytopathic Effect (CPE) Inhibition Assay

Rationale: Many viruses cause visible damage, or cytopathic effect (CPE), to infected cells. This assay measures the ability of a compound to protect cells from virus-induced death.

Procedure:

  • Seed host cells in a 96-well plate and incubate for 24 hours, as in Protocol 3.1.

  • Prepare serial dilutions of the test compounds.

  • Remove the medium from the cells. Add 50 µL of the compound dilutions to the wells.

  • Immediately add 50 µL of virus suspension (at a concentration known to cause ~90% CPE, e.g., 100 TCID₅₀).

  • Include "cells + virus" (no compound), "cells only" (no virus, no compound), and compound toxicity controls (cells + compound, no virus).

  • Incubate the plate for 48-72 hours, until CPE is clearly visible in the "cells + virus" wells.

  • Quantify cell viability using the MTT method as described in Protocol 3.1 (steps 5-7).

  • Calculate the percentage of protection relative to the "cells only" and "cells + virus" controls. Plot the protection against the compound concentration and use non-linear regression to determine the 50% effective concentration (EC₅₀).

Table 2: Representative Antiviral Screening Data (Influenza A/WSN/33)
Cmpd IDCC₅₀ (µM) on MDCK cellsEC₅₀ (µM) vs. Influenza ASelectivity Index (SI = CC₅₀/EC₅₀)
ANT-001>10012.5>8
ANT-002>1002.1>47.6
ANT-00385.35.415.8
ANT-00444.125.01.8
Favipiravir>1000.5>200

Interpretation: A compound with a high SI value (typically >10) is considered a promising "hit." In this representative data, compound ANT-002 shows good potency and low cytotoxicity, resulting in a high selectivity index, marking it as a priority candidate for further investigation.

Conclusion and Future Directions

This guide outlines a systematic and rationale-driven approach for the synthesis and evaluation of this compound derivatives as potential antiviral agents. The protocols provided are robust and can be adapted for a wide range of amines and target viruses.

Promising hits identified through this primary screening cascade, such as compounds with high selectivity indices, should be advanced to the next stage of the drug discovery pipeline. This includes:

  • Secondary Assays: Confirmation of activity using more quantitative methods like plaque reduction or yield reduction assays.

  • Mechanism of Action Studies: Investigating whether the compounds act via inhibition of the viral polymerase or another target.

  • Lead Optimization: Synthesizing a focused library of analogs around the "hit" structure to further improve potency and drug-like properties.

By combining rational design with systematic synthesis and screening, the this compound scaffold holds significant promise for the discovery of next-generation antiviral therapeutics.

References

  • Alizadeh, S.R., & Ebrahimzadeh, M.A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry. Available at: [Link][1][3]

  • Goryaev, M.A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available at: [Link][11][12]

  • Wikipedia. (n.d.). Favipiravir. Available at: [Link][5]

  • Alizadeh, S.R., & Ebrahimzadeh, M.A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. Available at: [Link][2]

  • DeClercq, E. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Pharmaceutical Chemistry Journal. Available at: [Link][6]

  • Dick, A., & Cocklin, S. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. Available at: [Link][7]

  • Goryaev, M.A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. Available at: [Link]

  • Sterispharma. (n.d.). Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. Available at: [Link]

  • Dick, A., & Cocklin, S. (2020). Bioisosteric Replacement in Anti-HIV Drug Design. Encyclopedia.pub. Available at: [Link][8]

  • Farooq, M., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. NCBI. Available at: [Link][4]

  • Hached, A., et al. (2022). Design and study of bioisosteric analogues of the drug Molnupiravir as potential therapeutics against SARS-COV-2: an in silico approach. NCBI. Available at: [Link][10]

  • Dick, A., & Cocklin, S. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PubMed. Available at: [Link][9]

  • Zhang, G-P., et al. (2022). Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. MDPI. Available at: [Link][14]

  • An, H., et al. (2018). Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase. NCBI. Available at: [Link][15]

  • An, H., et al. (2018). Discovery and Structure-Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2'-Oxidase. PubMed. Available at: [Link][16]

  • Panusa, A., et al. (2007). Structure-activity relationships of new antiviral compounds. ResearchGate. Available at: [Link][17]

  • El-Gazzar, M.G., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Available at: [Link][18]

Sources

Application Notes & Protocols: 5-Hydroxypyridine-2-carboxamide as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxypyridine-2-carboxamide is a heterocyclic compound whose structural rigidity and versatile functional groups—a hydroxyl group, a carboxamide moiety, and a pyridine ring—make it an exceptionally valuable scaffold in modern organic synthesis. This guide provides an in-depth exploration of its chemical properties, reactivity, and strategic applications. We delve into its role in medicinal chemistry as a cornerstone for developing novel therapeutics, its function as a robust ligand in coordination chemistry and catalysis, and its utility in agrochemical development. Detailed, field-proven protocols for key chemical transformations are provided, underpinned by mechanistic insights to empower researchers in drug discovery, materials science, and chemical synthesis.

Introduction: The Strategic Value of a Multifunctional Scaffold

The pyridine ring is a privileged scaffold, a core structural motif frequently found in biologically active compounds.[1] When functionalized with both a hydroxyl (-OH) and a carboxamide (-C(O)NH₂) group at the 5- and 2-positions, respectively, the resulting molecule, this compound, becomes a trifecta of synthetic potential.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a coordination site for metals.

  • The Carboxamide Group: A classic hydrogen bond donor/acceptor, crucial for molecular recognition in biological systems. It can be readily modified or serve as a directing group.

  • The Phenolic Hydroxyl Group: Offers a site for O-alkylation or O-acylation to modulate solubility and pharmacokinetic properties, and can also participate in metal coordination.

This unique combination of functionalities allows for precise, multi-directional modifications, making it a coveted starting material for building complex molecular architectures.[2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for successful synthesis design.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 5-Hydroxypicolinamide[3]
CAS Number 896419-97-9[3]
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.12 g/mol [3]
Appearance Solid[4]
Melting Point 267-275 °C[4]
Solubility Soluble in DMSO, ethanol, methanol[5]

Note: Properties can vary based on purity and hydration state.

Reactivity Profile & Synthetic Handles

The molecule's power lies in its distinct reactive sites, which can be addressed with high selectivity. Understanding these sites is key to unlocking its synthetic potential.

G cluster_mol cluster_handles mol A Hydroxyl Group (-OH) (Nucleophilic Site for Alkylation/Acylation) B Carboxamide (-CONH2) (Amide Coupling, Dehydration, Hydrolysis) C Pyridine Nitrogen (N) (Coordination Site, Protonation Site) mol_A->A mol_B->B mol_C->C

Caption: Key reactive sites on the this compound scaffold.

Core Applications in Chemical Synthesis

Medicinal Chemistry & Drug Discovery

The pyridine carboxamide motif is a cornerstone in the design of novel therapeutic agents. Its ability to form critical hydrogen bonds allows it to mimic peptide backbones and interact with enzyme active sites.[2]

Applications:

  • Enzyme Inhibition: Substituted pyridine carboxamides have been identified as potent and selective allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in oncogenic signaling pathways, making them promising candidates for cancer therapy.[2]

  • Antiviral Agents: N-benzyl hydroxypyridone carboxamides, derived from this core structure, have been discovered as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV).[6]

  • Antifungal & Antimicrobial Activity: Pyridine carboxamide derivatives have shown significant antifungal activity, with some acting as succinate dehydrogenase (SDH) inhibitors.[7] Others have demonstrated potential as urease inhibitors and antibacterial agents.[8][9]

The general workflow for leveraging this scaffold in a drug discovery program often follows a path of iterative synthesis and testing to establish Structure-Activity Relationships (SAR).

Caption: Drug discovery workflow using the this compound scaffold.

Ligand Development for Catalysis and Coordination Chemistry

The arrangement of nitrogen and oxygen atoms in this compound makes it an excellent chelating ligand for a variety of metal ions.[10] The deprotonated amide nitrogen and hydroxyl oxygen, along with the pyridine nitrogen, can form stable five- or six-membered rings with metal centers.

Applications:

  • Catalysis: 2-hydroxypyridine-based ligands have been shown to promote and accelerate Ruthenium(II)-catalyzed C-H bond activation and arylation reactions.[11] The ability of such ligands to tautomerize can be crucial for enabling different steps in a catalytic cycle, such as C-H activation and subsequent oxidation.[12]

  • Biomimetic Chemistry: Copper(II) complexes of pyridine carboxamide-based ligands have been synthesized and studied as mimics of superoxide dismutase (SOD), an essential antioxidant enzyme.[13]

  • Supramolecular Chemistry: The directed hydrogen bonding and coordination capabilities of pyridine dicarboxamides are exploited to build complex supramolecular assemblies and functional materials.[8][14]

G cluster_ligand cluster_metal cluster_complex cluster_apps L 5-Hydroxypyridine- 2-carboxamide C [M(L)n] Complex L->C Coordination M M+ M->C App1 Homogeneous Catalysis C->App1 App2 Biomimetic Models C->App2 App3 Functional Materials C->App3

Caption: Logical flow from building block to application in coordination chemistry.

Agrochemical Synthesis

The same features that impart biological activity in pharmaceuticals are often relevant in agriculture. This compound and its parent acid are vital intermediates for creating advanced herbicides and fungicides that enhance crop protection and productivity.[15] The ability to systematically modify the scaffold allows for the fine-tuning of properties like target specificity, environmental persistence, and efficacy.

Experimental Protocols & Methodologies

The following protocols are generalized methodologies. Researchers should optimize conditions for their specific substrates and setups. Always handle chemicals with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes a standard Williamson ether synthesis to introduce an alkyl group onto the hydroxyl moiety, a common strategy to modulate lipophilicity.

Rationale: A base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide. This phenoxide then displaces a leaving group (e.g., halide) on an alkyl electrophile. Anhydrous polar aprotic solvents like DMF or acetonitrile are preferred to prevent competition from water and to effectively solvate the ions.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0 °C. Stir the mixture at this temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended Condition
Base NaH, K₂CO₃, Cs₂CO₃
Solvent DMF, Acetonitrile, THF
Temperature 0 °C to 60 °C
Typical Yields 60-90%
Protocol 2: Synthesis of N-Substituted Amides via Coupling

This protocol details the modification of a related precursor, 5-Hydroxypyridine-2-carboxylic acid, via amide bond formation. This is a foundational reaction in medicinal chemistry for exploring the "R-group" space at the carboxamide position.

Rationale: Carboxylic acids are activated in situ using coupling reagents (e.g., HATU, HBTU, EDC) to form a highly reactive species (like an active ester) that is readily attacked by the nucleophilic amine. A non-nucleophilic base is added to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic form.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 5-Hydroxypyridine-2-carboxylic acid (1.0 eq) and the desired primary or secondary amine (R₁R₂NH, 1.1 eq) in an anhydrous solvent like DMF or DCM.

  • Activation: Add the amide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate or DCM.

  • Purification: Wash the combined organic extracts with saturated NaHCO₃ solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash chromatography or recrystallization.

Protocol 3: Synthesis of a Copper(II) Coordination Complex

This protocol provides a general method for synthesizing a metal complex, demonstrating the ligand's chelating ability.[13]

Rationale: The ligand and a metal salt are dissolved in a suitable solvent, often a polar one like methanol or ethanol, to facilitate coordination. The stoichiometry is controlled to achieve the desired metal-to-ligand ratio. The complex often precipitates from the solution or can be crystallized by slow evaporation.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve this compound (2.0 eq) in warm methanol.

  • Metal Salt Solution: In a separate flask, dissolve a copper(II) salt, such as Cu(OAc)₂·H₂O or CuCl₂·2H₂O (1.0 eq), in methanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change or precipitation is often observed immediately.

  • Reaction: Stir the mixture at room temperature or gentle reflux for 1-4 hours to ensure complete complex formation.

  • Isolation: Allow the solution to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration, wash with cold methanol, and dry under vacuum.

  • Crystallization (Optional): If no precipitate forms, slowly evaporate the solvent or use vapor diffusion with a less polar solvent (e.g., diethyl ether) to obtain single crystals suitable for X-ray diffraction.

Spectroscopic Characterization Profile

Accurate characterization is essential for verifying the successful synthesis of derivatives. Below are the expected spectroscopic signatures for the parent compound.[16]

TechniqueExpected Data
¹H NMR Signals corresponding to the three aromatic protons on the pyridine ring, a broad singlet for the phenolic -OH, and two broad singlets for the -NH₂ protons. The exact chemical shifts are highly dependent on the deuterated solvent used (e.g., DMSO-d₆).[16]
¹³C NMR Six distinct signals for the six carbon atoms in the molecule, including the carbonyl carbon of the amide.
FT-IR (Solid) Broad absorption band around 3200-3400 cm⁻¹ (O-H and N-H stretching), a strong absorption around 1650-1680 cm⁻¹ (C=O amide I band), and characteristic absorptions for the pyridine ring in the 1400-1600 cm⁻¹ region.[16]
Mass Spec (ESI) Expected [M+H]⁺ peak at m/z 139.05.

Note: This data is predictive and based on structurally similar compounds. Experimental verification is required.[16]

References

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF. Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. Retrieved January 6, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved January 6, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-hydroxypyridine-2-carboxylate. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12). Retrieved January 6, 2026, from [Link]

  • Chem-Impex. (n.d.). 5-Hydroxy-pyridine-2-carboxylic acid. Retrieved January 6, 2026, from [Link]

  • OUCI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved January 6, 2026, from [Link]

  • LookChem. (n.d.). 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID manufacturers and suppliers in india. Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Five subsequent new pyridine carboxamides and their complexes with d-electron ions. Synthesis, spectroscopic characterization and magnetic properties | Request PDF. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • Royal Society of Chemistry. (n.d.). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes - Dalton Transactions (RSC Publishing). Retrieved January 6, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved January 6, 2026, from [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved January 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(ii) complexes - Inorganic Chemistry Frontiers (RSC Publishing). Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). A tautomeric ligand enables directed C‒H hydroxylation with molecular oxygen - PMC. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). N-(5-hydroxy-2-pyridinyl)pyrrolidine-2-carboxamide. Retrieved January 6, 2026, from [Link]

  • Frontier Specialty Chemicals. (n.d.). Product Name: 2-Formyl-5-hydroxypyridine Catalog Number: F13611. Retrieved January 6, 2026, from [Link]

  • PubMed. (2023). 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. Retrieved January 6, 2026, from [Link]

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved January 6, 2026, from [Link]

  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved January 6, 2026, from [Link]

  • ChemBK. (2024). Methyl 5-hydroxypyridine-2-carboxylate. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). The cycloauration of pyridine-2-thiocarboxamide ligands | Request PDF. Retrieved January 6, 2026, from [Link]

  • IR-4 Project. (n.d.). IR-4 PROTOCOL AMENDMENT FORM. Retrieved January 6, 2026, from [Link]

Sources

Application Notes and Protocols for the Development of Influenza Endonuclease Inhibitors Based on the 5-Hydroxypyridine-2-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The emergence of drug-resistant influenza strains necessitates the development of novel antiviral agents that act on new molecular targets. One of the most promising of these is the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, a critical enzyme for viral replication. This endonuclease is the target of the FDA-approved drug baloxavir marboxil, which features a 5-hydroxypyridine-2-carboxamide core. This scaffold has proven to be a highly effective metal-binding pharmacophore, chelating the divalent metal ions in the endonuclease active site and halting viral transcription.[1] These application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel influenza endonuclease inhibitors based on this key chemical scaffold. We present detailed, field-tested protocols for the chemical synthesis of a representative inhibitor, its evaluation in a biochemical FRET-based endonuclease assay, and its characterization in a cell-based influenza virus plaque reduction assay.

Introduction: Targeting the Influenza "Cap-Snatching" Mechanism

Influenza A and B viruses are responsible for seasonal epidemics and occasional pandemics, posing a significant threat to global public health.[2] While vaccines are the primary means of prevention, their effectiveness can vary annually, and antiviral drugs are crucial for treatment. For years, the mainstay of influenza treatment has been neuraminidase inhibitors. However, the constant evolution of the virus can lead to resistance against these agents.[3]

A pivotal breakthrough in influenza therapeutics has been the targeting of the viral RNA-dependent RNA polymerase (RdRp) complex. This heterotrimeric complex, composed of the PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral genome.[4] A critical step in viral transcription is a process known as "cap-snatching," where the endonuclease domain of the PA subunit cleaves the 5' caps from host pre-mRNAs.[5][6] These capped fragments are then used as primers to initiate the synthesis of viral mRNAs.[6] The PA endonuclease is an attractive drug target due to its essential role in viral replication and its high degree of conservation across influenza strains.[1]

The this compound scaffold has emerged as a premier metal-binding pharmacophore for inhibiting the PA endonuclease. This structural motif effectively coordinates with the two divalent metal ions (typically Mn²⁺ or Mg²⁺) in the enzyme's active site, preventing the cleavage of host mRNAs and thereby inhibiting viral replication.[1][2] The clinical success of baloxavir marboxil, a prodrug of a potent inhibitor featuring this scaffold, has validated this therapeutic strategy.[7][8]

These application notes are designed to equip researchers with the foundational knowledge and practical protocols to synthesize and evaluate novel influenza endonuclease inhibitors based on the this compound core.

Visualizing the Mechanism and Drug Development Workflow

To provide a clear conceptual framework, the following diagrams illustrate the influenza virus replication cycle, the mechanism of endonuclease inhibition, and the general workflow for inhibitor development.

influenza_replication cluster_host_cell Host Cell Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating (vRNP Release) Entry->Uncoating Nuclear_Import 3. Nuclear Import of vRNPs Uncoating->Nuclear_Import Transcription 4. 'Cap-Snatching' & Viral mRNA Synthesis Nuclear_Import->Transcription Replication 5. vRNA Replication Transcription->Replication Nuclear_Export 6. Nuclear Export of new vRNPs Replication->Nuclear_Export Assembly 7. Assembly Nuclear_Export->Assembly Budding 8. Budding and Release Assembly->Budding Virus Influenza Virus Budding->Virus New Virions Virus->Entry

Diagram 1: The Influenza Virus Replication Cycle. This diagram outlines the key stages of influenza virus infection within a host cell, highlighting the nuclear events of transcription and replication.

inhibition_mechanism cluster_normal Normal 'Cap-Snatching' cluster_inhibited Inhibition PA_Endonuclease PA Endonuclease Active Site Mn²⁺ Mn²⁺ Cleaved_mRNA Capped RNA Primer PA_Endonuclease->Cleaved_mRNA Cleavage Host_mRNA Host pre-mRNA Host_mRNA->PA_Endonuclease Binds to active site Host_mRNA->PA_Endonuclease Binding Blocked Inhibitor 5-Hydroxypyridine- 2-carboxamide Inhibitor Inhibitor->PA_Endonuclease Chelates Mn²⁺ ions

Diagram 2: Mechanism of PA Endonuclease Inhibition. This diagram illustrates how this compound inhibitors block the "cap-snatching" process by chelating the essential manganese ions in the enzyme's active site.

workflow Synthesis Chemical Synthesis of This compound Derivatives Biochemical_Assay Biochemical Assay: FRET-based Endonuclease Inhibition (IC₅₀) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Plaque Reduction (EC₅₀) Biochemical_Assay->Cell_Based_Assay Cytotoxicity Cytotoxicity Assay (CC₅₀) Cell_Based_Assay->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Diagram 3: Inhibitor Development Workflow. A typical workflow for the discovery and optimization of influenza endonuclease inhibitors, from chemical synthesis to lead optimization.

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a representative synthesis of a this compound derivative, a core scaffold for influenza endonuclease inhibitors. The synthesis involves the construction of the pyridinone ring followed by amidation.

Rationale: The choice of starting materials and reaction conditions is based on established synthetic routes that are both efficient and scalable.[7][9][10][11] The use of protecting groups is crucial to ensure regioselectivity during the synthesis.

Materials:

  • 3-Hydroxy-2-nitropyridine

  • Dimethyl sulfate

  • Sodium methoxide

  • Carbon monoxide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Ammonia in methanol

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Procedure:

  • Protection of the Hydroxyl Group:

    • Dissolve 3-hydroxy-2-nitropyridine in a suitable solvent such as DMF.

    • Add a base (e.g., K₂CO₃) followed by a protecting group precursor (e.g., benzyl bromide) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction and purify the product to obtain 3-(benzyloxy)-2-nitropyridine.

  • Reduction of the Nitro Group:

    • Dissolve the protected nitropyridine in a solvent like ethanol.

    • Add a reducing agent (e.g., iron powder in the presence of ammonium chloride) and heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate to yield 3-(benzyloxy)pyridin-2-amine.

  • Carboxylation of the Pyridine Ring:

    • In a pressure vessel, dissolve the aminopyridine derivative in a suitable solvent (e.g., methanol).

    • Add a palladium catalyst and a base.

    • Pressurize the vessel with carbon monoxide and heat the reaction.

    • After the reaction is complete, cool the vessel, release the pressure, and purify the product to obtain methyl 2-amino-3-(benzyloxy)picolinate.

  • Formation of the Carboxamide:

    • Treat the methyl ester with a solution of ammonia in methanol in a sealed tube and heat.

    • Monitor the reaction by TLC. Upon completion, cool the reaction and remove the solvent under reduced pressure to obtain 2-amino-3-(benzyloxy)picolinamide.

  • Deprotection and Ring Formation to this compound:

    • Dissolve the benzyloxy-protected amide in a suitable solvent.

    • Perform catalytic hydrogenation (e.g., using H₂ gas and Pd/C catalyst) to remove the benzyl protecting group, yielding the final this compound derivative.

    • Purify the final product by recrystallization or column chromatography.

Data Interpretation:

  • Confirm the structure of the final compound and all intermediates using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Assess the purity of the final compound using HPLC.

Protocol 2: FRET-Based Influenza Endonuclease Activity Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of the influenza PA endonuclease and to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.[1][4][12]

Principle: A short, single-stranded nucleic acid substrate is labeled with a fluorophore (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other. In its intact state, the proximity of the quencher to the fluorophore results in FRET, leading to low fluorescence emission. When the PA endonuclease cleaves the substrate, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[12][13]

Materials:

  • Recombinant influenza PA endonuclease (N-terminal domain, PAₙ)

  • FRET-labeled oligonucleotide substrate (e.g., 5'-FAM-TCTCTAGCAGTGGCGCC-TAMRA-3')[12]

  • Assay buffer: 50 mM HEPES (pH 7.8), 150 mM NaCl, 1 mM MnCl₂[12]

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., 2,4-dioxo-4-phenylbutanoic acid, DPBA)[12]

  • 384-well black microplates

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the FRET substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Setup:

    • In a 384-well plate, add the test compound dilutions.

    • Add the recombinant PA endonuclease to each well (except for the no-enzyme control).

    • Pre-incubate the enzyme and inhibitors for 15 minutes at room temperature.

  • Initiation and Measurement:

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).

    • Monitor the fluorescence intensity kinetically over a period of 60-120 minutes at 37°C.[12]

Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Normalize the rates of the test compound-treated wells to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).

Compound Structure Endonuclease IC₅₀ (nM)
Compound A [Structure of a hypothetical potent inhibitor]15
Compound B [Structure of a hypothetical moderately active inhibitor]250
Compound C [Structure of a hypothetical inactive analog]>10,000
DPBA (Control) [Structure of DPBA]13,200[1]

Table 1: Example data from a FRET-based endonuclease inhibition assay.

Protocol 3: Cell-Based Plaque Reduction Assay

This protocol details a plaque reduction assay to evaluate the antiviral activity of the synthesized compounds against influenza virus in a cell culture model. This assay determines the 50% effective concentration (EC₅₀).[5][14][15]

Principle: Madin-Darby Canine Kidney (MDCK) cells, which are highly susceptible to influenza virus, are infected with a known amount of virus in the presence of varying concentrations of the test compound. A semi-solid overlay is added to restrict the spread of the virus, leading to the formation of localized areas of cell death called plaques. The number of plaques is inversely proportional to the antiviral activity of the compound.[5]

Materials:

  • MDCK cells

  • Influenza virus stock (e.g., A/WSN/33 (H1N1))

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Infection medium (serum-free DMEM with TPCK-treated trypsin)

  • Overlay medium (e.g., 2x MEM mixed with low-melting-point agarose or Avicel)[14]

  • Test compounds

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed MDCK cells into 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.[14]

  • Virus Infection and Compound Treatment:

    • Wash the cell monolayer with PBS.

    • Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well.

    • During the 1-hour virus adsorption period, add the infection medium containing serial dilutions of the test compounds.

  • Overlay and Incubation:

    • After adsorption, remove the virus inoculum and add the overlay medium containing the corresponding concentrations of the test compounds.

    • Allow the overlay to solidify and incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.[15]

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin.

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

  • Plot the percentage of plaque reduction against the logarithm of the compound concentration.

  • Determine the EC₅₀ value from the dose-response curve.

  • Separately, determine the 50% cytotoxic concentration (CC₅₀) of the compounds on MDCK cells (e.g., using an MTT assay).

  • Calculate the selectivity index (SI = CC₅₀ / EC₅₀) to assess the therapeutic window of the compound.

Compound EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI)
Compound A 0.5>100>200
Compound B 8.2>100>12
Oseltamivir (Control) 0.1>100>1000

Table 2: Example data from a plaque reduction assay and cytotoxicity assay.

Troubleshooting and Considerations

  • Synthesis: Ensure all reagents are of high purity and reactions are carried out under anhydrous conditions where necessary. Purification of intermediates is critical for the success of subsequent steps.

  • FRET Assay: High background fluorescence can be an issue. Ensure the purity of the recombinant enzyme and the quality of the FRET probe. DMSO concentration should be kept constant across all wells and typically below 1%.

  • Plaque Assay: If no plaques are observed, the virus titer may be too low, or the cells may not be healthy. If the cell monolayer detaches, the virus concentration may be too high.[16][17] The concentration of trypsin in the infection medium is also a critical parameter to optimize.[18]

Conclusion

The this compound scaffold represents a validated and highly promising starting point for the development of novel influenza endonuclease inhibitors. The protocols detailed in these application notes provide a robust framework for the synthesis, biochemical evaluation, and cell-based characterization of new chemical entities based on this important pharmacophore. By systematically applying these methods, researchers can effectively advance their drug discovery programs and contribute to the development of the next generation of influenza therapeutics.

References

  • Improved Synthesis of Key Intermediate of Baloxavir Marboxil, an Anti-Influenza Drug. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Influenza virus plaque assay. (2022). protocols.io. Retrieved January 6, 2026, from [Link]

  • Improved Synthetic Process of Baloxavir Marboxil Intermediate 3-Benzyloxy-4-oxo-4 H -pyran-2-carboxylic Acid. (2023). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Luciferase reporter assay for influenza A virus replication. (n.d.). Bio-protocol. Retrieved January 6, 2026, from [Link]

  • Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions. (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • Schematic of luciferase reporter assay to measure influenza virus inactivation pH. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

  • A novel small-molecule inhibitor of influenza A virus acts by suppressing PA endonuclease activity of the viral polymerase. (2016). Nature. Retrieved January 6, 2026, from [Link]

  • (PDF) Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

  • A Luciferase-fluorescent Reporter Influenza Virus for Live Imaging and Quantification of Viral Infection. (2019). SciSpace. Retrieved January 6, 2026, from [Link]

  • Influenza A Immunoplaque Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved January 6, 2026, from [Link]

  • A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells. (1980). PubMed. Retrieved January 6, 2026, from [Link]

  • H1N1 Virus Production and Infection. (n.d.). NCBI. Retrieved January 6, 2026, from [Link]

  • Live Imaging of Viral Infection Using Luciferase Fluorescent Reporter. (2022). YouTube. Retrieved January 6, 2026, from [Link]

  • Fragment-Based Identification of Influenza Endonuclease Inhibitors. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Trouble with my plaque assay : r/labrats. (2022). Reddit. Retrieved January 6, 2026, from [Link]

  • Please provide some suggestions.The plaque assay of influenza virus has not produced plaque? (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

  • How to improve my plaque assay for influenza virus? (2024). ResearchGate. Retrieved January 6, 2026, from [Link]

  • What is the problem in my plaque assay? (2016). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Detection of PAN endonuclease activity by FRET-based assay. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • High-throughput Titration of Luciferase-expressing Recombinant Viruses. (2014). NCBI. Retrieved January 6, 2026, from [Link]

  • Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors. (2017). NCBI. Retrieved January 6, 2026, from [Link]

  • Luciferase reporter assay for influenza viral polymerase activity.... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Modification of H1N1 Influenza Luciferase Reporter Viruses Using StopGo Translation and/or Mouse-Adapted Mutations. (2025). NCBI. Retrieved January 6, 2026, from [Link]

  • Optimization of potent, broad-spectrum, and specific anti-influenza compounds targeting RNA polymerase PA-PB1 heterodimerization. (2024). Usiena air. Retrieved January 6, 2026, from [Link]

  • Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay. (n.d.). NCBI. Retrieved January 6, 2026, from [Link]

  • Development of FRET-based cap-snatching endonuclease assay. (2025). NCBI. Retrieved January 6, 2026, from [Link]

  • Optimized use of the firefly luciferase assay as a reporter gene in mammalian cell lines. (n.d.). utwente.nl. Retrieved January 6, 2026, from [Link]

  • HIF2 ODD-luciferase reporter: the most sensitive assay for HIF prolyl hydroxylase inhibitors. (n.d.). pure.buw.ru. Retrieved January 6, 2026, from [Link]

  • Synthesis method of 2-amino-5-hydroxypyridine. (n.d.). Google Patents.
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry. Retrieved January 6, 2026, from [Link]

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. (n.d.). Google Patents.

Sources

Application Notes & Protocols: A Guide to the Synthesis of N-benzyl Hydroxypyridone Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of N-benzyl hydroxypyridone carboxamides, a class of compounds with significant interest in drug development due to their potential therapeutic activities, including antiviral and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction: The Significance of N-benzyl Hydroxypyridone Carboxamides

Hydroxypyridinone-based structures are privileged scaffolds in medicinal chemistry, primarily due to their ability to act as bidentate chelators for metal ions.[4] This chelating property is crucial for the mechanism of action of many enzymes, making hydroxypyridinones attractive cores for designing enzyme inhibitors. The addition of a carboxamide moiety provides a versatile point for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The N-benzyl group, in particular, can influence the compound's lipophilicity and potential for aromatic interactions with biological targets.[5] Consequently, N-benzyl hydroxypyridone carboxamides have emerged as a promising chemotype for developing novel therapeutic agents.[3]

Underlying Scientific Principles: A Mechanistic Overview

The synthesis of N-benzyl hydroxypyridone carboxamides typically involves a multi-step sequence. A common and effective strategy commences with the construction of a hydroxypyridone carboxylic acid core, which is then coupled with benzylamine to form the final amide product.

Formation of the Hydroxypyridone Core

A prevalent method for constructing the hydroxypyridone ring system involves the cyclization of a β-ketoester derivative. For instance, a substituted ethyl acetoacetate can undergo a one-carbon homologation to form an enamine.[3] This intermediate can then be cyclized to form the pyridone ring. Subsequent saponification of the ester group yields the crucial carboxylic acid intermediate.

The Amide Coupling Reaction: A Critical Step

The formation of the amide bond between the hydroxypyridone carboxylic acid and benzylamine is a cornerstone of this synthesis.[6] This reaction necessitates the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[6][7]

Mechanism of Amide Bond Formation: The process generally involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[7] Common coupling reagents, such as carbodiimides (e.g., EDC) or aminium/uronium salts (e.g., HATU), facilitate this transformation by forming a highly reactive O-acylisourea or an active ester intermediate, respectively.[6] The amine then attacks the carbonyl carbon of this activated intermediate, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and releases the coupling agent byproduct.

To minimize side reactions and epimerization (if chiral centers are present), additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides.[8] HOBt traps the O-acylisourea intermediate to form an active ester, which is less reactive and more selective towards aminolysis.

Experimental Protocol: Synthesis of a Representative N-benzyl Hydroxypyridone Carboxamide

This protocol details a representative synthesis adapted from established procedures.[3]

Materials and Equipment

Reagents:

  • Substituted ethyl acetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Benzylamine

  • Sodium ethoxide

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Step-by-Step Methodology

Step 1: Synthesis of the Enamine Intermediate

  • In a round-bottom flask, combine the substituted ethyl acetoacetate (1.0 eq) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the mixture at 100 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the excess DMF-DMA under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Step 2: Formation of the Pyridone Carboxylate

  • Dissolve the crude enamine in anhydrous ethanol.

  • Add benzylamine (1.1 eq) to the solution.

  • In a separate flask, prepare a solution of sodium ethoxide in ethanol.

  • Add the sodium ethoxide solution to the reaction mixture and heat at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue is the crude pyridone carboxylate.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the crude pyridone carboxylate in a mixture of ethanol and 2 M aqueous NaOH.

  • Heat the mixture at 90 °C for 4-6 hours.[3]

  • After cooling to room temperature, acidify the solution with 2 M HCl to a pH of approximately 2-3.

  • The resulting precipitate is the desired hydroxypyridone carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 4: Amide Coupling to form the N-benzyl Hydroxypyridone Carboxamide

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the hydroxypyridone carboxylic acid (1.0 eq) in anhydrous DMF.[8]

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.[8]

  • Add DIPEA (2.0 eq) to the mixture, followed by the slow addition of benzylamine (1.1 eq).[8]

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated NaHCO₃ solution (3x) and brine (1x).[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-benzyl hydroxypyridone carboxamide.

Data Presentation and Visualization

Table 1: Summary of Reaction Parameters
StepKey ReactantsStoichiometry (eq)SolventTemperature (°C)Time (h)Expected Yield (%)
1Substituted ethyl acetoacetate, DMF-DMA1.0, 1.2Neat1002-3>90
2Enamine, Benzylamine, Sodium ethoxide1.0, 1.1, 1.1EthanolReflux4-640-85[3]
3Pyridone carboxylate, NaOH1.0, excessEthanol/Water904-665-95[3]
4Carboxylic acid, Benzylamine, EDC, HOBt1.0, 1.1, 1.2, 1.2DMFRoom Temp12-2472-80[3]
Diagram 1: General Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Enamine Formation cluster_1 Step 2 & 3: Pyridone Formation & Saponification cluster_2 Step 4: Amide Coupling Acetoacetate Substituted Ethyl Acetoacetate Enamine Enamine Intermediate Acetoacetate->Enamine DMF-DMA, 100 °C PyridoneEster Pyridone Carboxylate Enamine->PyridoneEster 1. Benzylamine, NaOEt, EtOH 2. NaOH, H₂O PyridoneAcid Hydroxypyridone Carboxylic Acid FinalProduct N-benzyl Hydroxypyridone Carboxamide PyridoneAcid->FinalProduct Benzylamine, EDC, HOBt, DIPEA, DMF Workflow start Start step1 React Acetoacetate with DMF-DMA start->step1 step2 Cyclize with Benzylamine & NaOEt step1->step2 step3 Saponify Ester with NaOH step2->step3 step4 Activate Carboxylic Acid with EDC/HOBt step3->step4 step5 Couple with Benzylamine step4->step5 workup Aqueous Workup & Extraction step5->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End Product characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low yield in amide coupling 1. Incomplete activation of the carboxylic acid.<[8]br>2. Moisture in the reaction.<[8]br>3. Salt formation between the acid and amine. [8]1. Ensure stoichiometric amounts of coupling reagents are used. Consider alternative coupling agents like HATU.<[3]br>2. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).3. Pre-activate the carboxylic acid with the coupling agent before adding the amine. Use a non-nucleophilic base like DIPEA. [8]
Multiple side products 1. Side reactions involving the unprotected hydroxyl group.2. Polymerization of starting materials.1. Consider protecting the hydroxyl group (e.g., with a benzyl group) before amide coupling, followed by a deprotection step.<[4]br>2. Control the reaction temperature; lower temperatures can minimize side reactions.
Difficulty in purification 1. Presence of unreacted starting materials.2. Contamination with coupling agent byproducts (e.g., DCU if DCC is used). 1. Monitor the reaction closely by TLC to ensure completion.2. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash. [8]If using DCC, the urea can be filtered off.

Conclusion

The synthesis of N-benzyl hydroxypyridone carboxamides is a robust process that provides access to a class of compounds with significant therapeutic potential. The key to a successful synthesis lies in the careful execution of the amide coupling step, including the appropriate choice of coupling reagents and reaction conditions. By following the detailed protocol and troubleshooting guide provided, researchers can confidently synthesize these valuable compounds for further investigation in drug discovery programs.

References

  • Faidallah, H. M., Rostom, S. A. F., Khan, K. A., & Basaif, S. A. (2013). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 926–935. [Link]

  • Faidallah, H. M., Rostom, S. A. F., Khan, K. A., & Basaif, S. A. (2013). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Taylor & Francis Online. [Link]

  • O'Sullivan, B., McInnes, F. J., & Smith, W. E. (1999). Synthesis, characterization, and biological relevance of hydroxypyrone and hydroxypyridinone complexes of molybdenum. Canadian Journal of Chemistry, 77(7), 1249-1261. [Link]

  • Jones, S. M., et al. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Higashi, T. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 772(2), 229-240. [Link]

  • Acar, Ç., et al. (2021). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 523-536. [Link]

  • Faidallah, H. M., et al. (2012). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. ResearchGate. [Link]

  • Sadeghi-Aliabadi, H., Saghaie-Aliabadi, L., Tadayonnia, N., & Mirian, M. (2013). Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Journal of Reports in Pharmaceutical Sciences, 2(1), e147757. [Link]

  • Kandioller, W., et al. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Molecules, 26(3), 693. [Link]

  • Regan, J., et al. (2003). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104. [Link]

  • HepatoChem. Amide Coupling in Medicinal Chemistry. HepatoChem. [Link]

  • Janssen, P. A. J. (1985). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 28(24), 8089. [Link]

  • Kamal, A., et al. (2010). A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines.
  • Al-Salahi, R., Marzouk, M., & El-Hashash, M. A. (2014). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 19(6), 7528-7543. [Link]

  • Muehlebach, A., et al. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Shevchuk, O., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

Application Note: 5-Hydroxypyridine-2-carboxamide for Neurological Disorder Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common pathological feature across these disorders is the progressive loss of neuronal function and structure. Current therapies largely manage symptoms rather than halting or reversing disease progression.[1][2][3] This necessitates the discovery of novel small molecules that can target the underlying mechanisms of neurodegeneration.[2]

The pyridine carboxamide scaffold is a versatile structure found in numerous biologically active compounds.[4] Specifically, 5-Hydroxypyridine-2-carboxamide and its derivatives are emerging as a promising class of compounds for neurological drug discovery.[5] Their structural similarity to nicotinamide suggests potential roles in modulating critical cellular processes related to neuronal survival and stress resistance.[6] This application note provides a comprehensive guide for researchers investigating this compound, detailing its hypothesized mechanisms of action, and providing detailed protocols for its evaluation in both in vitro and in vivo models of neurodegeneration.

Part 1: Scientific Rationale & Mechanism of Action

While the precise targets of this compound are still under active investigation, its structural features point toward two primary, interconnected pathways heavily implicated in neurodegeneration: PARP inhibition and HDAC inhibition.

1.1 Poly(ADP-ribose) Polymerase (PARP) Inhibition: Overactivation of the nuclear enzyme PARP-1 is a key event in the neuronal death cascade known as parthanatos.[7] Triggered by extensive DNA damage from oxidative stress, PARP-1 consumes its substrate, NAD+, leading to energy depletion, mitochondrial dysfunction, and ultimately, cell death.[6][7][8] This process is a significant contributor to neuronal loss in conditions like Parkinson's, Alzheimer's, and stroke.[7][8] PARP inhibitors have been shown to be neuroprotective in numerous preclinical models by preserving cellular NAD+ and ATP pools, thus preventing the energy crisis that fuels neurodegeneration.[7][8][9][10] The pyridine carboxamide core of this compound mimics the nicotinamide moiety of NAD+, suggesting it may act as a competitive inhibitor at the PARP-1 active site.

1.2 Histone Deacetylase (HDAC) Inhibition: The balance of histone acetylation is crucial for regulating gene expression. In many neurodegenerative diseases, this balance is shifted towards hypoacetylation, leading to chromatin condensation and repression of genes essential for neuronal survival, plasticity, and memory.[11][12] Histone deacetylase (HDAC) inhibitors work to restore this balance, promoting the expression of neuroprotective genes like brain-derived neurotrophic factor (BDNF).[11][13] Low-molecular-weight HDAC inhibitors have demonstrated broad neuroprotective effects in various rodent models of neurodegeneration.[12][14] The structural class of benzamides, which includes pyridine carboxamides, is a known class of HDAC inhibitors, suggesting a potential mechanism for this compound.[15]

These two mechanisms are often intertwined. PARP-1 activation depletes NAD+, which is also a required cofactor for the sirtuin class of HDACs, linking DNA damage repair directly to epigenetic regulation. By potentially targeting both pathways, this compound could offer a multi-faceted approach to neuroprotection.

Mechanism_of_Action cluster_0 Cellular Stress (Oxidative, Excitotoxic) cluster_1 Pathological Cascade cluster_2 Therapeutic Intervention stress Oxidative Stress (e.g., H₂O₂, 6-OHDA) dna_damage DNA Damage stress->dna_damage parp_activation PARP-1 Overactivation dna_damage->parp_activation nad_depletion NAD+ Depletion parp_activation->nad_depletion Consumes NAD+ atp_depletion ATP Depletion (Energy Crisis) nad_depletion->atp_depletion hdac_dysregulation HDAC Dysregulation (Gene Repression) nad_depletion->hdac_dysregulation Affects Sirtuins neuronal_death Neuronal Death (Parthanatos, Apoptosis) atp_depletion->neuronal_death hdac_dysregulation->neuronal_death compound 5-Hydroxypyridine- 2-carboxamide compound->parp_activation Inhibits compound->hdac_dysregulation Modulates

Caption: Hypothesized dual mechanism of this compound.

Part 2: In Vitro Experimental Protocols

The initial evaluation of this compound requires robust in vitro assays to confirm its neuroprotective potential and elucidate its mechanism.

Protocol 2.1: Neuroprotection Assay Against Oxidative Stress

This protocol uses the human neuroblastoma cell line SH-SY5Y and hydrogen peroxide (H₂O₂) to model oxidative stress, a common pathological factor in neurodegeneration.

Objective: To determine the dose-dependent ability of this compound to protect neuronal cells from H₂O₂-induced cell death.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂.[16]

    • Rationale: This density ensures cells are in a logarithmic growth phase and form a sub-confluent monolayer, which is optimal for treatment and viability assessment.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO (typically <0.1%).[16]

    • Rationale: Pre-treatment allows the compound to enter the cells and engage its potential targets before the oxidative insult is applied.

  • Incubation: Incubate the cells with the compound for 2 to 4 hours.

  • Induction of Oxidative Stress: Add a pre-determined concentration of H₂O₂ (e.g., 100-200 µM, determined by a prior dose-response curve) to all wells except the "untreated control" group.

    • Rationale: H₂O₂ is a potent oxidizing agent that crosses cell membranes and induces widespread DNA damage and lipid peroxidation, mimicking key aspects of neurodegenerative stress.[17]

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay): Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18]

    • Rationale: The MTT assay measures the activity of mitochondrial reductase enzymes, which is proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Protocol 2.2: Target Engagement - PARP-1 Activity Assay

This protocol uses a commercially available colorimetric assay kit to quantify PARP-1 activity in cell lysates, providing direct evidence of target engagement.

Objective: To determine if this compound inhibits PARP-1 enzyme activity in a cellular context.

Materials:

  • SH-SY5Y cells

  • 6-well cell culture plates

  • This compound

  • H₂O₂ or another DNA damaging agent

  • Commercial PARP-1 Assay Kit (Colorimetric)

  • Cell lysis buffer

  • BCA Protein Assay Kit

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed SH-SY5Y cells in 6-well plates. Once confluent, treat cells with various concentrations of this compound for 2-4 hours.

  • Induce DNA Damage: Add a potent DNA damaging agent (e.g., 500 µM H₂O₂) for 30-60 minutes to induce PARP-1 activation. Include a negative control (no damage) and a positive control (damage, no compound).

  • Cell Lysis: Wash cells with cold PBS and lyse them using the buffer provided in the assay kit. Collect the lysates and centrifuge to pellet debris.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading in the subsequent steps.[16]

  • PARP Activity Assay: Follow the manufacturer's protocol for the PARP-1 assay kit. Typically, this involves:

    • Adding a standardized amount of cell lysate to a 96-well plate coated with histones and DNA.

    • Adding a reaction cocktail containing biotinylated NAD+.

    • Incubating to allow PARP-1 in the lysate to use the NAD+ to poly(ADP-ribosyl)ate the histones.

    • Washing the wells and adding a streptavidin-HRP conjugate, which binds to the incorporated biotinylated ADP-ribose.

    • Adding a colorimetric HRP substrate and measuring the absorbance.

  • Data Analysis: Normalize the absorbance readings to the protein concentration. Express PARP-1 activity as a percentage of the positive control (damaged cells without compound). Plot the percentage of inhibition against compound concentration to determine the IC₅₀.

In_Vitro_Workflow cluster_0 Phase 1: Neuroprotection Screening cluster_1 Phase 2: Mechanism Validation A 1. Culture SH-SY5Y Cells (96-well plate) B 2. Pre-treat with This compound A->B C 3. Induce Oxidative Stress (e.g., H₂O₂) B->C D 4. Assess Cell Viability (MTT Assay) C->D H 8. Quantify PARP-1 Activity (Commercial Kit) D->H Confirm Mechanism of Protected Cells E 5. Culture SH-SY5Y Cells (6-well plate) F 6. Treat with Compound & Induce DNA Damage E->F G 7. Prepare Cell Lysates F->G G->H

Caption: General experimental workflow for in vitro evaluation.

Part 3: In Vivo Preclinical Evaluation

Positive in vitro results should be followed by evaluation in an established animal model of a neurological disorder. The 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease is a well-validated choice.[1][19]

Protocol 3.1: 6-OHDA Rat Model of Parkinson's Disease

Objective: To assess the ability of this compound to prevent dopaminergic neuron loss and mitigate motor deficits in a toxin-induced model of Parkinson's disease.[19]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine and Pargyline

  • This compound

  • Apomorphine

  • Stereotaxic apparatus

  • Anesthetics (e.g., isoflurane)

Step-by-Step Methodology:

  • Acclimatization: House animals under standard conditions for at least one week before the experiment.

  • Compound Administration (Pre-treatment regimen):

    • Formulate this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

    • Administer the compound (e.g., via intraperitoneal injection) daily for 7-14 days prior to the 6-OHDA lesioning. A vehicle control group must be included.

    • Rationale: A pre-treatment regimen tests the compound's ability to protect against the impending neurotoxic insult.

  • 6-OHDA Lesioning Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Administer desipramine (to prevent uptake of 6-OHDA by noradrenergic neurons) and pargyline (a MAO inhibitor to prevent 6-OHDA degradation).

    • Inject 6-OHDA unilaterally into the medial forebrain bundle or substantia nigra. This creates a one-sided lesion, allowing the unlesioned side to serve as an internal control.

    • Rationale: The unilateral 6-OHDA lesion produces a quantifiable motor deficit (rotational bias) that is sensitive to therapeutic intervention.[19]

  • Post-Surgery Treatment: Continue daily administration of the compound or vehicle for the duration of the study (e.g., 2-4 weeks).

  • Behavioral Assessment (Apomorphine-Induced Rotations):

    • Two weeks post-lesion, challenge the rats with a low dose of apomorphine, a dopamine receptor agonist.

    • Count the number of full contralateral (away from the lesion) rotations over a 30-40 minute period.

    • Rationale: Successful lesioning leads to denervation supersensitivity of dopamine receptors. Apomorphine stimulation causes a robust and quantifiable rotational behavior, with a reduction in rotations indicating neuroprotection.

  • Endpoint: Tissue Processing and Analysis:

    • At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Dissect the brains and process them for immunohistochemistry.

    • Stain sections of the substantia nigra with an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

    • Rationale: TH staining allows for the direct visualization and quantification of surviving dopaminergic neurons.

  • Data Analysis: Compare the number of apomorphine-induced rotations and the number of TH-positive cells in the substantia nigra between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Part 4: Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Example In Vitro & In Vivo Efficacy Data

Assay / ModelParameterThis compoundVehicle Control
In Vitro Neuroprotection Cell Viability (% of control)85.2 ± 5.6%42.5 ± 4.1%
In Vitro Target Engagement PARP-1 Inhibition (IC₅₀)5.2 µMN/A
In Vivo Behavioral Test Apomorphine-Induced Rotations150 ± 25 rotations/30 min450 ± 50 rotations/30 min
In Vivo Histology TH+ Neurons (% of unlesioned side)75.8 ± 8.2%20.1 ± 6.5%

Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.

Interpretation:

  • A significant increase in cell viability in the in vitro assay indicates a protective effect.

  • A low micromolar IC₅₀ in the PARP-1 assay provides strong evidence for on-target activity.

  • A significant reduction in rotational behavior and a corresponding preservation of TH-positive neurons in the in vivo model would strongly support the neuroprotective efficacy of this compound.

Part 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High variability in MTT assay Uneven cell seeding; Contamination; Compound precipitation.Ensure single-cell suspension before seeding; Use proper aseptic technique; Check compound solubility in media and filter if necessary.
No PARP-1 inhibition observed Insufficient DNA damage; Compound not cell-permeable; Incorrect assay procedure.Optimize concentration/duration of damaging agent; Confirm cell permeability with other assays; Re-read kit protocol carefully.
No effect in 6-OHDA model Poor compound bioavailability/BBB penetration; Incorrect lesion coordinates; Insufficient dose.Conduct pharmacokinetic studies; Verify stereotaxic coordinates with dye before starting the main study; Perform a dose-ranging study.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel neuroprotective agents. Its potential dual-action mechanism targeting both PARP-1 and HDACs offers a compelling strategy for combating the complex pathology of neurodegenerative diseases. The protocols outlined in this note provide a robust framework for the systematic evaluation of this compound, from initial in vitro screening to in vivo proof-of-concept.

Successful validation through these assays would warrant further investigation, including comprehensive pharmacokinetic and toxicology studies, evaluation in other neurodegeneration models (e.g., genetic models of Alzheimer's or Huntington's disease), and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

References

A complete list of all sources cited in this document with clickable URLs for verification.

Sources

spectroscopic characterization of 5-Hydroxypyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Characterization of 5-Hydroxypyridine-2-carboxamide

Abstract

This comprehensive application note provides a detailed guide for the (CAS No: 896419-97-9), a key heterocyclic compound with significant potential in medicinal chemistry and drug development. We present field-proven protocols and expert insights for utilizing a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational (Infrared) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The focus is on the causality behind experimental choices and the synergistic interpretation of data to ensure unambiguous structural elucidation and purity assessment, adhering to the principles of scientific integrity and self-validating methodologies.

Introduction: The Analytical Imperative

This compound, with its molecular formula C₆H₆N₂O₂, is a multifunctional pyridine derivative.[1] Its structure, featuring a hydroxyl group, a carboxamide moiety, and an aromatic pyridine core, presents multiple sites for chemical modification, making it a valuable scaffold in the synthesis of novel therapeutic agents.[2] Given its role as a critical building block, rigorous confirmation of its molecular structure and purity is paramount. No single analytical technique can provide a complete picture; therefore, a combinatorial approach using orthogonal spectroscopic methods is essential. This guide details the application of four cornerstone techniques to build a cohesive and definitive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution, providing precise information about the atomic framework and connectivity.[3] For this compound, both ¹H and ¹³C NMR are foundational for confirming the arrangement of protons and carbon atoms.

Expertise & Causality: Experimental Design

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which effectively solubilizes the molecule, and its ability to slow down the exchange of labile protons (from -OH and -NH₂ groups) with water, allowing them to be observed in the ¹H NMR spectrum. The potential for restricted rotation around the amide C-N bond, a result of its partial double bond character, can sometimes lead to the appearance of duplicate signals for adjacent protons and carbons, representing cis and trans conformers.[3] Utilizing 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is a self-validating step to unambiguously assign proton-proton and proton-carbon correlations, respectively.[3]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution by gentle vortexing.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

    • Tune and shim the probe to the DMSO-d₆ lock signal.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) followed by Fourier transformation. Reference the spectra to the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C).

Data Interpretation & Expected Results

The combination of data from ¹H, ¹³C, and 2D NMR allows for a complete assignment of the molecular structure.

Technique Expected Observation Interpretation
¹H NMR Three distinct signals in the aromatic region (δ ≈ 7.0 - 8.5 ppm).[3]Protons on the pyridine ring.
Two broad signals, one for the -NH₂ group and one for the -OH group.Labile protons of the amide and hydroxyl functional groups.
¹³C NMR Five signals in the aromatic/olefinic region (δ ≈ 110 - 160 ppm).Five carbon atoms of the pyridine ring.
One signal in the downfield region (δ ≈ 165 - 175 ppm).Carbonyl carbon of the carboxamide group.

Experimental Workflow: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune & Shim prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to Solvent Peak proc2->proc3 proc4 Assign Signals & Interpret Structure proc3->proc4

Caption: Workflow for NMR structural elucidation.

Vibrational Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is indispensable for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Expertise & Causality: Experimental Design

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly advantageous. It requires minimal sample preparation, is non-destructive, and provides high-quality spectra by pressing the sample directly against a crystal (e.g., diamond or germanium). This avoids the complexities of preparing KBr pellets. The key is to ensure good contact between the sample and the ATR crystal to obtain a strong signal. The resulting spectrum provides a unique "fingerprint" that confirms the presence of the hydroxyl, amide, and pyridine functionalities.

Protocol: ATR-IR Analysis
  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.

    • Set the scan range from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Initiate the sample scan.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation & Expected Results

The IR spectrum will display characteristic absorption bands corresponding to the molecule's functional groups.

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹)
Hydroxyl (-OH)Stretching3200-3600 (broad)
Amide (-NH₂)N-H Stretching3100-3500 (two sharp bands)
Carbonyl (C=O)C=O Stretching1650-1690 (strong)
Pyridine RingC=C, C=N Stretching1400-1600 (multiple bands)
Table based on general vibrational frequency data.[3]

Experimental Workflow: ATR-IR Spectroscopy

G cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_analysis Data Interpretation setup1 Clean ATR Crystal setup2 Acquire Background Spectrum setup1->setup2 acq1 Place Sample on Crystal setup2->acq1 acq2 Apply Pressure acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 an1 Automatic Background Correction acq3->an1 an2 Identify Characteristic Absorption Bands an1->an2 an3 Confirm Functional Groups an2->an3

Caption: Workflow for functional group analysis via ATR-IR.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight of a compound and offering structural insights through fragmentation analysis.[3]

Expertise & Causality: Experimental Design

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the method of choice for this compound. ESI is a soft ionization technique that typically produces an intact protonated molecule, [M+H]⁺, minimizing initial fragmentation and clearly indicating the molecular weight. Operating in positive ion mode is logical due to the basic nitrogen atom of the pyridine ring, which is readily protonated. HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula (C₆H₆N₂O₂), serving as a definitive check on the compound's identity. Further fragmentation of the parent ion (MS/MS) can be used to corroborate the structure proposed by NMR.

Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile containing 0.1% formic acid. The acid aids in the protonation process.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing the sample solution at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Processing:

    • Determine the accurate mass of the most abundant ion, expected to be the [M+H]⁺ adduct.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula.

Data Interpretation & Expected Results
Analysis Expected Result Interpretation
Molecular Ion [M+H]⁺ peak at m/z ≈ 139.0502Confirms the molecular weight (Theoretical C₆H₇N₂O₂⁺ = 139.0508).
Fragmentation Loss of NH₃ (ammonia) or H₂O (water).Cleavage of the amide or hydroxyl group.
Presence of a stable pyridine ring fragment.Indicates the core structure.[3]

Experimental Workflow: ESI-HRMS

G prep Prepare Dilute Solution (~10 µg/mL in MeOH with 0.1% Formic Acid) infuse Infuse Sample into ESI Source (+ ion mode) prep->infuse cal Calibrate Mass Spectrometer cal->infuse acq Acquire Full Scan High-Resolution Spectrum infuse->acq proc Determine Accurate Mass of [M+H]+ Ion acq->proc confirm Confirm Elemental Formula (C6H6N2O2) proc->confirm

Caption: Workflow for molecular formula confirmation by HRMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons to higher energy orbitals.[3]

Expertise & Causality: Experimental Design

The conjugated system of the pyridine ring, along with the auxochromic hydroxyl and carboxamide groups, is expected to produce characteristic absorption bands in the UV region. Methanol is a common and suitable solvent as it is transparent in the relevant UV range. The analysis is straightforward and provides a characteristic spectrum that can be used for quantitative analysis (e.g., concentration determination via the Beer-Lambert law) or as a complementary piece of identifying information. The pH of the solution can influence the spectrum due to the potential for protonation or deprotonation of the hydroxyl group and pyridine nitrogen. For standardization, analysis in a neutral solvent like methanol is a good starting point.

Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in methanol. Dilute this stock solution with methanol to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (typically in the low µg/mL range).

  • Instrument Setup:

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the solvent (methanol) to be used as the reference blank.

    • Set the instrument to scan a wavelength range from approximately 400 nm down to 200 nm.

  • Data Acquisition:

    • Record a baseline spectrum with the blank in both the sample and reference beams.

    • Replace the blank in the sample beam with the cuvette containing the sample solution and acquire the absorption spectrum.

  • Data Processing: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation & Expected Results

The UV-Vis spectrum provides insight into the electronic transitions of the conjugated system.

Parameter Expected Result Interpretation
λ_max Multiple absorption maxima are expected. For a related compound, N-Methyl-2-pyridone-5-carboxamide, maxima are observed at 198, 258, and 296 nm.[4]These absorptions correspond to π → π* and n → π* electronic transitions within the aromatic and conjugated system.

Logical Relationship: Multi-Technique Validation

G MS MS (Molecular Formula: C6H6N2O2) IR IR (Functional Groups: -OH, -NH2, C=O) MS->IR corroborates NMR NMR (Atom Connectivity & 3D Structure) MS->NMR corroborates Final Confirmed Structure: 5-Hydroxypyridine- 2-carboxamide MS->Final IR->NMR corroborates IR->Final NMR->Final UV UV-Vis (Conjugated System) UV->Final

Caption: Synergistic data from orthogonal techniques confirms the structure.

Conclusion

The is achieved with high confidence through the integrated application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique and essential piece of the structural puzzle. NMR defines the precise atomic connectivity, IR confirms the presence of key functional groups, high-resolution MS validates the elemental formula, and UV-Vis characterizes the electronic system. Together, these self-validating protocols provide a robust and reliable analytical workflow for researchers and scientists in drug development and chemical synthesis, ensuring the identity and quality of this important molecular entity.

References

  • Benchchem. (n.d.). This compound.
  • Dakenchem. (n.d.). The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of N-Methyl-2-Pyridone-5-Carboxamide. Retrieved from [Link]

  • ChemTube3D. (n.d.). Ultraviolet/Visible UV/Vis Spectroscopy. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purity Assessment of 5-Hydroxypyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of purity for active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of drug development and chemical research. This document provides a comprehensive guide to the analytical methodologies for assessing the purity of 5-Hydroxypyridine-2-carboxamide. We present detailed protocols for the primary chromatographic technique, High-Performance Liquid Chromatography (HPLC), and discuss orthogonal methods such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and thermal analysis. The protocols are designed to be self-validating, incorporating system suitability tests and adherence to international regulatory standards. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the synthesis, development, and manufacturing of pyridine-based compounds.

Introduction: The Imperative for Purity Analysis

This compound is a vital heterocyclic compound, often serving as a key intermediate in the synthesis of novel pharmaceutical agents. The efficacy, safety, and stability of any final drug product are directly contingent on the purity of its starting materials and intermediates. The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, or instability of the final product.[1]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2][3] The ICH Q3A guideline mandates the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are determined by the maximum daily dose of the drug.[2][4][5] Therefore, the deployment of robust, validated analytical procedures is not merely a matter of good science but a critical regulatory requirement.[6][7]

This application note details a multi-faceted approach to purity assessment, centered on the robust and widely accepted technique of HPLC, and supplemented by orthogonal methods to ensure a comprehensive purity profile.

The Regulatory Landscape: Adherence to ICH and USP Standards

A successful purity assessment strategy is grounded in a thorough understanding of the regulatory framework.

  • ICH Q3A(R2) - Impurities in New Drug Substances : This guideline classifies impurities into organic, inorganic, and residual solvents and sets thresholds for action.[3][4]

    • Reporting Threshold : The level at which an impurity must be reported. For a maximum daily dose of ≤2 g/day , this is typically ≥0.05%.[5]

    • Identification Threshold : The level above which the structure of an impurity must be determined. This generally starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.[1][2]

    • Qualification Threshold : The level at which an impurity's biological safety must be established.[3][5]

  • ICH Q2(R2) - Validation of Analytical Procedures : This guideline requires that analytical methods used for purity testing are validated to ensure they are fit for purpose.[6][7] Key validation parameters include specificity, accuracy, precision, linearity, and quantitation limit.[8][9][10]

  • USP General Chapter <621> Chromatography : This chapter provides standardized procedures and definitions for chromatographic techniques, including essential system suitability requirements that ensure the analytical system is performing correctly before any sample analysis.[11][12][13][14][15]

Primary Purity Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity and impurity determination due to its high resolution, sensitivity, and robustness.[16] The method separates the main analyte from potential impurities based on their polarity.

Principle of Separation

In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. This compound and its impurities are introduced into the system and partition between the two phases. More polar compounds have less affinity for the nonpolar stationary phase and elute earlier, while less polar compounds are retained longer. A UV detector is commonly used to quantify the separated components.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Standard & Sample Preparation D System Suitability Test (SST) B->D C->D Equilibrated System E Sample Injection & Data Acquisition D->E SST Passed F Peak Integration E->F G Purity Calculation (Area % Report) F->G

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Detailed HPLC Protocol

Instrumentation:

  • HPLC or UPLC system with a UV/PDA detector.[16]

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions: A summary of the recommended starting conditions is provided in Table 1. These may require optimization based on the specific impurity profile observed.

Table 1: HPLC Method Parameters

Parameter Recommended Condition Rationale
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm Provides excellent retention and resolution for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH to ensure consistent ionization state of the analyte and impurities, improving peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier offering good elution strength and low UV cutoff.
Gradient Elution 5% to 95% B over 20 minutes A gradient is essential to elute both polar and potential non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Detection Wavelength 239 nm or PDA Scan (200-400 nm) Wavelength should be selected for maximum absorbance of the analyte and key impurities.[17] A PDA detector is recommended to identify co-eluting peaks.

| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion. |

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 1. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 50.0 mL of a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.[18]

System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the Standard Solution. The system is deemed suitable for use if the criteria in Table 2 are met. These criteria are based on USP <621> guidelines.[11][13]

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry, which is critical for accurate integration.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for n≥5 injections Demonstrates the precision and reproducibility of the injector and detector.

| RSD of Retention Time | ≤ 1.0% for n≥5 injections | Confirms the stability and precision of the pumping system. |

Analysis and Calculation:

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the prepared Sample Solution.

  • Integrate all peaks in the chromatogram, excluding those from the blank.

  • Calculate the purity of this compound using the area percent method:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Orthogonal and Confirmatory Methods

Relying on a single analytical method is insufficient to declare a compound as pure. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive assessment.

A. Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method capable of determining the absolute purity of a substance without requiring a reference standard of the analyte itself.[16][19]

Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[20] By adding a certified internal standard of known purity and mass to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to a signal from the internal standard.[21]

Protocol Outline:

  • Sample Preparation: Accurately weigh the this compound sample and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).

  • Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate purity based on the integral values, number of protons, molecular weights, and masses.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile or semi-volatile organic impurities.

Principle: For a non-volatile compound like this compound, a derivatization step is required to increase its volatility.[22] The derivatized sample is then vaporized and separated by gas chromatography. The mass spectrometer fragments the eluting components, providing a unique mass spectrum ("fingerprint") for identification and quantification.

Protocol Outline:

  • Derivatization: React the sample with a silylating agent (e.g., MTBSTFA) to convert the hydroxyl and amide groups into more volatile silyl ethers/amides.

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Analysis: Develop a temperature program to separate the derivatized analyte from any volatile impurities. Monitor the total ion chromatogram and extract specific ions to identify known and unknown impurities.

C. Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) assesses purity based on the thermodynamic principle of melting point depression.

Principle: Impurities disrupt the crystal lattice of a pure substance, causing it to melt at a lower temperature and over a broader range.[23] DSC measures the heat flow required to raise the temperature of a sample, and the resulting thermogram can be analyzed to estimate purity. This method is particularly useful for crystalline solids and is orthogonal to chromatographic techniques.

Integrated Purity Assessment Strategy

A robust purity assessment relies on a logical, multi-step approach that combines the strengths of different analytical techniques.

Integrated_Strategy Start This compound (New Batch) HPLC Primary Purity Assay (RP-HPLC) Start->HPLC PurityCheck Purity > 99.5% and No Impurity > 0.10%? HPLC->PurityCheck Orthogonal Orthogonal Confirmation (qNMR) PurityCheck->Orthogonal Yes ImpurityID Impurity Identification (LC-MS / GC-MS) PurityCheck->ImpurityID No ConfirmCheck Purity Confirmed? Orthogonal->ConfirmCheck ConfirmCheck->ImpurityID No Pass Release Batch ConfirmCheck->Pass Yes Fail Investigate / Repurify ImpurityID->Fail

Caption: An integrated strategy for comprehensive purity assessment.

Conclusion

The purity assessment of this compound is a critical activity that ensures its suitability for research and development. A scientifically sound and regulatory-compliant approach utilizes high-resolution RP-HPLC as the primary analytical technique, governed by strict system suitability criteria as outlined by the USP. The veracity of these results must be confirmed using orthogonal methods, with qNMR providing an excellent quantitative cross-check and GC-MS or LC-MS offering powerful tools for impurity identification. By integrating these methodologies, researchers and drug development professionals can confidently ascertain the purity profile of their material, ensuring quality, safety, and reproducibility in their work.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: European Medicines Agency URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES Source: ASEAN URL: [Link]

  • Title: Live qualification/validation of purity methods for protein products Source: Purdue University URL: [Link]

  • Title: Some good validation practices for analytical procedures Source: A3P URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation URL: [Link]

  • Title: Detection of pyridine derivatives by SABRE hyperpolarization at zero field Source: Nature (Scientific Reports) URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PubMed Central (PMC) URL: [Link]

  • Title: Pyridine Spectra Source: SpectraBase URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases Source: PubMed Central (PMC) URL: [Link]

  • Title: Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study Source: Almac Group URL: [Link]

  • Title: 2-Formyl-5-hydroxypyridine Source: Frontier Specialty Chemicals URL: [Link]

  • Title: Chemometric analysis of high performance liquid chromatography-diode array detection-electrospray mass spectrometry of 2- and 3-hydroxypyridine Source: PubMed URL: [Link]

  • Title: UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers Source: PubMed URL: [Link]

  • Title: Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection Source: PubMed URL: [Link]

  • Title: Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS Source: MDPI URL: [Link]

  • Title: Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Evaluation of the 3-hydroxy pyridine antioxidant effect on the thermal-oxidative degradation of HTPB Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: 5-Hydroxypyridine-2-carboxamide as a High-Affinity Metal-Binding Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metalloenzymes, which constitute over a third of all enzymes, are critical targets in modern drug discovery, implicated in diseases ranging from cancer to infectious diseases.[1][2][3] A key strategy for inhibiting these enzymes involves the use of small molecules containing metal-binding pharmacophores (MBPs) that coordinate with the active site metal cofactor.[2][4] This guide provides an in-depth exploration of 5-Hydroxypyridine-2-carboxamide, a versatile and potent MBP. We will delve into the mechanistic principles of its metal chelation, its applications in medicinal chemistry, and provide detailed, field-proven protocols for its synthesis and biophysical characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

The Fundamental Chemistry of this compound as a Bidentate Chelator

The efficacy of this compound as an MBP stems from its specific electronic and structural arrangement. The scaffold features a hydroxyl group at the 5-position and a carboxamide at the 2-position of a pyridine ring.[5] This configuration creates a powerful bidentate (two-toothed) chelation site for coordinating with a metal ion.

Mechanism of Chelation: The primary interaction occurs through the deprotonated hydroxyl oxygen and the carboxamide oxygen, which together form a stable five-membered ring with the target metal ion.[1] This bidentate coordination is crucial for high-affinity binding, as it is entropically favored over monodentate interactions. The pyridine nitrogen also plays a key role by influencing the electronic properties of the ring, thereby modulating the acidity of the hydroxyl group and the overall binding affinity.[6]

Expert Insight: The choice of a 5-hydroxy-2-carboxamide arrangement is not arbitrary. Unlike its isomers, this specific geometry presents the oxygen donor atoms in a pre-organized conformation for metal binding, minimizing the entropic penalty upon chelation and leading to higher stability constants for the resulting metal complex.

Caption: Bidentate chelation of a metal ion (M²⁺) by this compound.

Applications in Metalloenzyme Inhibition

The ability of the this compound scaffold to potently bind metal ions makes it an excellent starting point for designing inhibitors of metalloenzymes.[1][3] By occupying the coordination sphere of the catalytic metal (often Zn²⁺, Fe²⁺, Mn²⁺, or Mg²⁺), inhibitors based on this scaffold can block substrate access and disrupt the enzymatic mechanism.[2]

Derivatives of this core structure have been investigated as inhibitors for a range of metalloenzyme targets:

  • Viral Endonucleases: Hydroxypyridone carboxamides have shown potent antiviral activity against human cytomegalovirus (HCMV) by targeting the pUL89-C endonuclease.[7]

  • Histone Deacetylases (HDACs): The related hydroxy-thiopyridone scaffold, which also acts as a bidentate chelator, is a potent inhibitor of zinc-dependent HDACs, a key target in cancer therapy.[3]

  • Prolyl 4-hydroxylases: Amide-substituted pyridine-2-carboxylic acids have been developed as inhibitors for this class of enzymes.[8]

Structure-Activity Relationship (SAR) Insights: The versatility of the this compound scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[5][9] Key SAR trends observed in the literature include:

  • Amide Substitution: Modification of the amide nitrogen with various aryl or alkyl groups can be used to probe interactions with amino acid residues lining the enzyme's active site, thereby enhancing selectivity and potency.[10][11][12]

  • Pyridine Ring Substitution: Adding substituents to other positions on the pyridine ring can modulate the electronic properties of the chelating groups and introduce new interactions with the target protein.[13]

  • Isosteric Replacement: Replacing the pyridine ring with other heterocycles can fine-tune the geometry and electronic nature of the chelator, impacting its affinity and selectivity for different metalloenzymes.[1][6]

Compound Derivative Target Enzyme Reported Activity (IC₅₀) Reference
N-(2-(phenylamino)phenyl)nicotinamideBotrytis cinerea SDH17.3 µM[14]
N-benzyl hydroxypyridone carboxamideHuman Cytomegalovirus (HCMV)0.86 µM (EC₅₀)[7]
Pyridine-2-carboxamide analogue (Cmpd 19)HPK1Good in vitro activity[13]

Experimental Protocols: Synthesis and Characterization

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from the commercially available 5-Hydroxypyridine-2-carboxylic acid.[15][16] The first step activates the carboxylic acid, and the second step is the amidation.

Synthesis_Workflow Start 5-Hydroxypyridine-2-carboxylic Acid Step1 Activation (e.g., SOCl₂, EDCI/HOBt) Start->Step1 Intermediate Acyl Chloride or Activated Ester Intermediate Step1->Intermediate Step2 Amidation (Ammonium Hydroxide or NH₃) Intermediate->Step2 Product This compound Step2->Product

Caption: General workflow for the synthesis of this compound.

Part A: Activation of Carboxylic Acid (Thionyl Chloride Method)

  • Objective: To convert the carboxylic acid into a more reactive acyl chloride intermediate.

  • Materials: 5-Hydroxypyridine-2-carboxylic acid, thionyl chloride (SOCl₂), anhydrous Dichloromethane (DCM), round-bottom flask, condenser, magnetic stirrer.

  • Procedure:

    • Suspend 5-Hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Carefully add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride. Scientist's Note: This step must be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release toxic gases. The use of an anhydrous solvent is critical to prevent hydrolysis of the acyl chloride intermediate.[17]

Part B: Amidation

  • Objective: To react the acyl chloride intermediate with an ammonia source to form the final carboxamide product.

  • Materials: Crude acyl chloride from Part A, concentrated ammonium hydroxide (NH₄OH) or ammonia in a suitable solvent, beaker, ice bath.

  • Procedure:

    • Dissolve the crude acyl chloride in a minimal amount of a suitable anhydrous solvent (e.g., THF or Dioxane).

    • In a separate beaker, cool an excess of concentrated ammonium hydroxide in an ice bath.

    • Add the solution of the acyl chloride dropwise to the cold ammonium hydroxide with vigorous stirring.

    • A precipitate of the crude product should form. Continue stirring in the ice bath for 30-60 minutes.

    • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.

    • Dry the product under vacuum. Purify further by recrystallization or column chromatography as needed.

Protocol 2: Characterization of Metal Binding via UV-Vis Spectrophotometric Titration

This protocol provides a rapid and accessible method to confirm metal chelation by monitoring changes in the compound's absorbance spectrum upon addition of a metal ion.[18][19][20]

  • Objective: To determine the stoichiometry of the metal-ligand complex.

  • Principle: The formation of a metal-ligand complex often results in a shift in the maximum absorbance wavelength (λ_max) or a change in molar absorptivity. By titrating the ligand with a metal salt solution and monitoring the absorbance, one can observe a saturation point corresponding to the binding stoichiometry.

  • Materials: this compound, a metal salt (e.g., ZnCl₂ or FeSO₄), buffered solution (e.g., HEPES or TRIS at physiological pH), UV-Vis spectrophotometer, quartz cuvettes.

  • Procedure:

    • Prepare a stock solution of the ligand (e.g., 1 mM) and the metal salt (e.g., 10 mM) in the same buffer.

    • Place a fixed concentration of the ligand (e.g., 50 µM) in a cuvette.

    • Record the initial absorbance spectrum (e.g., from 200-800 nm) to determine λ_max.[19]

    • Add small, incremental aliquots of the metal salt stock solution to the cuvette.

    • After each addition, mix thoroughly and record the absorbance spectrum.

    • Continue the titration until the absorbance at the chosen wavelength no longer changes significantly, indicating saturation.

  • Data Analysis:

    • Correct the absorbance values for dilution at each titration point.[20]

    • Plot the corrected absorbance versus the molar ratio ([Metal]/[Ligand]).

    • The plot will typically show two linear regions. The intersection of these lines provides an estimate of the binding stoichiometry (e.g., a sharp inflection at a molar ratio of 1.0 suggests a 1:1 complex).

Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for quantifying biomolecular interactions, providing a complete thermodynamic profile (Kₐ, K₋, ΔH, ΔS, and stoichiometry n) in a single experiment.[21][22][23]

  • Objective: To precisely determine the binding affinity (K₋), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the metal-ligand interaction.

  • Principle: ITC directly measures the heat released or absorbed when two molecules interact. A solution of the metal ion ("ligand") is titrated into a solution of the pharmacophore ("macromolecule") in the sample cell of a microcalorimeter. The resulting heat changes are measured and plotted against the molar ratio.[22]

  • Materials & Sample Preparation:

    • Macromolecule (in cell): this compound (e.g., 5-50 µM).

    • Ligand (in syringe): Metal salt (e.g., 50-500 µM, typically 10-fold higher than the cell concentration).[22]

    • Buffer: Both solutions must be prepared in an identical, thoroughly degassed buffer to minimize heats of dilution.[22][24] Buffers with low ionization enthalpies (e.g., HEPES, PBS) are preferred.

    • Purity: Samples must be as pure as possible. Filter all solutions through a 0.22 µm filter before use.[21]

  • Procedure:

    • Power on the ITC instrument well in advance to ensure thermal stability.[23]

    • Thoroughly clean the sample cell and syringe with buffer.

    • Load the this compound solution into the sample cell and the metal salt solution into the injection syringe.

    • Set the experimental parameters: cell temperature (e.g., 25 °C), stirring speed, and injection schedule (e.g., a small initial injection followed by 15-20 larger injections).

    • Equilibrate the system until a stable baseline is achieved.

    • Initiate the titration run.

    • Perform a control experiment by titrating the metal salt into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heats of dilution (from the control run) from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio ([Metal]/[Ligand]).

    • Fit the resulting binding isotherm to a suitable binding model (e.g., "one set of sites") using the instrument's software to extract Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[22]

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_binding Metal Binding Characterization cluster_activity Biological Activity Synthesis Synthesize Compound Purification Purify (Chromatography/ Recrystallization) Synthesis->Purification Structure_Verification Verify Structure (NMR, MS) Purification->Structure_Verification UV_Vis Protocol 2: UV-Vis Titration (Confirms Chelation & Stoichiometry) Structure_Verification->UV_Vis Qualified Compound ITC Protocol 3: Isothermal Titration Calorimetry (Quantifies Thermodynamics: Kd, ΔH, n) UV_Vis->ITC Proceed if binding confirmed X_Ray X-ray Crystallography (Determines 3D Structure) ITC->X_Ray For Structural Biology Enzyme_Assay Metalloenzyme Inhibition Assay (IC₅₀) ITC->Enzyme_Assay Characterized Inhibitor

Caption: Integrated workflow for the synthesis and characterization of metal-binding pharmacophores.

Concluding Remarks

This compound is a privileged scaffold in the design of metal-binding pharmacophores. Its robust and predictable bidentate chelation, combined with its synthetic tractability, makes it an ideal starting point for fragment-based drug discovery campaigns targeting metalloenzymes. The protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, characterize, and ultimately leverage this potent MBP. By combining rigorous chemical synthesis with quantitative biophysical techniques like ITC and spectrophotometry, researchers can rationally design the next generation of selective and effective metalloenzyme inhibitors.

References

  • Witkowska, D., & Rowińska-Żyrek, M. (2019). Biophysical approaches for the study of metal-protein interactions. Journal of Inorganic Biochemistry, 199, 110783. [Link]

  • Witkowska, D., & Rowińska-Żyrek, M. (2019). Biophysical approaches for the study of metal-protein interactions. Journal of Inorganic Biochemistry, 199, 110783. [Link]

  • Kim, H. Y., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1539-1543. [Link]

  • Ahmad, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]

  • Lee, K., et al. (2015). Synthesis and Biological Evaluation of Picolinamides as Potent Inhibitors of 11β-hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(2), 243-248. [Link]

  • Wang, Y., et al. (2021). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Molecules, 26(15), 4467. [Link]

  • Valko, M., & Morris, H. (2004). Methods to Study Metals in Biological Systems. In Encyclopedia of Inorganic and Bioinorganic Chemistry. [Link]

  • Franklin, T. J., et al. (1995). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 38(11), 1888-1896. [Link]

  • University of Colorado Boulder. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one experiment. Retrieved from [Link]

  • da Silva, J. G., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Technology, 44, e59762. [Link]

  • ResearchGate. (2025). Protein-Metal Binding: A Comprehensive Guide. Retrieved from [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Retrieved from [Link]

  • Heffern, M. C., et al. (2021). Characterizing metal–biomolecule interactions by mass spectrometry. Current Opinion in Chemical Biology, 63, 134-142. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray diffraction patterns for the ligand and the complexes. Retrieved from [Link]

  • Jomova, K., et al. (2024). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. Scientific Reports, 14(1), 24874. [Link]

  • Mettler Toledo. (n.d.). Guide to Phototitration. Retrieved from [Link]

  • ResearchGate. (2025). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Retrieved from [Link]

  • Ahmad, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]

  • Wang, L., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Senaweera, S., et al. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 213, 113166. [Link]

  • Lapek, J. D., Jr., et al. (2018). Isosteres of Hydroxypyridinethione as Druglike Pharmacophores for Metalloenzyme Inhibition. ChemMedChem, 13(16), 1665–1674. [Link]

  • Harvey, D. (2021). Complexation Titration. Chemistry LibreTexts. [Link]

  • Lapek, J. D., Jr. (2018). The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors. eScholarship, University of California. [Link]

  • Ashraf, Z., et al. (2021). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 12(10), 1644-1667. [Link]

  • Black, D., et al. (2005). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (1), 135-145. [Link]

  • Li, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 25(17), 3986. [Link]

  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. [Link]

  • Liu, Z., et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

  • Chepanoske, C. L., et al. (2019). Structure-Activity Relationships in Metal-Binding Pharmacophores for Influenza Endonuclease. ACS Infectious Diseases, 5(11), 1935–1946. [Link]

  • Pipzine Chemicals. (n.d.). N-Hydroxypyridine-2-carboxamidine. Retrieved from [Link]

  • Warther, D., et al. (2020). Photorelease of a Metal-Binding Pharmacophore from a Ru(II) Polypyridine Complex. eScholarship, University of California. [Link]

  • Research Publish Journals. (n.d.). XRD Analysis of Copper (II) Mixed Ligand Complexes with 3-hydroxypicolinamide and Determination of Crystallite Size and Lattice. Retrieved from [Link]

Sources

The Versatility of the 5-Hydroxypyridine-2-Carboxylic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Metalloenzyme Inhibition

5-Hydroxypyridine-2-carboxylic acid, a seemingly simple heterocyclic compound, represents a cornerstone scaffold in contemporary medicinal chemistry. Its true potential is unlocked through the chemical versatility of its dual hydroxyl and carboxylic acid functional groups, which allow for a vast array of synthetic modifications[1][2]. While its utility has been explored in diverse fields from agrochemicals to materials science, its most significant impact lies within pharmaceutical development[2][3]. Although early reports suggested its promise as a building block for agents targeting neurological disorders, the most profound and well-documented applications have emerged in the field of antiviral drug discovery[1][4][5].

This is largely due to the ability of its tautomeric form, the 4-hydroxypyridin-2-one-6-carboxylic acid core, to act as a highly effective metal-binding pharmacophore. This structural motif excels at chelating divalent metal ions, such as magnesium (Mg²⁺) or manganese (Mn²⁺), which are essential cofactors in the active sites of numerous viral metalloenzymes. By sequestering these critical ions, derivatives of 5-hydroxypyridine-2-carboxylic acid can potently and selectively inhibit enzyme function, thereby disrupting the viral life cycle. This application note will provide an in-depth exploration of this scaffold's application in the development of inhibitors for two critical viral targets: HIV Reverse Transcriptase-associated Ribonuclease H (RNase H) and Influenza Endonuclease.

Mechanism of Action: The Metal Chelation Triad

The inhibitory power of the hydroxypyridone carboxylic acid core lies in its specific arrangement of three oxygen atoms: the ketone, the hydroxyl (phenolate), and the carboxylic acid. These three atoms form a tridentate chelation site that perfectly coordinates with the two divalent metal ions typically found in the active sites of viral endonucleases. This interaction effectively displaces water molecules that are crucial for catalysis, thereby inactivating the enzyme.

Mechanism_of_Action cluster_Enzyme Enzyme Active Site cluster_Inhibitor Hydroxypyridone Carboxylic Acid Inhibitor Mn1 Mn²⁺ Substrate Viral RNA/DNA Mn1->Substrate Catalysis Blocked Mn2 Mn²⁺ Mn2->Substrate Inhibitor_Core Pyridone Ring O_Ketone Ketone O O_Hydroxyl Hydroxyl O O_Carboxyl Carboxylate O O_Ketone->Mn1 Chelation O_Hydroxyl->Mn1 O_Hydroxyl->Mn2 Bridging Chelation O_Carboxyl->Mn2 Chelation

Mechanism of metalloenzyme inhibition by hydroxypyridone carboxylic acid derivatives.

Application I: Inhibition of HIV RNase H

The reverse transcriptase (RT) enzyme of HIV is a key therapeutic target. While polymerase inhibitors are well-established, the RT-associated Ribonuclease H (RNase H) domain, responsible for degrading the RNA strand of RNA:DNA hybrids during reverse transcription, remains a clinically unvalidated target. The hydroxypyridone carboxylic acid scaffold has proven to be an excellent starting point for the design of potent and selective RNase H inhibitors[4].

Structure-Activity Relationship (SAR) Insights

Research into hydroxypyridone carboxylic acids as HIV RNase H inhibitors has revealed critical structural features necessary for potent activity. A key finding is the requirement for a substituent at the N-1 position of the pyridone ring, which is believed to mimic the interactions of other known RNase H inhibitors[4].

PositionModificationImpact on RNase H InhibitionReference
N-1 Unsubstituted or small alkylInactive or weakly active[4]
N-1 Benzyl or single aryl ringModerate activity[4]
N-1 Biarylmethyl moietySignificant increase in potency [4]
C-2 Carboxylic AcidEssential for metal chelation[4]
C-2 Ester or AmideReduced or abrogated activity[4]

Table 1: Summary of Structure-Activity Relationships for HIV RNase H Inhibitors.

As shown in Table 1, analogues with a biaryl substituent at the N-1 position consistently demonstrate the most potent inhibition, often in the low- to sub-micromolar range[4].

Application II: Inhibition of Influenza Endonuclease

The influenza virus utilizes a cap-snatching mechanism for transcription, which is initiated by its RNA-dependent RNA polymerase acidic N-terminal (PAN) endonuclease. This enzyme is a metalloenzyme containing two Mn²⁺ ions in its active site, making it an ideal target for inhibitors based on the hydroxypyridone carboxylic acid scaffold[3][5][6].

Lead Optimization and Carboxylic Acid Isosteres

While the parent hydroxypyridone carboxylic acid scaffold shows impressive enzymatic inhibition (IC₅₀ values as low as ~17 nM), its high polarity can limit cell permeability and in-vivo efficacy[3]. To address this, researchers have explored replacing the carboxylic acid moiety with various metal-binding isosteres (MBIs) to modulate the physicochemical properties of the compounds while retaining their metal-chelating ability[3][5][6][7].

CompoundCarboxylic Acid IsosterePAN Endonuclease IC₅₀ (nM)Reference
Parent Scaffold -COOH~17[3]
Analog 1 TetrazolePotent Inhibition[5]
Analog 2 N-methoxycarboxamideModerate Inhibition[5]
Analog 3 Methyl-oxadiazoleGood Inhibition[5]

Table 2: Comparison of Carboxylic Acid Isosteres in Influenza Endonuclease Inhibitors.

These studies demonstrate that isosteric replacement is a viable strategy to fine-tune the properties of these inhibitors, potentially leading to improved pharmacokinetic profiles without sacrificing potency[3][6].

Experimental Protocols

Protocol 1: Representative Synthesis of an N-1 Substituted Hydroxypyridone Carboxylic Acid Derivative

This protocol describes a general, multi-step synthesis adapted from methodologies reported for creating libraries of N-substituted hydroxypyridone carboxylic acids, key intermediates for antiviral agents[4][8].

Synthesis_Workflow Start Starting Pyridone Ester Step1 N-Alkylation: - Base (e.g., K₂CO₃) - R-X (e.g., Benzyl Bromide) - Solvent (e.g., DMF) Start->Step1 Step2 Saponification: - Base (e.g., LiOH) - Solvent (e.g., THF/H₂O) Step1->Step2 Step3 Acidification & Isolation: - Acid (e.g., HCl) - Filtration Step2->Step3 End Final Product: N-Substituted Hydroxypyridone Carboxylic Acid Step3->End

General synthetic workflow for N-substituted hydroxypyridone carboxylic acids.

Step 1: N-Alkylation of the Pyridone Core

  • To a solution of the starting pyridone ester (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., a substituted benzyl bromide, 1.1 equivalents) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated pyridone ester.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the N-alkylated pyridone ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-5 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final N-substituted hydroxypyridone carboxylic acid[4].

Protocol 2: In Vitro Enzyme Inhibition Assay (FRET-based)

This protocol outlines a general fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against a viral endonuclease, adapted from methods used for influenza PAN[3][6].

Materials:

  • Recombinant viral endonuclease enzyme.

  • FRET-based nucleic acid substrate (e.g., a short oligonucleotide with a fluorophore and a quencher at opposite ends).

  • Assay buffer (specific composition depends on the enzyme, but typically contains a buffer salt like HEPES, NaCl, MnCl₂, and a reducing agent like DTT).

  • Test compounds dissolved in DMSO.

  • 384-well assay plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound solutions. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Add the recombinant enzyme (e.g., 5 µL of a 50 nM solution for a final concentration of 25 nM) to each well containing the test compound and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the FRET substrate (e.g., 10 µL of solution).

  • Immediately begin monitoring the increase in fluorescence using a plate reader at appropriate excitation and emission wavelengths. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Record the reaction kinetics over a set period (e.g., 30-60 minutes).

  • Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value[5].

Conclusion and Future Outlook

5-Hydroxypyridine-2-carboxylic acid and its derivatives, particularly in their hydroxypyridone tautomeric form, have established themselves as a premier scaffold for the design of metalloenzyme inhibitors. The well-defined metal-chelating pharmacophore provides a robust starting point for rational drug design, as evidenced by the successful development of potent inhibitors against key viral targets in HIV and influenza. The synthetic tractability of the scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely continue to exploit this versatile building block, not only for novel antiviral agents but also for inhibitors of other metalloenzymes implicated in a range of human diseases, potentially including the initially suggested applications in neurological disorders.

References

  • Stokes, R. W., Kohlbrand, A. J., Seo, H., Sankaran, B., Karges, J., & Cohen, S. M. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 75–82. [Link]

  • Wang, Z., et al. (2017). Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. National Institutes of Health. [Link]

  • Stokes, R. W., et al. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. [Link]

  • PubMed. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. [Link]

  • RSC Publishing. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Hydroxypyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-Hydroxypyridine-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. Our focus is on practical, field-tested insights to help you navigate the common challenges and improve the yield and purity of this valuable compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the hydrolysis of 2-cyano-5-hydroxypyridine, a common synthetic route.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction or the formation of side products.

Causality and Remediation:

  • Incomplete Hydrolysis: The conversion of the nitrile group in 2-cyano-5-hydroxypyridine to the amide is a critical step. Insufficient reaction time, inadequate temperature, or suboptimal catalyst/reagent concentration can lead to a significant amount of unreacted starting material.

    • Troubleshooting Steps:

      • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.

      • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic study to find the optimal temperature is recommended. For the hydrolysis of cyanopyridines, temperatures in the range of 100-130°C have been reported to be effective for the formation of the amide.[1]

      • Reagent Concentration: The concentration of the acid or base catalyst is crucial. For alkaline hydrolysis, using a controlled amount of a base like sodium hydroxide is common.[1]

  • Over-hydrolysis to Carboxylic Acid: A significant side reaction is the further hydrolysis of the desired amide to 5-hydroxypyridine-2-carboxylic acid. This is particularly prevalent under harsh reaction conditions (e.g., high temperatures or prolonged reaction times).

    • Troubleshooting Steps:

      • Control of Reaction Time: As determined by reaction monitoring, quench the reaction as soon as the formation of the desired amide is maximized and before significant amounts of the carboxylic acid appear.

      • Milder Reaction Conditions: Employing milder conditions can favor the formation of the amide over the carboxylic acid. This could involve using a lower temperature for a longer duration or using a milder base. The use of hydrogen peroxide in an alkaline solution is a mild method for converting nitriles to amides.

  • Starting Material Purity: The purity of the initial 2-cyano-5-hydroxypyridine is paramount. Impurities can interfere with the reaction, leading to the formation of undesired byproducts and a lower yield of the target compound.

    • Troubleshooting Steps:

      • Purity Analysis: Before starting the synthesis, verify the purity of your 2-cyano-5-hydroxypyridine using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

      • Purification of Starting Material: If impurities are detected, purify the starting material by recrystallization or column chromatography.

Q2: I am observing a significant amount of 5-hydroxypyridine-2-carboxylic acid as a byproduct. How can I minimize its formation?

The formation of the carboxylic acid is a common issue and is a direct result of over-hydrolysis.

Causality and Remediation:

  • Excessive Reaction Time and Temperature: As mentioned previously, prolonged reaction times and high temperatures drive the hydrolysis of the amide to the carboxylic acid. For the hydrolysis of 2-cyanopyridine derivatives, temperatures above 135°C should be avoided to prevent decarboxylation of the resulting carboxylic acid, indicating that the conditions for carboxylic acid formation can be quite reactive.[1]

    • Troubleshooting Steps:

      • Kinetic Studies: Perform small-scale kinetic studies to understand the rate of formation of both the amide and the carboxylic acid at different temperatures. This will allow you to select a temperature that provides a good rate of amide formation with minimal over-hydrolysis.

      • Controlled Addition of Reagents: In some cases, the controlled addition of the hydrolyzing agent (e.g., dropwise addition of base) can help to maintain a lower instantaneous concentration, potentially favoring the formation of the amide.

Q3: The purification of my final product is challenging, and I am struggling to obtain a pure sample. What are the best practices for purification?

Purification of this compound can be complicated by the presence of unreacted starting materials, the carboxylic acid byproduct, and other impurities.

Causality and Remediation:

  • Similar Polarity of Product and Byproducts: The desired amide, the starting nitrile, and the carboxylic acid byproduct can have similar polarities, making their separation by chromatography challenging.

    • Troubleshooting Steps:

      • Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. For pyridine derivatives, common recrystallization solvents include ethanol, ethyl acetate/hexane mixtures, and water.[2] A solvent screen is highly recommended to identify the optimal solvent or solvent system that will selectively dissolve the impurities, leaving the pure product to crystallize.

      • pH Adjustment: The carboxylic acid byproduct is acidic and can be separated from the neutral amide by an acid-base extraction. Dissolving the crude product in a suitable organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution) can remove the acidic impurity into the aqueous layer.

      • Column Chromatography: If recrystallization is not effective, column chromatography can be employed. A careful selection of the stationary phase (e.g., silica gel) and the mobile phase is necessary to achieve good separation. A gradient elution might be required to effectively separate compounds with close retention factors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent synthetic route is the hydrolysis of 2-cyano-5-hydroxypyridine. This can be achieved under either acidic or basic conditions.[3][4]

Q2: What are the key reaction parameters to control during the hydrolysis of 2-cyano-5-hydroxypyridine?

The key parameters to control are:

  • Temperature: To balance reaction rate and minimize side reactions.

  • Reaction Time: To maximize the yield of the amide and prevent over-hydrolysis.

  • Concentration of Acid/Base: To catalyze the reaction effectively without promoting unwanted side reactions.

Q3: Can I synthesize this compound from 5-hydroxypyridine-2-carboxylic acid?

Yes, this is a viable alternative route. It involves the amidation of the carboxylic acid.[5] This typically requires activating the carboxylic acid (e.g., by converting it to an acyl chloride or using a coupling agent) followed by reaction with ammonia or an ammonia equivalent.

Q4: Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The hydrolysis reaction may be exothermic, so it should be performed with adequate cooling and temperature monitoring. Some of the reagents used, such as strong acids and bases, are corrosive and should be handled with care in a fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkaline Hydrolysis of 2-cyano-5-hydroxypyridine

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 2-cyano-5-hydroxypyridine

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-5-hydroxypyridine (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.0 - 1.5 eq) in water to the flask.

  • Heat the reaction mixture to reflux (approximately 80-100°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid to a pH of approximately 7.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionMonitor reaction, optimize temperature and reagent concentration
Over-hydrolysisControl reaction time, use milder conditions
Impure starting materialVerify and purify starting material
Byproduct Formation Over-hydrolysisReduce reaction time and/or temperature
Purification Difficulty Similar polarity of componentsUtilize recrystallization, acid-base extraction, or column chromatography

Visualization

Diagram 1: Synthetic Workflow

cluster_0 Synthesis cluster_1 Purification cluster_2 Troubleshooting start Start: 2-cyano-5-hydroxypyridine hydrolysis Alkaline Hydrolysis start->hydrolysis NaOH, EtOH/H2O, Reflux workup Neutralization & Extraction hydrolysis->workup low_yield Low Yield? hydrolysis->low_yield side_products Side Products? hydrolysis->side_products crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization pure Pure this compound recrystallization->pure

Caption: A typical workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Decision Tree

start Low Yield of this compound check_sm Is Starting Material Pure? start->check_sm check_reaction Is Reaction Complete? check_sm->check_reaction Yes purify_sm Purify Starting Material check_sm->purify_sm No check_side_products Significant Side Products? check_reaction->check_side_products Yes optimize_reaction Optimize Reaction Time/ Temperature/Reagent Conc. check_reaction->optimize_reaction No over_hydrolysis Use Milder Conditions/ Shorter Reaction Time check_side_products->over_hydrolysis Yes (Carboxylic Acid) other_impurities Optimize Purification (Recrystallization/Chromatography) check_side_products->other_impurities Yes (Other) optimize_purification Optimize Purification (Recrystallization/Chromatography) check_side_products->optimize_purification No

Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (1998). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Acta Crystallographica Section E: Structure Reports Online. (2011). N-Hydroxypyridine-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (2019). Final conditions for alkaline hydrolysis of amide compounds. Retrieved from [Link]

  • Chemguide. The Hydrolysis of Amides. Retrieved from [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Frontier Specialty Chemicals. (2011). 2-Formyl-5-hydroxypyridine. Retrieved from [Link]

  • Lumen Learning. Organic Chemistry II: Hydrolysis of nitriles. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]

  • Molecules. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

  • Google Patents. (1991). Process for the preparation of 2-hydroxypyridine or quinoline compounds.

Sources

Technical Support Center: Troubleshooting Side Reactions in Pyridine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Carboxamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important molecules. Here, we address common challenges and side reactions encountered during experimental work, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Challenges in Amide Bond Formation

The formation of the amide bond is the cornerstone of pyridine carboxamide synthesis. However, this seemingly straightforward transformation is often plagued by side reactions that can impact yield, purity, and even the stereochemical integrity of the final product. This section provides answers to frequently asked questions regarding these challenges.

FAQ 1: My amide coupling reaction is low-yielding, and I observe the unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in amide coupling reactions is a common issue that can often be traced back to the activation of the carboxylic acid or the stability of the activated intermediate. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must be "activated" to a more electrophilic species.[2]

Several factors can contribute to low yields:

  • Inadequate Activation: The chosen coupling reagent may not be sufficiently reactive for your specific substrates.

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid species, such as O-acylisourea intermediates from carbodiimides, are highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[3][4][5]

  • Steric Hindrance: Bulky substituents on either the pyridine carboxylic acid or the amine can significantly slow down the reaction rate.

  • Poor Solubility: If any of the reactants or reagents are not fully dissolved, the reaction will be slow and incomplete.[6]

Troubleshooting Protocol:

  • Optimize the Coupling Reagent: For sterically hindered substrates, consider more potent coupling reagents like HATU or HBTU, which form highly reactive activated esters.[2] A selection of common coupling reagents and their characteristics is provided in Table 1.

  • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Increase Temperature: For sluggish reactions due to steric hindrance, gently heating the reaction mixture can increase the rate of reaction. However, be cautious, as elevated temperatures can also promote side reactions like epimerization.[7]

  • Solvent Selection: Choose a solvent in which all components are soluble. Aprotic polar solvents like DMF and NMP are often good choices for amide coupling reactions.[8]

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAcronymBy-productKey Considerations
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Insoluble by-product, easy to remove by filtration.[9]
DiisopropylcarbodiimideDICDiisopropylurea (DIU)Soluble by-product, often preferred for solid-phase synthesis.[9]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble ureaIdeal for aqueous reactions and easy work-up via extraction.[8][9]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPCarcinogenic HMPAHigh reactivity, but the by-product is a major safety concern.[9]
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyBOPLess toxic by-productA safer alternative to BOP with similar reactivity.[10]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUTetramethylureaCan react with the amine to form a guanidinium by-product.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUTetramethylureaGenerally more reactive and less prone to epimerization than HBTU.[2]
FAQ 2: I'm working with a chiral pyridine carboxylic acid, and I'm observing significant epimerization. What is the mechanism of this side reaction, and how can I prevent it?

Answer:

Epimerization, the loss of stereochemical integrity at a chiral center, is a critical issue in the synthesis of chiral molecules, including many pharmaceuticals.[11] In the context of amide bond formation, epimerization often occurs at the α-carbon of the carboxylic acid.[8][11]

The primary mechanism for this is the formation of an oxazolone intermediate.[11] This occurs when the activated carboxylic acid cyclizes, and the resulting oxazolone has an acidic proton at the chiral center. Deprotonation by a base in the reaction mixture leads to a planar, achiral enolate, which can be re-protonated from either face, leading to a mixture of epimers.[11]

.dot

epimerization_mechanism ActivatedAcid Activated Carboxylic Acid (Chiral) Oxazolone Oxazolone Intermediate ActivatedAcid->Oxazolone Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate Deprotonation (Base) Epimer Epimerized Product Enolate->Epimer Protonation Desired Desired Product (Retained Stereochemistry) Enolate->Desired Protonation troubleshooting_workflow start Low Yield or Side Products in Amide Coupling check_activation Is the carboxylic acid fully activated? start->check_activation optimize_reagent Optimize Coupling Reagent (e.g., HATU, PyBOP) check_activation->optimize_reagent No anhydrous_conditions Ensure Anhydrous Conditions check_activation->anhydrous_conditions Yes check_epimerization Is epimerization a concern? check_guanidinium Is a guanidinium by-product observed? check_epimerization->check_guanidinium No add_additive Add HOBt or HOAt check_epimerization->add_additive Yes check_guanidinium->start No, Re-run Experiment pre_activate Pre-activate Acid before adding Amine check_guanidinium->pre_activate Yes anhydrous_conditions->check_epimerization lower_temp Lower Reaction Temperature add_additive->lower_temp optimize_base Optimize Base (e.g., DIEA, Collidine) lower_temp->optimize_base pre_activate->start Re-run Experiment optimize_base->check_guanidinium

Caption: Troubleshooting workflow for common amide coupling issues.

Section 2: Side Reactions Involving the Pyridine Ring

The pyridine ring itself, while aromatic, has a unique reactivity profile that can lead to specific side reactions during the synthesis of pyridine carboxamides. Understanding this reactivity is crucial for troubleshooting.

FAQ 4: I'm observing the formation of a pyridine N-oxide derivative in my reaction mixture. How does this happen and how can I prevent it?

Answer:

The nitrogen atom in the pyridine ring is basic and nucleophilic, making it susceptible to oxidation to form a pyridine N-oxide. T[12][13]his can occur if oxidizing agents are present in the reaction mixture, even inadvertently.

Potential Sources of Oxidation:

  • Peroxide Impurities: Solvents like THF and diethyl ether can form explosive peroxides upon storage, which can act as oxidizing agents.

  • Air Oxidation: While less common for pyridine itself, some activated pyridine derivatives or reaction intermediates can be sensitive to air oxidation, particularly at elevated temperatures.

  • Certain Reagents: Some reagents used in synthesis may have oxidizing properties. For example, nitric acid used in other reaction steps can lead to N-oxidation.

[14]Prevention and Troubleshooting:

  • Use Fresh, Purified Solvents: Always use freshly distilled or inhibitor-free solvents to avoid peroxide contaminants.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) will protect sensitive compounds from air oxidation. 3[15]. Careful Reagent Selection: Be mindful of the compatibility of all reagents in your reaction mixture. If an unavoidable oxidizing agent is present in a prior step, ensure it is completely removed before proceeding.

  • Purification: Pyridine N-oxides have different polarity compared to their parent pyridines and can often be separated by column chromatography.

FAQ 5: My reaction is producing a dimeric by-product. What are the possible mechanisms for pyridine dimerization?

Answer:

Dimerization of pyridine derivatives can occur through several pathways, especially under harsh reaction conditions or in the presence of certain reagents.

  • Diels-Alder Dimerization: Pyridine can undergo a [4+2] cycloaddition (Diels-Alder reaction) with another pyridine molecule, although this typically requires high temperatures. The involvement of the nitrogen atom in the dienophile part of the reaction generally leads to a high activation barrier. * Radical-Mediated Dimerization: In the presence of radical initiators or under photochemical conditions, radical-mediated dimerization can occur.

  • Metal-Catalyzed Dimerization: Some transition metal catalysts can promote the dimerization of pyridine derivatives.

Troubleshooting Dimerization:

  • Control Reaction Temperature: Avoid excessively high temperatures to minimize the likelihood of thermal Diels-Alder reactions.

  • Exclude Light: If you suspect a photochemical pathway, protect your reaction from light by wrapping the flask in aluminum foil.

  • Scrutinize Catalysts: If you are using a metal catalyst, consider the possibility that it may be promoting dimerization and explore alternative catalysts.

  • Dilution: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.

[16]### Section 3: Purification and Characterization

Even with optimized reaction conditions, purification is a critical step to obtaining a high-purity pyridine carboxamide.

FAQ 6: I'm having difficulty purifying my basic pyridine carboxamide product by column chromatography on silica gel. I'm observing significant tailing. What can I do?

Answer:

The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing significant tailing during column chromatography. T[16]his can make separation from closely eluting impurities challenging.

Strategies to Improve Chromatographic Separation:

  • Basify the Eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. T[16]he triethylamine will compete with your product for binding to the acidic sites on the silica, reducing tailing.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based reverse-phase column.

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic pyridine carboxamide will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer and re-extract your product with an organic solvent.

[16]This technical guide provides a starting point for troubleshooting common side reactions in pyridine carboxamide synthesis. Successful synthesis relies on a combination of careful planning, execution, and a thorough understanding of the underlying chemical principles.

References

  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. Coupling Reagents.
  • MDPI. (2022).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Epimeriz
  • Guo, L., et al. (2013).
  • Gajeles, G., et al. (2020, March 3).
  • Wikipedia. Pyridine.
  • Fisher Scientific. Amide Synthesis.
  • ResearchGate. (2001, August 6). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • OSTI.GOV. Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • GCW Gandhi Nagar Jammu. Pyridines.
  • ResearchGate. (2022). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks.
  • Hübner, O., et al. (2023, March 6).
  • ResearchGate. (2008, August 10).
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (n.d.). ChemRxiv.
  • ResearchGate. Synthesis of pyridine carboxamide and carbothioamide (1–12).
  • Lina. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.
  • Google Patents.
  • ACS Publications.
  • NIH. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.
  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. (2025, July 16). Cambridge Open Engage.
  • NIH.
  • ResearchGate. Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • JCBPS. (2021, March 10).
  • Organic Chemistry Portal. Pyridine synthesis.
  • Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes.
  • ResearchGate. (2012, August 7). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles.
  • ACS Publications.
  • MDPI. (2018).
  • RSC Publishing. (2021, January 29). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids.
  • BenchChem. (2025).
  • Sourcing High-Purity Pyridine Carboxamide Intermediates: A Buyer's Guide. (2025, October 24).
  • Google Patents. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • Royal Society of Chemistry. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
  • Wikipedia. Pyridinecarboxylic acid.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of pyridine carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in forming amide bonds with pyridine-containing substrates. Pyridine carboxamides are a cornerstone scaffold in pharmaceuticals and agrochemicals, yet their synthesis can be deceptively complex.[1][2] The unique electronic properties of the pyridine ring and its potential for catalyst interaction often necessitate carefully optimized conditions.[3][4]

This document provides a structured approach to troubleshooting common issues, offering not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions to build a strong foundation for troubleshooting and reaction optimization.

Q1: What are the primary methods for synthesizing pyridine carboxamides?

The most common and versatile method is the coupling of a pyridine carboxylic acid with an amine using a coupling reagent.[5] This approach avoids the harsh conditions required for direct thermal condensation. An alternative is the reaction of an amine with an activated form of the carboxylic acid, such as an acyl chloride or anhydride.[6] The choice depends on substrate compatibility, scale, and the desired purity profile.

Q2: How does the position of the carboxyl group and other substituents on the pyridine ring affect reactivity?

The pyridine ring is electron-deficient, which influences the reactivity of both the carboxylic acid and amine partners.

  • Pyridine Carboxylic Acids: The electron-withdrawing nature of the ring nitrogen increases the acidity of the carboxylic acid, which can be beneficial. However, the nitrogen lone pair can also interact with catalysts or reagents. Substituents on the ring further modulate these electronics; electron-withdrawing groups (EWGs) like -Cl or -NO₂ increase the electrophilicity of the activated carboxylate, while electron-donating groups (EDGs) like -OMe or -NMe₂ can have the opposite effect.[3][7]

  • Amino Pyridines: The basicity (and nucleophilicity) of an amino group on a pyridine ring is significantly reduced compared to aniline, especially for 2-amino and 4-aminopyridines where the lone pair can be delocalized. This lower nucleophilicity can make amide bond formation challenging.[8]

Q3: What is the role of a coupling reagent, and how do I select the right one?

A coupling reagent's primary function is to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive "activated ester" intermediate that is readily attacked by the amine.[6][9]

  • Carbodiimides (e.g., EDC, DCC): Cost-effective but can lead to racemization of chiral acids and formation of N-acylurea byproducts that can be difficult to remove. Often used with additives like HOBt or HOAt to improve efficiency and suppress side reactions.[9]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Highly efficient and fast-acting, making them a popular first choice.[5][10] HATU is particularly effective for difficult couplings, including those with sterically hindered substrates or electron-poor amines.[11]

  • Phosphonium Salts (e.g., PyBOP): Also very effective, but phosphorus byproducts can sometimes complicate purification.

The choice should be guided by the complexity of your substrates. For simple, unhindered couplings, EDC/HOBt may suffice. For challenging reactions, HATU is often the reagent of choice.[8]

Q4: Why is the choice of base so critical in these reactions?

The base plays multiple roles:

  • Deprotonation: It neutralizes the carboxylic acid, forming a carboxylate salt which then reacts with the coupling reagent.

  • Scavenging Acid: It neutralizes the acidic byproducts formed during the reaction, driving the equilibrium towards the product.[6]

  • Preventing Salt Formation: It prevents the amine nucleophile from being protonated and rendered unreactive.

A common choice is a non-nucleophilic, sterically hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[10][11] Using a nucleophilic base like pyridine itself can sometimes lead to unwanted side reactions.[11] The amount of base is also crucial; typically, 2-3 equivalents are used to ensure the reaction environment remains basic.

Troubleshooting Guide: From Low Yield to No Reaction

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of pyridine carboxamides.

Problem 1: My reaction shows low or no conversion to the desired amide.

This is the most common issue. Systematically evaluating the reaction components is key to identifying the root cause.

start Low / No Product Formation check_activation Confirm Carboxylic Acid Activation (LC-MS analysis for active ester) start->check_activation activation_ok Activation Confirmed check_activation->activation_ok Yes activation_fail Activation Failed / Slow check_activation->activation_fail No check_amine Is the amine electron-deficient or sterically hindered? activation_ok->check_amine Check Amine Reactivity solution_activation 1. Switch to a stronger coupling reagent (e.g., EDC -> HATU). 2. Ensure anhydrous conditions. 3. Check purity of carboxylic acid. activation_fail->solution_activation Solution amine_ok No, simple amine check_amine->amine_ok amine_difficult Yes, challenging amine check_amine->amine_difficult check_conditions Solvent, Base, Temperature amine_ok->check_conditions Review Reaction Conditions solution_amine 1. Increase reaction temperature. 2. Use a more potent coupling system (e.g., HATU). 3. Consider converting acid to acyl chloride. amine_difficult->solution_amine Solution solution_conditions 1. Switch to a more polar aprotic solvent (e.g., DMF, NMP). 2. Ensure sufficient, non-nucleophilic base (2-3 eq. DIPEA). 3. Screen different temperatures (RT, 50°C, 80°C). check_conditions->solution_conditions Optimize

Caption: Troubleshooting decision tree for low yield.

  • Possible Cause A: Ineffective Carboxylic Acid Activation

    • Diagnosis: The first step is the formation of the activated ester. If you monitor the reaction by LC-MS shortly after adding the coupling reagent (before adding the amine), you should see a new peak corresponding to this intermediate. If this peak is absent or very small, activation is the problem.

    • Solution:

      • Switch to a More Powerful Reagent: If you are using a carbodiimide like EDC, switch to a uronium salt like HATU, which is known for its high efficiency.[10]

      • Ensure Anhydrous Conditions: Water can hydrolyze the coupling reagent and the activated intermediate. Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[11]

      • Check Reagent Quality: Coupling reagents can degrade over time. Use a fresh bottle or test with a simple, reliable reaction to confirm its activity.

  • Possible Cause B: Poor Nucleophilicity of the Amine

    • Diagnosis: This is common with 2- and 4-aminopyridines or amines bearing strong electron-withdrawing groups.[8] If you have confirmed that the acid is activated but the reaction still stalls after adding the amine, this is the likely cause.

    • Solution:

      • Increase Reaction Temperature: Heating the reaction (e.g., to 50-80 °C) can provide the necessary energy to overcome the activation barrier for nucleophilic attack.

      • Use the Acyl Chloride Route: For extremely unreactive amines, converting the pyridine carboxylic acid to its acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a more forceful approach that often succeeds where coupling reagents fail.[6]

  • Possible Cause C: Catalyst or Reagent Inhibition

    • Diagnosis: The pyridine nitrogen itself can act as a nucleophile or a ligand, potentially interfering with the reaction.[4][11] This can be difficult to diagnose directly but should be suspected if simpler, non-pyridine substrates react as expected under the same conditions.

    • Solution:

      • Change the Base: If you are using pyridine as the base, switch to a hindered, non-nucleophilic base like DIPEA or TEA to avoid competition.[11]

      • Order of Addition: A common procedure is to first deprotonate the acid with a base, then add the coupling reagent to form the active ester, and finally, add the amine.[11] This pre-activation can prevent unwanted interactions.

Problem 2: My reaction works, but is messy with significant side products.
  • Possible Cause A: Racemization

    • Diagnosis: If your carboxylic acid has a chiral center at the α-position, racemization is a significant risk, especially with carbodiimide reagents.

    • Solution: Use coupling reagents known to minimize racemization, such as HATU or COMU. Adding HOBt or HOAt can also suppress this side reaction.[12]

  • Possible Cause B: N-Acylurea Formation

    • Diagnosis: When using carbodiimides (DCC, EDC), the O-acylisourea active ester can rearrange to a stable, unreactive N-acylurea byproduct. This appears as a prominent byproduct in your TLC or LC-MS.

    • Solution: Add 1-hydroxybenzotriazole (HOBt). HOBt traps the O-acylisourea to form a new active ester that is more reactive towards the amine and less prone to rearrangement.

Problem 3: I'm struggling to couple a sterically hindered substrate.
  • Diagnosis: Reactions involving ortho-substituted pyridine carboxylic acids (e.g., 2-carboxy-3-methylpyridine) or bulky secondary amines often fail due to steric hindrance preventing the nucleophile from reaching the activated carboxylate.[8][13]

  • Solution:

    • Elevated Temperatures: Increasing the temperature is often the most effective first step.

    • High-Potency Reagents: Use a reagent known to work for hindered couplings. The development of specific reagents for such challenging substrates is an active area of research.[8]

    • Acyl Chloride/Fluoride Route: Converting the acid to a smaller, highly reactive acyl halide can overcome steric barriers.[8]

Problem 4: The reaction is complete, but purification is difficult.
  • Diagnosis: The crude product is contaminated with byproducts from the coupling reagent (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC) or unreacted starting materials.

  • Solution:

    • Aqueous Workup: A standard acidic/basic workup can remove many impurities. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and basic byproducts. Then, wash with a base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts like HOBt.

    • Urea Removal: The urea byproducts from carbodiimides are notoriously difficult to remove. Dicyclohexylurea (DCU) is a solid and can often be removed by filtration. Byproducts from EDC and uronium reagents are water-soluble and can typically be removed with an aqueous wash.[10]

    • Chromatography: If a workup is insufficient, column chromatography on silica gel is the standard method for purification.[14][15]

Key Experimental Protocols

These protocols provide a starting point for your optimizations. Always perform reactions on a small scale first to establish the best conditions.

Protocol 1: General HATU-Mediated Coupling

This is a robust, general-purpose protocol suitable for many pyridine carboxamide syntheses.[10]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add the pyridine carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in a suitable anhydrous solvent (e.g., DMF or NMP, approx. 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 5 minutes.

  • Activation: Add HATU (1.2 eq.) and stir the mixture at room temperature for 15-20 minutes. You can monitor the formation of the active ester by TLC or LC-MS.

  • Amine Addition: Add the amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50 °C).

  • Workup: Once complete, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via the Acyl Chloride

This protocol is effective for unreactive amines or sterically hindered substrates.[6]

  • Acyl Chloride Formation: In a dry flask under N₂, suspend the pyridine carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (2.0 eq.) followed by a catalytic amount of DMF (1-2 drops).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours (cessation of gas evolution).

  • Isolation of Acyl Chloride: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately without further purification.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base like DIPEA (1.5 eq.) in DCM.

  • Addition: Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup & Isolation: Perform an aqueous workup as described in Protocol 1 to remove salts and impurities before final purification.

Data & Reagent Guides

Table 1: Comparison of Common Amide Coupling Reagents
ReagentClassAdvantagesDisadvantagesBest For
EDC (or DCC)CarbodiimideInexpensive, widely available.[9]Risk of racemization, N-acylurea byproduct can be difficult to remove.[9]Simple, large-scale reactions where cost is a factor.
HATU Uronium SaltVery high reactivity, fast reaction times, low racemization.[5][10]More expensive, byproducts are water-soluble.[11]Difficult couplings, sterically hindered substrates, electron-poor amines.
HBTU Uronium SaltSimilar to HATU but slightly less reactive.Can be less effective than HATU for very challenging substrates.General-purpose amide couplings.
PyBOP Phosphonium SaltHigh reactivity, good for solid-phase synthesis.Phosphorus byproducts can complicate purification.Peptide synthesis and general couplings.
SOCl₂ Acyl Halide FormerHighly reactive, inexpensive.[5]Harsh conditions, generates HCl, not suitable for sensitive functional groups.Unreactive amines and acids where other methods fail.
Table 2: Solvent and Base Selection Guide
SolventPropertiesCommon Use Cases
DMF Polar aprotic, high boiling point, good solvating power.The most common solvent for amide couplings.[11]
DCM Apolar aprotic, volatile.Good for acyl chloride reactions and workups.[11]
THF Moderately polar aprotic.Alternative to DCM, but must be rigorously dried.
NMP Polar aprotic, very high boiling point.Used for very insoluble substrates or when high temperatures are needed.[11]
Base PropertiesCommon Use Cases
DIPEA Hindered, non-nucleophilic, organic soluble.The standard base for most coupling reactions to avoid side reactions.[10]
TEA Non-nucleophilic, less hindered than DIPEA.A common and effective alternative to DIPEA.[16]
Pyridine Nucleophilic base.Can be used as both base and solvent, but may act as a competing nucleophile.[5][11]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lalaouni, M., et al. (2021). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 121(20), 12491-12681. [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(28), 6794-6806. [Link]

  • Allen, C. L., & Williams, J. M. (2011). A green chemistry perspective on catalytic amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. [Link]

  • Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604. [Link]

  • Hale, A. T., et al. (2015). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (98), 52718. [Link]

  • Wu, W., et al. (2013). Coupling of enamides with alkynes or arynes for synthesis of substituted pyridines and isoquinolines via amide activation. Chemical Communications, 49(60), 6761-6763. [Link]

  • Singh, V., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(2), e00766-23. [Link]

  • Ramalinga, M., et al. (2014). Lead optimization of a pyridine-carboxamide series as DGAT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3323-3327. [Link]

  • Singh, V., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(2), e00766-23. [Link]

  • Li, H., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 24(18), 3374. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • White, T. A., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 59(17), 12599-12608. [Link]

  • White, T. A., et al. (2020). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions, 49(35), 12287-12295. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific Technical Hub. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem Resources. [Link]

  • Dega-Szafran, Z., & Szafran, M. (1982). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (2), 195-200. [Link]

  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 438-442. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate Q&A Forum. [Link]

  • Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 71(4), 219-223. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in 5-Hydroxypyridine-2-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 5-Hydroxypyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges in minimizing byproduct formation during their experiments. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your synthetic strategies.

Frequently Asked Questions (FAQs)

General Synthesis & Amide Coupling

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the addition of the coupling reagent to my starting material. What is happening and how can I prevent it?

A1: This is a common issue, particularly when using guanidinium- or uronium-based coupling reagents like HATU or HBTU. The byproduct you are likely observing is a guanidinium or uronium adduct formed by the reaction of the coupling reagent with a nucleophilic site on your molecule, other than the intended amine. In the case of this compound, the phenolic hydroxyl group of its tautomer is a potential site for this side reaction.[1]

  • Causality: The hydroxyl group on the pyridine ring can be deprotonated by the base used in the coupling reaction (e.g., DIPEA), creating a nucleophilic phenoxide-like species. This can then attack the electrophilic carbon of the coupling reagent.

  • Troubleshooting:

    • Stoichiometry of Coupling Reagent: Avoid using a large excess of the coupling reagent. In many cases, using an equimolar amount is sufficient to drive the reaction to completion without promoting side reactions.[1]

    • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent for a short period (e.g., 30 minutes) before adding the amine can minimize the exposure of the free coupling reagent to other nucleophiles in the reaction mixture.

    • Protecting Groups: For particularly challenging syntheses, protection of the 5-hydroxy group may be necessary. A common protecting group for similar systems is the benzyl (Bzl) group, though its removal can require harsh conditions.[2][3]

Q2: My reaction is sluggish, and I'm seeing incomplete conversion even with extended reaction times. What can I do to improve the reaction rate without generating more byproducts?

A2: Sluggish reactions can be due to several factors, including steric hindrance, poor solubility of reagents, or suboptimal reaction conditions. Simply increasing the temperature or reaction time can sometimes lead to degradation or other side reactions.

  • Causality: The electronic nature of the pyridine ring can influence the reactivity of the carboxyl group. In some cases, the chosen coupling reagent may not be sufficiently activating.

  • Troubleshooting:

    • Choice of Coupling Reagent: Consider switching to a more reactive coupling reagent. For example, HATU is generally considered more reactive than HBTU.[4]

    • Additives: The use of additives like HOBt or HOAt can improve coupling efficiency and reduce side reactions, particularly racemization in chiral syntheses.[5][]

    • Solvent: Ensure your reagents are fully dissolved. DMF is a common solvent for amide couplings, but for substrates with poor solubility, consider alternatives like DMSO or NMP. Be aware that impurities in the solvent (e.g., dimethylamine in DMF) can lead to byproduct formation.

    • Base: The choice and amount of base can be critical. Hünig's base (DIPEA) is commonly used, but other non-nucleophilic bases like 2,6-lutidine might be beneficial in certain cases.

Byproducts Related to the 5-Hydroxy Group

Q3: I am observing a byproduct with a mass corresponding to the acylation of the 5-hydroxy group of my starting material or product. How can I avoid this O-acylation?

A3: O-acylation is a significant potential side reaction due to the nucleophilicity of the 5-hydroxy group, especially under basic conditions.

  • Causality: The activated carboxylic acid (e.g., an active ester) can react with the 5-hydroxy group in addition to the desired amine. This is a competing reaction pathway.

  • Troubleshooting:

    • Protection Strategy: The most definitive way to prevent O-acylation is to protect the 5-hydroxy group. The benzyl (Bzl) group is a common choice, which can be removed later by hydrogenolysis (H₂/Pd/C) or under harsh acidic conditions (e.g., HBr/AcOH, BBr₃, BCl₃).[2][3] A friendlier deprotection method using a cocktail of TFA-TFMSA-H₂O has also been described for similar systems.[2][7]

    • Reaction Conditions:

      • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can sometimes favor N-acylation over O-acylation.

      • pH Control: Careful control of the amount of base is crucial. Excess base will deprotonate the hydroxyl group, increasing its nucleophilicity and the likelihood of O-acylation.

Q4: Can this compound undergo oxidative side reactions? I'm observing some colored impurities in my reaction mixture.

A4: Yes, hydroxypyridines can be susceptible to oxidation, which can lead to the formation of colored byproducts, including dimers or quinone-like structures.

  • Causality: The electron-donating hydroxyl group can make the pyridine ring more susceptible to oxidation. This can be exacerbated by the presence of air (oxygen) and certain metal catalysts or impurities. Oxidative dimerization of similar aminothieno[2,3-b]pyridine-2-carboxamides has been observed.[8]

  • Troubleshooting:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be carefully evaluated for compatibility with your reaction.

    • Purification: If colored impurities do form, they can often be removed by column chromatography or recrystallization.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield / Incomplete Reaction 1. Insufficiently active coupling reagent. 2. Poor solubility of starting materials. 3. Steric hindrance.1. Switch to a more potent coupling reagent (e.g., HATU). 2. Change to a more polar aprotic solvent (e.g., DMSO, NMP). 3. Increase reaction temperature cautiously, monitoring for byproduct formation.
Presence of a byproduct with the mass of starting material + coupling reagent fragment Reaction of the coupling reagent with the 5-hydroxy group.[1]1. Use a stoichiometric amount of the coupling reagent. 2. Pre-activate the carboxylic acid before adding the amine. 3. Protect the 5-hydroxy group.
O-Acylation byproduct detected The activated carboxylic acid is reacting with the 5-hydroxy group.1. Protect the 5-hydroxy group (e.g., with a benzyl group).[2][3] 2. Run the reaction at a lower temperature. 3. Use the minimum necessary amount of base.
Formation of colored impurities Oxidative side reactions, possibly leading to dimerization or polymerization.[8]1. Conduct the reaction under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents. 3. Purify the product via chromatography or recrystallization.
Unidentified byproducts 1. Impurities in starting materials or solvents. 2. Degradation of starting materials or product. 3. Intramolecular cyclization.[9]1. Verify the purity of all reagents. Use high-purity, dry solvents. 2. Monitor the reaction by TLC or LC-MS to identify the point at which byproducts form. 3. Analyze the structure of the byproduct to determine its origin.

Experimental Protocols

Protocol 1: General Amide Coupling with Minimized Byproduct Formation

This protocol is a starting point for the amide coupling of 5-hydroxypyridine-2-carboxylic acid with a primary or secondary amine, using HATU as the coupling reagent.

  • Materials:

    • 5-Hydroxypyridine-2-carboxylic acid

    • Amine

    • HATU (1.05 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

    • Anhydrous diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add 5-hydroxypyridine-2-carboxylic acid (1.0 eq) and anhydrous DMF.

    • Add HATU (1.05 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Add the amine (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Protection of the 5-Hydroxy Group with a Benzyl Ether

This protocol describes the protection of the 5-hydroxy group prior to amide coupling.

  • Materials:

    • 5-Hydroxypyridine-2-carboxylic acid methyl ester (or other suitable ester)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (1.5 eq)

    • Anhydrous DMF

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask, add the 5-hydroxypyridine-2-carboxylic acid ester (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

    • The resulting ester can then be hydrolyzed to the carboxylic acid and used in amide coupling reactions as described in Protocol 1, without the risk of O-acylation.

Visualizing Reaction Pathways

Main Reaction and Key Byproduct Pathways

start 5-Hydroxypyridine- 2-carboxylic Acid + Amine coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling product Desired Product: This compound coupling->product Desired Pathway o_acylation O-Acylation Byproduct coupling->o_acylation Side Reaction 1 (O-Acylation) coupling_adduct Coupling Reagent Adduct on 5-OH Group coupling->coupling_adduct Side Reaction 2 (Reagent Adduct) oxidation Oxidative Dimerization product->oxidation Side Reaction 3 (Oxidation)

Caption: Key reaction pathways in this compound synthesis.

Troubleshooting Workflow for Byproduct Formation

start Byproduct Detected in Reaction Mixture identify Identify Byproduct Structure (LC-MS, NMR) start->identify is_o_acylated Is it an O-acylated byproduct? identify->is_o_acylated is_reagent_adduct Is it a coupling reagent adduct? is_o_acylated->is_reagent_adduct No protect_oh Protect 5-OH group (e.g., Benzyl ether) is_o_acylated->protect_oh Yes is_oxidation Is it an oxidation product? is_reagent_adduct->is_oxidation No adjust_coupling Adjust coupling conditions: - Reduce reagent stoichiometry - Pre-activate acid is_reagent_adduct->adjust_coupling Yes inert_atmosphere Run reaction under inert atmosphere (N2/Ar) is_oxidation->inert_atmosphere Yes other Investigate other sources (reagent purity, etc.) is_oxidation->other No

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Catalytic process for production of pyridine carboxylic acid amides. (2015). Justia Patents. Retrieved from [Link]

  • Al Shaer, D., Alberício, F., & de la Torre, B. G. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 101082. [Link]

  • Solid-phase synthesis of peptides containing 1-Hydroxypyridine-2-one (1,2-HOPO). (n.d.). Digital.CSIC. Retrieved from [Link]

  • Al Shaer, D., Alberício, F., & de la Torre, B. G. (2020). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). ResearchGate. Retrieved from [Link]

  • Tzani, A., Mourtzinos, I., & Goumperis, T. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(84), 53572-53579. [Link]

  • Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. (2023). Organic Process Research & Development. [Link]

  • Solid-phase synthesis of peptides containing 1-Hydroxypyridine-2-one (1,2-HOPO). (2020). ResearchGate. Retrieved from [Link]

  • Proposed mechanism for Pd-catalysed oxidative coupling of 2-aryl pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2023). Journal of the American Chemical Society. [Link]

  • Method for producing substituted pyridine-carboxylic acids. (2002). Google Patents.
  • Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. [Link]

  • HATU. (n.d.). Wikipedia. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Retrieved from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Omizzur. Retrieved from [Link]

  • Oxidative Coupling Mechanisms: Current State of Understanding. (2018). ACS Catalysis. [Link]

  • Process For Producing Pyridine Carbocyxlic Acids. (2012). Google Patents.
  • Process for producing pyridine carboxylic acids. (2013). Google Patents.
  • Dimerization in the pyridone/hydroxypyridine tautomeric systems: relative stabilities of the dimers in the 2-pyridone/2-hydroxypyridine and in the 4-pyridone/4-hydroxypyridine systems. (1992). University of Arizona. Retrieved from [Link]

  • Dimerization in the pyridone/hydroxypyridine tautomeric systems: relative stabilities of the dimers in the 2-pyridone/2-hydroxypyridine and in the 4-pyridone/4-hydroxypyridine systems. (1992). University of Arizona. Retrieved from [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. (2005). Organic Letters. [Link]

  • Optimized conditions for pyridine dimerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]

  • HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. (2024). YouTube. Retrieved from [Link]

  • Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. (2006). Google Patents.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega. [Link]

  • Synthesis of picolinamide amide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. (2024). Crystal Growth & Design. [Link]

  • Process for synthesis of picolinamides. (2021). Google Patents.
  • Amide-forming chemical ligation via O-acyl hydroxamic acids. (2018). Proceedings of the National Academy of Sciences. [Link]

  • Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5, 9950. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). ResearchGate. Retrieved from [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2021). The Journal of Organic Chemistry. [Link]

  • Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. (2016). Organic & Biomolecular Chemistry. [Link]

  • Side-Chain Reactions of Substituted Pyridines. (n.d.). Pearson+. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Intramolecular Cyclization of in Situ Generated Adducts Formed between Thioamide Dianions and Thioformamides Leading to Generation of 5-Amino-2-thiazolines and 5-Aminothiazoles, and Their Fluorescence Properties. (2021). Organic Letters. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-Hydroxypyridine-4-carboxamide. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • N-Amidation by Copper-Mediated Cross-coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids. (2010). Organic Letters. [Link]

Sources

stability issues of 5-Hydroxypyridine-2-carboxamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Hydroxypyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Due to the limited availability of direct stability studies on this compound, this document synthesizes information from structurally related compounds and fundamental chemical principles to provide robust troubleshooting advice and preventative strategies.[1]

Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

I. Understanding the Stability of this compound

This compound possesses two key functional groups that influence its stability in solution: the hydroxypyridine ring and the carboxamide group . The inherent reactivity of these moieties can lead to degradation under various experimental conditions.

  • The Hydroxypyridine Ring: This component is susceptible to oxidation, particularly in the presence of metal ions or exposure to light and air. The hydroxyl group can also participate in acid-base equilibria, which can affect the molecule's overall reactivity and solubility.

  • The Carboxamide Group: Amides are generally more stable to hydrolysis than esters; however, they can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions, especially at elevated temperatures.[2]

Understanding these potential degradation pathways is crucial for designing stable formulations and interpreting experimental results accurately.

II. Troubleshooting Guide & FAQs

This section addresses common stability-related issues in a question-and-answer format, providing explanations and actionable solutions.

FAQ 1: My solution of this compound has developed a yellow or brownish tint. What is the likely cause?

Answer: The development of color in your solution is a strong indicator of oxidative degradation of the hydroxypyridine ring. This is a common issue with phenolic compounds, which can be oxidized to form colored quinone-like structures.

Causality:

  • Exposure to Air (Oxygen): Dissolved oxygen in your solvent can initiate the oxidation process.

  • Presence of Metal Ions: Trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺) in your solvents or reagents can catalyze the oxidation.

  • Light Exposure: UV or visible light can provide the energy to initiate photo-oxidative degradation.[3]

Troubleshooting and Prevention:

Strategy Protocol
Degas Solvents Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
Use High-Purity Solvents Utilize HPLC-grade or equivalent high-purity solvents to minimize metal ion contamination.
Add a Chelating Agent Consider adding a small amount (e.g., 0.1 mM) of a chelating agent like EDTA to sequester catalytic metal ions.
Protect from Light Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to prevent light exposure.[4]
Work Under Inert Atmosphere For maximum stability, especially for long-term storage, prepare and handle the solution in a glovebox or under a continuous stream of inert gas.
FAQ 2: I am observing a decrease in the concentration of my compound over time, especially in acidic or basic buffers. What is happening?

Answer: A time-dependent loss of this compound, particularly at pH extremes, strongly suggests hydrolysis of the carboxamide group to form 5-Hydroxypyridine-2-carboxylic acid.

Causality:

  • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 4), the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions (pH > 9), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide. This process is often accelerated by heat.

The following diagram illustrates the proposed hydrolytic degradation pathway:

G cluster_main Proposed Hydrolytic Degradation of this compound parent This compound acid_product 5-Hydroxypyridine-2-carboxylic Acid parent->acid_product H+ or OH- H2O, ΔT ammonia Ammonia (NH3) parent->ammonia H+ or OH- H2O, ΔT

Caption: Proposed Hydrolysis of this compound.

Troubleshooting and Prevention:

Strategy Protocol
pH Optimization If your experiment allows, maintain the solution pH in the neutral range (pH 6-8) where amide hydrolysis is generally slowest.
Buffer Selection Use buffers with minimal catalytic activity. Phosphate and citrate buffers are generally good choices.
Temperature Control Prepare and store your solutions at low temperatures (2-8°C) to significantly reduce the rate of hydrolysis. Avoid autoclaving solutions containing the compound.
Aqueous-Organic Solvents If compatible with your application, consider using a co-solvent system (e.g., water/acetonitrile or water/DMSO) to reduce the water activity and slow down hydrolysis.
Fresh Preparation For sensitive experiments, prepare solutions of this compound fresh before each use.
FAQ 3: I am seeing an unexpected peak in my chromatogram after my solution has been exposed to light. What could it be?

Answer: The appearance of a new peak after light exposure suggests photodegradation. Pyridine-containing compounds can undergo various photochemical reactions. While the exact structure of the photodegradant is unknown without further characterization, it is crucial to prevent its formation.

Causality:

  • The pyridine ring can absorb UV light, leading to the formation of reactive excited states. These can then undergo rearrangements, dimerizations, or reactions with the solvent or dissolved oxygen. The ICH Q1B guideline provides a framework for photostability testing.[3][5]

Troubleshooting and Prevention:

Strategy Protocol
Minimize Light Exposure As a standard practice, always handle this compound and its solutions under subdued light.
Use Photostability Chambers For formal stability studies, use a photostability chamber that provides controlled ICH Q1B-compliant light exposure.[6]
Analyze Dark Controls Always run a "dark control" sample, which is handled identically but protected from light, to differentiate between photodegradation and other degradation pathways.[5]

III. Analytical Protocols for Stability Assessment

To properly assess the stability of this compound, a validated, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.

Recommended HPLC Method

This method is based on established protocols for related pyridine derivatives and should be optimized for your specific instrumentation and requirements.[7]

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm (or determine λmax experimentally)
Injection Volume 10 µL
Experimental Workflow for Stability Study

The following workflow outlines a basic stability study to investigate the effects of pH and temperature.

G cluster_workflow Stability Study Workflow prep Prepare Stock Solution in Acetonitrile aliquot Aliquot into Buffers (pH 3, 7, 10) prep->aliquot storage Store Aliquots at Different Temperatures (4°C, 25°C, 40°C) aliquot->storage sampling Sample at Time Points (T=0, 24h, 48h, 1 week) storage->sampling analysis Analyze by HPLC-UV sampling->analysis data Quantify Parent Peak and Degradation Products analysis->data

Caption: Workflow for a basic stability study of this compound.

IV. Recommended Storage Conditions

For the solid compound and its solutions, proper storage is critical to maintain integrity.

  • Solid Compound: Store at 2-8°C in a tightly sealed container, protected from light and moisture.[8] A desiccator can be used to minimize water absorption.

  • Solutions:

    • Short-term (up to 24 hours): Store at 2-8°C, protected from light.

    • Long-term: For storage longer than 24 hours, aliquot the solution into single-use vials, flash-freeze, and store at -20°C or -80°C. Before use, thaw the vial completely and vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles.

V. Concluding Remarks

While direct stability data for this compound is not extensively published, a proactive approach based on sound chemical principles can ensure the reliability of your experimental outcomes. By being mindful of potential oxidative, hydrolytic, and photochemical degradation pathways, and by implementing the preventative measures outlined in this guide, researchers can confidently work with this compound. For critical applications, it is always recommended to perform a preliminary stability study under your specific experimental conditions.

References
  • Benchchem. A Comparative Guide to LC-MS and HPLC Methods for the Quantification of 5-Hydroxypyrazine-2-carboxylic Acid.
  • Benchchem.
  • Proposed degradation pathways of the drug under different hydrolytic conditions. (Source not fully available)
  • Fisher Scientific. (2024-04-01). SAFETY DATA SHEET - 5-Hydroxypyridine-2-carboxylic acid.
  • bioRxiv. (2017-08-14). The Novel Monocomponent FAD-dependent Monooxygenase HpaM Catalyzes the 2-Decarboxylative Hydroxylation of 5-Hydroxypicolinic Acid in Alcaligenes faecalis JQ135.
  • Thermo Fisher Scientific. (2015-02-16). SAFETY DATA SHEET - 3-Hydroxypyridine-2-carboxylic acid.
  • ResearchGate.
  • Chemicalbook. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2.
  • ECHEMI.
  • ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Frontier Specialty Chemicals. 2-Formyl-5-hydroxypyridine.
  • Benchchem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • Fisher Scientific.
  • Sigma-Aldrich. 5-Hydroxypyridine-2-carboxaldehyde | 31191-08-9.
  • ResearchGate. (2025-08-06). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids....
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (Source not fully available)
  • Benchchem. This compound||Supplier.
  • ACS Publications. (2024-01-10). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing.
  • PubMed. (2011-09-28). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF)
  • European Medicines Agency. (1998-01-01). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • PubMed. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids....
  • OPUS. (2025-08-28). Analytical Methods.
  • Thermo Scientific Chemicals. 5-Hydroxypyridine-2-carboxylic acid, 98+% 25 g | Buy Online.
  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Q1 Scientific. (2021-07-28). Photostability testing theory and practice.
  • NIH. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands.
  • MDPI. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview.
  • Thermo Scientific Chemicals. 5-Hydroxypyridine-2-carboxylic acid, 98+% 5 g | Buy Online.
  • Lab Pro Inc. 5-Hydroxypyridine-2-carboxylic Acid, 5G - H1471-5G.
  • Frontier Specialty Chemicals.
  • ChemTube3D.
  • ChemicalBook. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2.

Sources

Technical Support Center: 5-Hydroxypyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Hydroxypyridine-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the preparation of this valuable heterocyclic compound. As a key building block in pharmaceutical development, particularly for compounds targeting neurological pathways, mastering its synthesis is crucial.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting Q&A format to help you navigate the complexities of its synthesis at scale.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via two primary routes, each with its own set of challenges and advantages. The choice of route often depends on the availability of starting materials, scale, and safety considerations.

  • Route A: Direct Amidation. This is a convergent approach starting from 5-Hydroxypyridine-2-carboxylic acid (also known as 5-hydroxypicolinic acid). The carboxylic acid is activated and then reacted with an ammonia source to form the desired amide.

  • Route B: Cyano Group Hydrolysis. This route begins with a suitable precursor, such as 2-Cyano-5-hydroxypyridine, which is then subjected to controlled hydrolysis to yield the primary amide.

Synthesis_Routes cluster_A Route A: Direct Amidation cluster_B Route B: Cyano Group Hydrolysis A_start 5-Hydroxypyridine- 2-carboxylic Acid A_reagents + Amine Source + Coupling Reagent A_start->A_reagents A_end 5-Hydroxypyridine- 2-carboxamide A_reagents->A_end Amide Coupling Final_Product Target Molecule A_end->Final_Product B_start 2-Halo-5-hydroxypyridine or precursor B_reagents1 + Cyanide Source B_start->B_reagents1 B_intermediate 2-Cyano-5-hydroxypyridine B_reagents1->B_intermediate Cyanation B_reagents2 + H₂O (Acid or Base catalyst) B_intermediate->B_reagents2 B_end 5-Hydroxypyridine- 2-carboxamide B_reagents2->B_end Controlled Hydrolysis B_end->Final_Product

Caption: Common synthetic pathways to this compound.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during synthesis, purification, and scale-up.

Part 1: Precursor Synthesis & Quality
Q1: My synthesis of 2-Cyano-5-hydroxypyridine is low-yielding. What are the common pitfalls?

Answer: Low yields in the cyanation step often stem from the reactivity of the starting material or suboptimal reaction conditions.

  • Causality - Leaving Group & Reactivity: The reaction is typically a nucleophilic aromatic substitution. The reactivity of 2-halopyridines is crucial. While 2-fluoropyridines are highly activated towards substitution, 2-bromo or 2-chloropyridines are more common starting points.[3][4] Heavy metal cyanides (e.g., CuCN) can be effective but introduce toxic waste streams, which is a significant drawback for scaling up.[3]

  • Causality - Reaction Conditions: Modern methods often avoid heavy metals by using alkali metal cyanides (NaCN, KCN) with a phase-transfer catalyst or in a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity.[3] However, these solvents can be difficult to remove completely at scale. An aqueous-based system with a catalyst is often a more scalable and environmentally friendly approach.[3]

Troubleshooting Steps:

  • Assess Starting Material: If using a 2-chloropyridine derivative, consider switching to the more reactive 2-bromopyridine if yields are persistently low.

  • Optimize Cyanide Source & Catalyst: If using CuCN, ensure it is high purity. For NaCN/KCN systems, introduce a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if operating in a biphasic or aqueous system.[3]

  • Solvent Choice: While DMF and DMSO are effective, consider propionitrile, which can be easier to handle and remove.[4]

  • Temperature Control: The reaction temperature is critical. It should be high enough to drive the reaction but low enough to prevent byproduct formation. Typical ranges are 75-150°C depending on the specific substrate and solvent.[4]

Q2: I'm struggling with the multi-step synthesis of the 5-Hydroxypyridine-2-carboxylic acid precursor. Is it worth making in-house?

Answer: The synthesis of 5-Hydroxypyridine-2-carboxylic acid can indeed be challenging, often involving four or more steps.[5] Its bifunctional nature, containing both a phenolic hydroxyl group and a carboxylic acid, can lead to purification difficulties and side reactions.[1][2]

Recommendation: For research and early development phases, it is highly recommended to procure high-purity 5-Hydroxypyridine-2-carboxylic acid from a reputable supplier .[2][6] This eliminates the variability and resource expenditure associated with its complex synthesis, allowing you to focus on the critical amide-forming step. The cost of the starting material is often offset by the savings in time, resources, and improved consistency of the final reaction.

Part 2: The Critical Amide-Forming Step
Q3: My direct amidation of 5-Hydroxypyridine-2-carboxylic acid (Route A) gives a poor yield. How can I improve it?

Answer: This is a classic amide coupling reaction, and its success hinges on effective activation of the carboxylic acid and control of side reactions.

  • Causality - Inefficient Carboxylic Acid Activation: Carboxylic acids are not reactive enough to form amides directly with ammonia or amines; they require an activating agent (coupling reagent).[7][8] Reagents like HATU, HOBt/EDC, or T3P are highly effective. They work by forming a highly reactive intermediate (e.g., an active ester) that is readily displaced by the amine nucleophile. The choice of a non-nucleophilic base, such as DIPEA or triethylamine, is critical to neutralize the acid formed during the reaction without competing in the coupling.[9]

  • Causality - Hydroxyl Group Interference: While the phenolic hydroxyl group on the pyridine ring is a potential nucleophile, it is significantly less reactive than the amine. In a well-controlled reaction with a suitable coupling reagent, chemoselectivity for the activated carboxylic acid is high, and protection of the hydroxyl group is often unnecessary.

Troubleshooting Workflow:

Troubleshooting_Amidation start Low Amidation Yield q1 Check Coupling Reagent & Base start->q1 a1_ok Reagents are fresh & high-purity q1->a1_ok Yes a1_bad Use fresh HATU/EDC. Ensure base is non-nucleophilic (DIPEA). q1->a1_bad No q2 Review Reaction Conditions a1_ok->q2 end Yield Improved a1_bad->end a2_ok Conditions match protocol q2->a2_ok Yes a2_bad Optimize Temp (0°C to RT). Check solvent (DMF, Isopropylacetate). Increase reaction time. q2->a2_bad No q3 Analyze for Side Products a2_ok->q3 a2_bad->end a3_ok Clean reaction profile q3->a3_ok No a3_bad Side products detected? Consider purification strategy adjustment. Re-evaluate stoichiometry. q3->a3_bad Yes a3_ok->end Consult specialist a3_bad->end

Caption: Decision workflow for troubleshooting low amidation yield.

ParameterRecommended ConditionRationaleReference
Coupling Reagent HATU (1.2 eq)High efficiency, low epimerization risk, forms easily removable byproducts.[9]
Base DIPEA (2.0 eq)Non-nucleophilic; effectively scavenges protons without competing with the amine.[9]
Solvent Isopropyl acetate, DMFGood solubility for substrates and reagents.[9]
Temperature 0 °C to Room TempInitial cooling minimizes side reactions, then warming drives the reaction to completion.[9]
Amine Source Ammonium chloride with excess base, or aqueous ammoniaProvides the nucleophilic NH₂ group.[7]
Q4: My hydrolysis of 2-Cyano-5-hydroxypyridine (Route B) is uncontrollable and forms the carboxylic acid. How do I stop the reaction at the amide?

Answer: This is the most significant challenge of Route B. The hydrolysis of a nitrile to an amide is a consecutive reaction, where the amide intermediate can be further hydrolyzed to the carboxylic acid.[10] Stopping selectively at the amide requires precise control over reaction conditions.

  • Causality - Over-hydrolysis: The rate of the second step (amide to acid) is often comparable to or faster than the first step (nitrile to amide), especially under harsh conditions (high temperatures, high concentrations of strong acid or base).[10][11]

Strategies for Selective Hydrolysis:

  • Catalytic Base: Use a catalytic amount of base (e.g., 0.03-0.20 molar equivalents of NaOH) instead of a stoichiometric amount.[11][12] This slows the second hydrolysis step sufficiently to allow for isolation of the amide.

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable rate. For 2-cyanopyridine derivatives, temperatures should ideally be kept below 130-135°C to prevent both over-hydrolysis and potential decarboxylation of the acid byproduct.[11]

  • Reaction Monitoring: Closely monitor the reaction progress using HPLC or TLC. Quench the reaction as soon as the maximum concentration of the desired amide is observed, before significant conversion to the carboxylic acid occurs.

  • Continuous Flow: For large-scale synthesis, a continuous flow reactor can offer superior control over temperature and residence time, allowing for precise quenching to maximize the yield of the amide intermediate.[11]

ConditionPrimary ProductRationaleReference
Low Base Conc. (e.g., < 0.2 eq) AmideThe rate of amide hydrolysis is more dependent on base concentration.[11][12]
High Base Conc. (e.g., > 1.5 eq) Carboxylic AcidDrives both hydrolysis steps to completion.[12]
Moderate Temperature (100-130°C) Amide FavoredBalances reaction rate with selectivity.[11]
High Temperature (>135°C) Acid / DecarboxylationAccelerates the second hydrolysis and can lead to product loss.[11]
Part 3: Purification & Scale-Up
Q5: What is the best way to purify the final product, especially at a larger scale?

Answer: this compound is a polar molecule, which can make purification challenging. The ideal method depends on the impurities present.

  • For Impurities from Route A (Amidation): The main impurities are likely unreacted carboxylic acid and water-soluble byproducts from the coupling reagent (e.g., tetramethylurea from HATU).

    • Purification Protocol:

      • Aqueous Wash: Quench the reaction and perform an aqueous workup. A mild basic wash (e.g., sat. NaHCO₃) can remove unreacted 5-Hydroxypyridine-2-carboxylic acid.

      • Recrystallization: This is the most effective method for large-scale purification. Screen various solvent systems. A mixed solvent system like Ethanol/Water or Isopropanol/Heptane is often effective for polar compounds.

      • Column Chromatography: Generally reserved for small-scale or very high-purity requirements due to cost and solvent usage. Use silica gel with a polar mobile phase (e.g., Dichloromethane/Methanol gradient).

  • For Impurities from Route B (Hydrolysis): The primary impurity will be 5-Hydroxypyridine-2-carboxylic acid.

    • Purification Protocol:

      • pH Adjustment & Precipitation: Carefully adjust the pH of the aqueous reaction mixture. The amide and acid will have different solubility profiles at different pH values. It may be possible to selectively precipitate the product.

      • Recrystallization: As above, this is the preferred method for scale-up.

Q6: Which synthesis route is preferable for scaling up?

Answer: For scaling up, Route A (Direct Amidation) is generally preferred for several key reasons:

  • Safety: It avoids the use of highly toxic cyanide reagents, which pose significant handling and waste disposal challenges at an industrial scale.[3]

  • Convergence: It is a more convergent route, meaning the final, critical bond-forming step happens late in the synthesis. This is often more efficient.

  • Control: Amide coupling reactions are generally high-yielding and well-understood, offering better control and predictability compared to the challenges of selective nitrile hydrolysis.[8][9]

The primary bottleneck for Route A at scale is the cost and availability of the 5-Hydroxypyridine-2-carboxylic acid starting material.[13] However, the increased safety and process reliability often outweigh this cost.

References
  • The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Provided by a chemical supplier, [Link]

  • An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. ResearchGate, [Link]

  • Process for the preparation of 2-cyanopyridine derivatives.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Process for the preparation of 2-cyanopyridines.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar, [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. [Link]

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate, [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate, [Link]

  • The Versatility of 5-Hydroxypicolinic Acid in Chemical Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD., [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy, [Link]

  • Synthesis of 5-Carboxy-pyridine-2-carboxamide oxime. PrepChem.com, [Link]

  • Synthesis method of 2-amino-5-hydroxypyridine.
  • Making Amides from Carboxylic Acids. Chemistry LibreTexts, [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal, [Link]

Sources

identifying common impurities in 5-Hydroxypyridine-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxypyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. The most common synthetic routes involve either the controlled hydrolysis of a nitrile precursor, such as 2-cyano-5-hydroxypyridine, or the amidation of 5-hydroxypyridine-2-carboxylic acid. Understanding the potential side reactions and the nature of the resulting impurities is crucial for a successful synthesis.

This guide will focus on a common synthetic pathway: the partial hydrolysis of 2-cyano-5-hydroxypyridine to the desired carboxamide. We will explore the impurities that can arise from this process and provide practical solutions for their identification and removal.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your synthesis, providing explanations for their causes and actionable steps for resolution.

Q1: My reaction mixture is a different color than expected. What could be the cause?

Discoloration in the reaction mixture can be an indicator of impurity formation. Here are a few possibilities:

  • Oxidation: Pyridine derivatives, especially those with hydroxyl groups, can be susceptible to oxidation, which can lead to the formation of colored byproducts. This is more likely to occur if the reaction is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain metal ions.

  • Side Reactions with Reagents: If strong acids or bases are used, they can sometimes promote side reactions or degradation of the starting materials or product, leading to colored impurities.

  • Starting Material Impurities: The purity of your starting 2-cyano-5-hydroxypyridine is critical. Impurities in the starting material can be carried through the reaction and may be colored.[1]

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: If you suspect oxidation, perform the reaction under an inert atmosphere of nitrogen or argon.

  • Check Reagent Quality: Use high-purity reagents and solvents.

  • Analyze the Starting Material: Run a purity check (e.g., by HPLC or NMR) on your starting 2-cyano-5-hydroxypyridine.

Q2: My HPLC analysis shows an additional major peak eluting close to my product. How can I identify it?

The most probable impurity that elutes near the product in a reverse-phase HPLC separation is 5-hydroxypyridine-2-carboxylic acid .

Causality: This impurity arises from the over-hydrolysis of the nitrile group in the starting material or the hydrolysis of the desired carboxamide product.[2] Both the nitrile and the amide can be hydrolyzed to the carboxylic acid under acidic or basic conditions, especially with prolonged reaction times or elevated temperatures.[3]

Identification Workflow:

  • LC-MS Analysis: The most definitive way to identify this peak is by liquid chromatography-mass spectrometry (LC-MS). This compound has a molecular weight of 138.12 g/mol , while 5-hydroxypyridine-2-carboxylic acid has a molecular weight of 139.11 g/mol . You should look for a mass-to-charge ratio (m/z) corresponding to the [M+H]⁺ or [M-H]⁻ of the carboxylic acid.

  • Co-injection: If you have a standard of 5-hydroxypyridine-2-carboxylic acid, a co-injection with your crude product mixture will show an increase in the intensity of the impurity peak.

  • Forced Degradation Study: You can intentionally degrade a small sample of your purified product under acidic or basic conditions. The appearance or increase of the impurity peak in the HPLC chromatogram would strongly suggest it is the carboxylic acid.[4]

Experimental Protocol: Analytical HPLC Method for Impurity Profiling

This method is a starting point and may require optimization for your specific system and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5-10 µL.

Q3: I have confirmed the presence of 5-hydroxypyridine-2-carboxylic acid. How can I remove it?

The structural similarity between the carboxamide and the carboxylic acid can make their separation challenging. Here are some strategies:

  • Preparative HPLC: This is often the most effective method for separating closely related compounds. A reverse-phase C18 column with a shallow gradient of acetonitrile in water (with a modifier like formic acid or trifluoroacetic acid) can provide good resolution.[5]

  • Acid-Base Extraction: The carboxylic acid is acidic, while the carboxamide is neutral. This difference in pKa can be exploited for separation.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

    • Separate the organic layer, which now contains the purified carboxamide.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

    • Caution: This method may not be completely effective if the carboxamide has some solubility in the aqueous base or if the carboxylic acid is not fully extracted. Multiple extractions may be necessary.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective purification method. This will depend on the relative solubilities of the carboxamide and the carboxylic acid in the chosen solvent.

Diagram: Purification Workflow for Removing Carboxylic Acid Impurity

purification_workflow crude Crude Product (Carboxamide + Carboxylic Acid) dissolve Dissolve in Ethyl Acetate crude->dissolve wash Wash with aq. NaHCO3 Solution dissolve->wash separate Separate Layers wash->separate aqueous Aqueous Layer (Carboxylic Acid Salt) separate->aqueous Impurity organic Organic Layer (Carboxamide) separate->organic Product dry Dry and Evaporate organic->dry pure Pure Carboxamide dry->pure

Caption: Acid-base extraction workflow for separating this compound from its carboxylic acid impurity.

Q4: My overall yield is low. What are the potential reasons?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The hydrolysis of the nitrile may not have gone to completion. This would result in a significant amount of unreacted 2-cyano-5-hydroxypyridine in your crude product.

  • Over-hydrolysis: As discussed, harsh reaction conditions can lead to the formation of the carboxylic acid, reducing the yield of the desired amide.

  • Product Loss During Workup: The product may have some solubility in the aqueous layers during extraction, or it may be lost during recrystallization or chromatography.

  • Decarboxylation: If the reaction is carried out at a high temperature, and a significant amount of the carboxylic acid is formed as an intermediate or byproduct, it could potentially decarboxylate to 5-hydroxypyridine, which would be a neutral impurity.[2][3]

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Conduct a time-course study to determine the optimal reaction time for maximizing the yield of the amide while minimizing the formation of the carboxylic acid.

  • Modify Workup Procedure: If you suspect product loss during extraction, try back-extracting the aqueous layers with an organic solvent to recover any dissolved product.

  • Analyze All Fractions: During purification, analyze all fractions (including aqueous layers and mother liquor from recrystallization) by HPLC to track where the product is being lost.

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter to control during the hydrolysis of 2-cyano-5-hydroxypyridine?

A: The most critical parameters are temperature and reaction time . These two factors have the greatest impact on the selectivity of the hydrolysis reaction. High temperatures and long reaction times favor the formation of the carboxylic acid impurity. It is recommended to start with milder conditions and monitor the reaction progress closely by HPLC to stop the reaction once the maximum conversion to the amide is achieved.

Q: Can I synthesize the carboxamide directly from 5-hydroxypyridine-2-carboxylic acid?

A: Yes, this is a viable alternative synthetic route. It typically involves activating the carboxylic acid (e.g., by converting it to an acid chloride or using a peptide coupling reagent) followed by the addition of an ammonia source.[6] However, this route also has its own set of potential impurities, such as unreacted carboxylic acid and byproducts from the coupling reagents.

Q: What are the best analytical techniques for characterizing the final product and its impurities?

A: A combination of techniques is recommended for full characterization:

  • HPLC or UPLC with UV detection: For assessing purity and quantifying impurities. A photodiode array (PDA) detector is useful for comparing the UV spectra of the main peak and any impurity peaks.

  • LC-MS: For confirming the molecular weight of the product and identifying unknown impurities.[7]

  • NMR Spectroscopy (¹H and ¹³C): For confirming the structure of the final product and for the structural elucidation of any isolated impurities.

  • Melting Point: As a preliminary check of purity. A sharp melting point range is indicative of a pure compound.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Standard laboratory safety practices should always be followed. In addition:

  • Cyanide-containing compounds: 2-Cyano-5-hydroxypyridine is a nitrile and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Acids and Bases: Handle strong acids and bases in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use flammable organic solvents in a well-ventilated area or a fume hood, away from ignition sources.

Diagram: Synthetic Pathway and Potential Impurities

synthesis_impurities start 2-Cyano-5-hydroxypyridine product This compound (Desired Product) start->product Partial Hydrolysis acid 5-Hydroxypyridine-2-carboxylic acid (Over-hydrolysis Impurity) start->acid Complete Hydrolysis product->acid Hydrolysis of Product decarbox 5-Hydroxypyridine (Decarboxylation Impurity) acid->decarbox Decarboxylation (High Temp.)

Caption: Common synthetic route to this compound and the formation of key impurities.

Summary of Common Impurities

Impurity NameStructureCommon Cause of Formation
5-Hydroxypyridine-2-carboxylic acidC₆H₅NO₃Over-hydrolysis of the nitrile or hydrolysis of the amide product.
2-Cyano-5-hydroxypyridineC₆H₄N₂OIncomplete reaction; unreacted starting material.
5-HydroxypyridineC₅H₅NODecarboxylation of the carboxylic acid impurity at high temperatures.

Conclusion

The successful synthesis of high-purity this compound is achievable with a good understanding of the potential side reactions and a systematic approach to troubleshooting. Careful control of reaction conditions, coupled with the use of appropriate analytical techniques for monitoring the reaction and characterizing the product, will enable you to identify and mitigate the formation of common impurities. This guide provides a framework for addressing the challenges you may encounter, ultimately leading to a more efficient and successful synthetic process.

References

  • Results of forced degradation studies. (n.d.). ResearchGate. Retrieved from [Link]

  • The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Improving the Purification Workflow With MaxPeak™ Premier OBD™ Preparative Columns: Isolation of Compounds From a Vitamin Beverage. (n.d.). Waters Corporation. Retrieved from [Link]

  • Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Synthesis of 5-carboxy-2-cyano-pyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (2000). Google Patents.
  • A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of Pharmaceuticals. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. (2023). Scientific Reports. Retrieved from [Link]

  • Preparative two-dimensional liquid chromatography/mass spectrometry for the purification of complex pharmaceutical samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 5-Hydroxypyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Hydroxypyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining crystallization methods for this compound. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your protocols effectively.

Section 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of this compound, grounding the practical steps in fundamental chemical principles.

Q1: What are the key molecular features of this compound that influence its crystallization behavior?

A1: The crystallization behavior of this compound is governed by three primary functional groups: the pyridine ring, the hydroxyl group, and the carboxamide group.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and can be protonated in acidic conditions, significantly altering the molecule's solubility in aqueous media.[1]

  • Hydroxyl and Carboxamide Groups: Both groups are excellent hydrogen bond donors and acceptors.[2] This high capacity for hydrogen bonding suggests that the molecule will favor packing in a well-ordered crystal lattice but also indicates a preference for polar, hydrogen-bonding solvents, which can sometimes make crystallization challenging.[3][4] Amides, in particular, are known to benefit from crystallization in hydrogen-bonding solvents.[2]

Q2: How does pH affect the crystallization of this compound in aqueous systems?

A2: The pH of the crystallization medium is a critical parameter. Given the presence of the phenolic hydroxyl group and the basic pyridine nitrogen, the molecule can exist in cationic, neutral, or anionic forms depending on the pH. These different ionic species exhibit vastly different solubilities. A study on hydroxynicotinic acids demonstrated that controlling pH is crucial as it can lead to a diverse range of solid forms, from single crystals to amorphous solids.[1] It is generally advisable to crystallize the neutral form of the molecule, which typically occurs at a pH near its isoelectric point, to minimize solubility and promote crystal growth.

Q3: What is the likely impact of impurities on the crystallization process?

A3: Impurities can have a profound impact on crystallization, affecting crystal purity, morphology (shape), yield, and even the polymorphic form obtained.[5][6] Structurally related impurities, such as the precursor 5-Hydroxypyridine-2-carboxylic acid, are particularly detrimental as they can be incorporated into the crystal lattice.[7] Even small amounts of an impurity can inhibit nucleation, slow crystal growth, or cause the product to "oil out" instead of crystallizing.[5] Therefore, starting with material of the highest possible purity (>98%) is essential for developing a robust crystallization protocol.

Q4: Is this compound prone to polymorphism?

A4: While specific studies on the polymorphism of this compound are not widely published, related structures like pyridine carboxamides and hydroxypyridine derivatives are known to exhibit polymorphism.[8][9][10] Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility, stability, and melting point, which are critical attributes in pharmaceutical development. Therefore, it is crucial to screen for different polymorphic forms by varying solvents, cooling rates, and other crystallization conditions.

Section 2: Refined Crystallization Protocol

This section provides a detailed, step-by-step protocol for the crystallization of this compound. The methodology is designed to be a self-validating system, with clear checkpoints and explanations.

Core Experimental Workflow Diagram

G General Crystallization Workflow A 1. Dissolution Dissolve crude product in minimum hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B If solids present C 3. Cooling & Crystallization Allow solution to cool slowly to promote crystal growth A->C If solution is clear B->C D 4. Isolation Collect crystals by vacuum filtration C->D E 5. Washing Wash crystals with cold solvent D->E F 6. Drying Dry crystals under vacuum E->F

Caption: A generalized workflow for the recrystallization of organic compounds.

Step-by-Step Methodology

Objective: To obtain high-purity crystals of this compound.

1. Solvent Selection (Screening Phase):

  • Rationale: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[11] This differential solubility is the basis for purification by recrystallization.

  • Procedure:

    • Place ~20 mg of the crude compound into several small test tubes.
    • To each tube, add a different solvent (e.g., ethanol, methanol, water, isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature.
    • If the compound dissolves at room temperature, the solvent is too good and should be considered as the "soluble" component in a solvent/anti-solvent system.[11]
    • If it does not dissolve, gently heat the mixture to the solvent's boiling point. If it dissolves, this is a potentially good solvent.
    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. A good solvent will yield a high amount of crystalline precipitate.

2. Main Crystallization Protocol (Using Ethanol/Water System):

  • Rationale: Ethanol is often a good solvent for amide-containing compounds, while water acts as an effective anti-solvent, reducing the compound's solubility in a controlled manner to induce crystallization.[2][4][11]

  • Procedure:

    • Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask.
    • Add the minimum volume of hot ethanol required to fully dissolve the solid. Stir continuously on a hot plate.
    • If any insoluble impurities remain, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
    • To the hot, clear solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.
    • Add a few more drops of hot ethanol until the solution becomes clear again.
    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.
    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
    • Collect the crystals by vacuum filtration using a Büchner funnel.
    • Wash the crystals sparingly with a small amount of ice-cold ethanol/water mixture (e.g., 1:2 ratio) to remove any adhering impurities.
    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Data Summary: Solvent Suitability
SolventBoiling Point (°C)Polarity IndexSuitability for this compound
Water10010.2Good anti-solvent; potential for pH-dependent crystallization.[1]
Ethanol784.3Recommended primary solvent ; good solubility when hot.[4]
Methanol655.1Good solubility, but volatility may lead to rapid crashing out.
Isopropanol823.9Good alternative to ethanol.
Acetonitrile825.8Often gives good results for amides.[4]
Ethyl Acetate774.4Moderate solubility; can be used for slower crystallization.
Toluene1112.4Poor solubility; may be useful as an anti-solvent.
Hexane690.1Insoluble; effective as an anti-solvent.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization process in a direct question-and-answer format.

Troubleshooting Decision Tree

G Start Problem Encountered P1 No Crystals Form Start->P1 P2 Oily Product Forms Start->P2 P3 Poor Crystal Quality (small, needles) Start->P3 P4 Low Yield Start->P4 S1a Solution too dilute? -> Concentrate solvent P1->S1a S1b Supersaturated? -> Scratch flask / Add seed crystal P1->S1b S1c Wrong solvent? -> Re-screen solvents P1->S1c S2a Cooling too fast? -> Re-heat and cool slowly P2->S2a S2b Impurity level too high? -> Chromatograph crude material P2->S2b S2c Melting point below solvent BP? -> Use lower boiling point solvent P2->S2c S3a Rapid nucleation? -> Slow down cooling / Use vapor diffusion P3->S3a S3b Impurity interference? -> Re-crystallize or pre-purify P3->S3b S4a Not cooled enough? -> Cool longer / at lower temp P4->S4a S4b Too much solvent used? -> Use minimum hot solvent P4->S4b S4c Washed with warm solvent? -> Wash with ice-cold solvent P4->S4c

Caption: A decision tree for troubleshooting common crystallization issues.

Q&A Troubleshooting

Q: My compound is not crystallizing out of solution, even after cooling in an ice bath. What should I do? A: This typically indicates that the solution is not supersaturated or that nucleation has not been initiated.

  • Cause 1: Solution is too dilute. The concentration of your compound is below its solubility limit even at low temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Re-cool the solution slowly.

  • Cause 2: Failure to nucleate. A supersaturated solution can be stable if nucleation sites are absent.

    • Solution 1: Induce nucleation by scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.

    • Solution 2: If you have a pure crystal from a previous batch, add a single "seed crystal" to the solution to initiate crystallization.

Q: Instead of crystals, an oil has separated from the solution. How can I fix this? A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of a solvate). It is also frequently caused by the presence of impurities.[5]

  • Cause 1: Solution is too concentrated or cooled too quickly.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to make the solution slightly more dilute. Then, ensure the solution cools as slowly as possible. Insulating the flask can help.

  • Cause 2: High impurity content. Impurities can depress the melting point and interfere with lattice formation.

    • Solution: The crude material may require preliminary purification. Consider passing it through a short plug of silica gel before attempting recrystallization.

Q: My crystals are very fine, like powder, or long, thin needles. How can I get larger, more robust crystals? A: Crystal morphology is heavily influenced by the rate of nucleation and growth, as well as by impurities.[7]

  • Cause 1: Nucleation is too rapid. If many nuclei form at once, they compete for the solute, resulting in a large number of small crystals.

    • Solution: Slow down the crystallization process. Let the solution cool more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature overnight). Alternatively, use a vapor diffusion technique, which is a very slow method for growing high-quality single crystals.[12]

  • Cause 2: Impurity interference. Impurities can adsorb to specific crystal faces, inhibiting growth in certain directions and leading to needle-like or plate-like habits.[6][7]

    • Solution: A second recrystallization of the obtained material can often improve crystal quality by further reducing the impurity load.

References

  • Horstman, E. M., et al. (2015). Crystallization and Characterization of Cocrystals of Piroxicam and 2,5-Dihydroxybenzoic Acid. CrystEngComm, 17(28), 5299-5306. [Link]

  • Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236. [Link]

  • Kálmán, A., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design. [Link]

  • Roy, L., & Ling, G. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 15(3), 1309-1320. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Seo, P. J., et al. (2020). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599-1604. [Link]

  • Myerson, A. S. (2002). The influence of impurities and solvents on crystallization. Handbook of Industrial Crystallization. [Link]

  • Santos, R. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1079. [Link]

  • Grzesiak, I., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(19), 6777. [Link]

  • Google Patents. (2006). Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • EPFL. Guide for crystallization. [Link]

  • Frontier Specialty Chemicals. 2-Formyl-5-hydroxypyridine. [Link]

  • Gress, M. E., & Anderson, O. P. (1978). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry, 34(12), 3466-3471. [Link]

  • Jasinski, J. P., et al. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F Structural Biology and Crystallization Communications, 70(Pt 3), 275-281. [Link]

  • Roy, L., & Nangia, A. (2006). Carboxamide-pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals. ResearchGate. [Link]

  • Svärd, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1361. [Link]

  • University of California, Los Angeles. SOP: CRYSTALLIZATION. [Link]

  • University of Illinois Urbana-Champaign. Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid. [Link]

  • Wood, C. M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1361. [Link]

  • Lenglet, A., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 339. [Link]

  • Frontier Specialty Chemicals. Product Name: 2-Formyl-5-hydroxypyridine Catalog Number: F13611. [Link]

Sources

troubleshooting low yield in Buchwald-Hartwig amination for pyridine carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting the Buchwald-Hartwig amination of pyridine carboxamides. This complex transformation is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science. However, its application to electron-deficient N-heterocycles like pyridines, especially those bearing a carboxamide group, presents a unique set of challenges.

This guide is structured to provide direct, actionable advice in a question-and-answer format. We will delve into the mechanistic reasoning behind common failures and provide field-proven strategies to optimize your reaction for higher yields and purity.

Frequently Asked Questions (FAQs)

Here, we address the most common initial hurdles faced by researchers.

Q1: My reaction is not working at all. What are the first things I should check?

Low to no conversion is a frequent issue, often stemming from fundamental reaction setup or the inherent challenges of the substrate.

  • Catalyst Inhibition: The pyridine nitrogen is a notorious culprit for catalyst inhibition. It can coordinate to the palladium center, effectively poisoning your catalyst and halting the catalytic cycle.[1][2] The choice of a sufficiently bulky ligand is paramount to shield the palladium and prevent this unproductive binding.[2]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). This involves proper degassing of your solvent and careful handling of all reagents.[1]

  • Reagent Purity: The purity of your starting materials, particularly the pyridine carboxamide and the amine, is critical. Impurities can act as catalyst poisons. Additionally, ensure your solvent and base are anhydrous, as water can interfere with the catalytic cycle.

Q2: I'm seeing a significant amount of hydrodehalogenation of my pyridine carboxamide. What causes this and how can I minimize it?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that consumes your starting material and lowers your yield.

This side reaction can arise from a competing pathway where a palladium-hydride species is generated, which then reductively eliminates with the aryl halide. This can be exacerbated by certain bases or the presence of moisture.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Employing bulky, electron-rich ligands can accelerate the desired reductive elimination to form the C-N bond, thereby outcompeting the hydrodehalogenation pathway.[3] Ligands such as RuPhos and BrettPhos have been specifically designed to minimize this side reaction.[3]

  • Base Selection: While strong bases are often necessary, they can sometimes promote side reactions. If hydrodehalogenation is severe, consider screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄, although this may necessitate higher reaction temperatures.[3]

  • Amine Stoichiometry: Using a slight excess of the amine can help favor the desired amination pathway.

Q3: What are the best general starting conditions for a Buchwald-Hartwig amination of a bromopyridine carboxamide?

While every substrate is unique, a robust starting point is crucial for successful optimization.

ComponentRecommendationRationale
Palladium Precatalyst G3 or G4 precatalysts (e.g., XPhos Pd G3)Air-stable and efficiently generate the active Pd(0) species, leading to more reproducible results than using Pd(OAc)₂ or Pd₂(dba)₃.[3][4]
Ligand Bulky dialkylbiaryl phosphines (e.g., XPhos, RuPhos)These ligands are crucial for preventing catalyst inhibition by the pyridine nitrogen and promoting efficient oxidative addition and reductive elimination.[1][3][5]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine in the catalytic cycle.[4][6]
Solvent Toluene or DioxaneThese are common, relatively non-polar solvents for this reaction. Ensure they are anhydrous.[1][7][8]
Temperature 80-110 °CPyridine substrates often require elevated temperatures to achieve a reasonable reaction rate.[1][3]

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to overcoming persistent low yields.

Issue 1: Low Yield Due to Poor Catalyst Performance

If you've addressed the basics and are still facing low yields, a systematic evaluation of your catalyst system is the next logical step.

start Low Yield Observed ligand_screen Screen a Panel of Ligands (e.g., XPhos, RuPhos, BrettPhos) start->ligand_screen precatalyst_eval Evaluate Different Pd Precatalysts (G3 vs. G4) ligand_screen->precatalyst_eval If improvement, but still low result Optimized Yield ligand_screen->result If successful catalyst_loading Increase Catalyst Loading (e.g., from 1 mol% to 3 mol%) precatalyst_eval->catalyst_loading If still suboptimal catalyst_loading->result

Caption: A systematic workflow for troubleshooting catalyst performance.

Detailed Protocol: Ligand Screening

  • Setup: In parallel, set up several small-scale reactions (e.g., 0.1 mmol scale) in vials.

  • Reagents: To each vial, add the bromopyridine carboxamide, amine (1.2 equiv), and base (e.g., NaOtBu, 1.5 equiv).

  • Catalyst Preparation: In a separate glovebox, prepare stock solutions of the palladium precatalyst and a panel of ligands (e.g., XPhos, RuPhos, BrettPhos, and others).

  • Addition: Add the palladium precatalyst and the respective ligand to each vial.

  • Reaction: Add anhydrous solvent, seal the vials, and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Analysis: After a set time (e.g., 12 hours), analyze the conversion in each reaction by LC-MS or GC-MS to identify the most effective ligand.

Issue 2: Base Incompatibility and Side Reactions

The choice of base is a delicate balance. A base that is too weak will result in a sluggish reaction, while one that is too strong can lead to decomposition of starting materials or products, especially with sensitive functional groups.[9]

BasepKa of Conjugate AcidTypical Use CasePotential Issues
NaOtBu ~19General-purpose strong base for most aminations.[4]Incompatible with base-sensitive functional groups like esters.[9] Can promote hydrodehalogenation.
LHMDS ~26Useful for substrates with protic functional groups.[9]Can be more expensive and requires careful handling.
Cs₂CO₃ ~10.3A weaker base for sensitive substrates. Often requires higher temperatures.[4]May result in slower reaction rates.
K₃PO₄ ~12.3Another weaker inorganic base option.Slower reaction rates are common.

Experimental Protocol: Base Screening

  • Setup: Similar to the ligand screen, set up parallel small-scale reactions.

  • Catalyst System: Use the best-performing palladium precatalyst and ligand combination identified previously.

  • Base Variation: To each vial, add a different base (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄), ensuring equivalent molar amounts of base equivalents.

  • Reaction and Analysis: Follow the same procedure as the ligand screening to determine the optimal base for your specific substrate.

Issue 3: The Impact of the Solvent

The solvent not only dissolves the reagents but also influences the stability and reactivity of the catalytic species.[3] While toluene and dioxane are common choices, a change in solvent can sometimes dramatically improve the outcome.[7][8]

  • Polarity: For some pyridine substrates, a switch to a more polar aprotic solvent like THF or CPME can be beneficial.[4]

  • Coordinating Solvents: Avoid coordinating solvents like pyridine itself, as they will compete with the phosphine ligand for binding to the palladium center and inhibit the reaction.[3][4]

  • Solubility: Poor solubility of any of the reaction components is a common reason for reaction failure.[4] If you observe poor solubility, consider a different solvent or a solvent mixture.

Visualizing the Catalytic Cycle

Understanding the key steps of the Buchwald-Hartwig amination can aid in troubleshooting.

Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex + Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination + R2NH Amido\nComplex Amido Complex Amine\nCoordination->Amido\nComplex - HX (Base) Amido\nComplex->Pd(0)L2 Reductive Elimination (- Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Low yields can often be traced back to a bottleneck in one of these fundamental steps. For instance, a bulky ligand can accelerate the reductive elimination step, while an electron-rich ligand can promote the initial oxidative addition.[10]

By systematically evaluating each component of your reaction—catalyst, ligand, base, and solvent—and understanding the underlying mechanistic principles, you can effectively troubleshoot and optimize the Buchwald-Hartwig amination of even challenging pyridine carboxamide substrates.

References

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2011). ResearchGate. Retrieved January 3, 2024, from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... (n.d.). ResearchGate. Retrieved January 3, 2024, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (2015, July 15). WordPress.com. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]

  • Buchwald-Hartwig Amination. (2021, August 15). Chemistry LibreTexts. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society, 137(10), 3492–3503. [Link]

  • Use of base metals in Buchwald-Hartwig coupling. (n.d.). WordPress.com. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. Retrieved January 3, 2024, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2022). ACS Omega, 7(1), 1089–1100. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Validation Imperative of Pyridine Carboxamides

Pyridine carboxamides represent a versatile class of heterocyclic compounds with a significant footprint in modern pharmacology and agrochemistry.[1][2][3][4] Their structural motif is a cornerstone in numerous clinically approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antifungal, antibacterial, and anti-inflammatory effects.[2][3][4] Notably, this scaffold is central to the mechanism of Poly (ADP-ribose) polymerase (PARP) inhibitors, a groundbreaking class of anticancer agents that exploit synthetic lethality in tumors with deficient DNA repair pathways.[5][6][7][8] Another critical enzyme target for this class is Nicotinamide phosphoribosyltransferase (NAMPT), which is vital for cellular NAD+ biosynthesis and energy metabolism.[9][10][11][12]

Given the immense therapeutic potential and the diversity of their targets, the rigorous validation of a novel pyridine carboxamide's biological activity is paramount. This guide provides a comprehensive, logic-driven framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating assessment of a novel compound's performance against established alternatives.

Part 1: The Validation Framework: A Strategic Overview

The journey from a novel chemical entity to a validated lead compound is a systematic process of hypothesis testing. Our objective is to not only determine if our novel pyridine carboxamide (hereafter "Novel-PC-1") is active, but to understand how it works, how it compares to existing standards, and to predict its potential for clinical success.

This guide will use a hypothetical scenario where Novel-PC-1 is designed as a NAMPT inhibitor for oncology applications. We will compare its performance against:

  • Alternative 1 (Same Target Class): FK866, a well-characterized, potent NAMPT inhibitor.

  • Alternative 2 (Different Target Class): Olaparib, an established PARP inhibitor, to assess selectivity and explore potential polypharmacology.[6]

The validation workflow is a multi-stage process designed to build a comprehensive data package, from initial biochemical confirmation to cellular effects and finally, to preclinical efficacy.

Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy Biochemical_Assay Biochemical Target Engagement (Enzyme Inhibition Assay) Cell_Viability Cell-Based Potency (Cytotoxicity Assay) Biochemical_Assay->Cell_Viability Confirm on-target activity Selectivity_Profiling Target Selectivity (Kinase/Enzyme Panel) Cell_Viability->Selectivity_Profiling Assess off-target risks Cellular_MoA Cellular Mechanism Validation (e.g., NAD+ Depletion Assay) Cell_Viability->Cellular_MoA Link potency to mechanism Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot) Cellular_MoA->Pathway_Analysis Elucidate downstream effects Xenograft_Study Preclinical Efficacy (Xenograft Model) Pathway_Analysis->Xenograft_Study Validate in a biological system

Caption: High-level workflow for validating a novel pyridine carboxamide.

Part 2: In Vitro Characterization – Potency and Selectivity

The initial phase focuses on quantifying the direct interaction of Novel-PC-1 with its intended target and assessing its broader interaction profile to identify potential off-target effects.

Biochemical Target Engagement: The Enzyme Inhibition Assay

The Rationale: This is the foundational experiment to confirm that Novel-PC-1 directly interacts with and inhibits the enzymatic activity of its intended target, NAMPT.[13][14] By determining the half-maximal inhibitory concentration (IC50), we can quantitatively measure its potency. Comparing this value to FK866 provides a direct benchmark of performance. Running the assay against PARP1 serves as a crucial negative control to begin building our selectivity profile.

Detailed Protocol: NAMPT Inhibition Assay (Luminescent)

This protocol is adapted from commercially available assay systems that measure the depletion of a substrate for an NAD+-dependent enzyme.

  • Reagent Preparation:

    • NAMPT Enzyme: Reconstitute recombinant human NAMPT to a working concentration (e.g., 5 µg/mL) in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • Substrates: Prepare stocks of Nicotinamide (NAM) and ATP in assay buffer.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution series for Novel-PC-1, FK866, and Olaparib in 100% DMSO, starting at 1 mM. Then, create intermediate dilutions in assay buffer.

    • Detection Reagents: Prepare the NAD+-dependent enzyme (e.g., Luciferase) and its substrate according to the manufacturer's protocol.

  • Assay Procedure (384-well format):

    • Add 5 µL of the NAMPT enzyme solution to each well, except for the "No Enzyme" control wells.

    • Add 1 µL of the diluted test compounds or vehicle (DMSO) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of the substrate mix (NAM and ATP) to all wells. The final concentrations should be at or below the Km for each substrate to ensure sensitivity to competitive inhibitors.[15]

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and initiate the detection phase by adding 10 µL of the luciferase/substrate mix.

    • Incubate for 10 minutes in the dark.

    • Read luminescence on a plate reader.

  • Self-Validation & Controls:

    • Positive Control: FK866.

    • Negative Control: Olaparib (expected to be inactive against NAMPT).

    • 100% Inhibition Control (Low Signal): Wells with a high concentration of FK866 or no enzyme.

    • 0% Inhibition Control (High Signal): Wells with enzyme and vehicle (DMSO) only.

Data Presentation: Comparative IC50 Values

CompoundTarget EnzymeIC50 (nM) [Hypothetical Data]
Novel-PC-1 NAMPT 15
Novel-PC-1PARP1>10,000
FK866 (Alternative 1) NAMPT 10
FK866 (Alternative 1)PARP1>10,000
Olaparib (Alternative 2) NAMPT >10,000
Olaparib (Alternative 2)PARP15

This hypothetical data shows Novel-PC-1 is a potent NAMPT inhibitor, comparable to FK866, and highly selective against PARP1.

Cell-Based Potency: The Cytotoxicity Assay

The Rationale: While a biochemical assay confirms target engagement, a cell-based assay determines if this engagement translates into a biological effect (i.e., cell death) in a relevant cancer cell line.[16] We use a cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer). This step is critical because factors like cell permeability and metabolism can drastically alter a compound's effectiveness.[17]

Detailed Protocol: MTS Cell Viability Assay

The MTS assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[18][19][20]

  • Cell Seeding:

    • Culture A2780 cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of Novel-PC-1, FK866, and Olaparib in cell culture medium.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds.

    • Incubate for 72 hours.

  • Assay Readout:

    • Add 20 µL of MTS reagent to each well.[19]

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Record the absorbance at 490 nm using a plate reader.[19]

  • Self-Validation & Controls:

    • Positive Control: FK866.

    • Vehicle Control: Cells treated with DMSO at the highest concentration used.

    • No Cell Control: Wells with media only for background subtraction.

Data Presentation: Comparative GI50 Values (Growth Inhibition 50%)

CompoundCell LineGI50 (nM) [Hypothetical Data]
Novel-PC-1 A278050
FK866 (Alternative 1) A278035
Olaparib (Alternative 2) A27801,200

This data suggests Novel-PC-1 is a potent inhibitor of cancer cell growth, with activity reasonably close to its biochemical potency, indicating good cell permeability.

Target Selectivity Profiling

The Rationale: Off-target activity is a primary cause of toxicity and unexpected side effects.[13] A broad selectivity screen is essential to build confidence in a compound's mechanism of action.[21][22] Commercial services offer profiling against large panels of kinases and other enzymes. This provides a "selectivity score" and identifies potential liabilities early in the discovery process.[23][24][25]

Experimental Approach: Novel-PC-1 would be submitted to a commercial service (e.g., Eurofins, Promega) for screening against a panel of >400 kinases and a panel of metabolic enzymes at a fixed concentration (e.g., 1 µM). Any hits (e.g., >50% inhibition) would be followed up with full IC50 determination.

Part 3: Elucidating the Mechanism of Action (MoA)

After confirming potency and selectivity, the next step is to prove that the observed cytotoxicity is a direct result of NAMPT inhibition.

Cellular Target Engagement: NAD+ Depletion Assay

The Rationale: If Novel-PC-1 kills cells by inhibiting NAMPT, we should observe a dose-dependent decrease in intracellular NAD+ levels, the direct product of the NAMPT enzyme.[9][10][12] This experiment mechanistically links the biochemical activity to the cellular phenotype.

Experimental Approach: A2780 cells are treated with Novel-PC-1 and FK866 at various concentrations for 24 hours. Cells are then lysed, and the intracellular NAD+/NADH levels are quantified using a commercially available luminescent or colorimetric assay kit. The expected result is a dose-dependent decrease in NAD+ levels that correlates with the GI50 values.

NAMPT_Pathway cluster_pathway NAD+ Salvage Pathway cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN NAD NAD+ NMN->NAD Glycolysis Glycolysis NAD->Glycolysis Cofactor DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Cofactor Energy ATP Production NAD->Energy Cofactor NAMPT->NMN Product NovelPC1 Novel-PC-1 NovelPC1->NAMPT Inhibits Apoptosis Apoptosis Glycolysis->Apoptosis Depletion leads to DNA_Repair->Apoptosis Depletion leads to Energy->Apoptosis Depletion leads to

Caption: Simplified NAMPT signaling pathway and point of inhibition.

Part 4: In Vivo Efficacy Assessment

The ultimate test for any potential therapeutic is its performance in a living organism.[26] In vivo studies assess not only efficacy but also provide initial insights into a compound's pharmacokinetics and safety profile.[16][17][27]

Xenograft Tumor Model

The Rationale: A xenograft model, where human cancer cells (A2780) are implanted into immunodeficient mice, provides the most relevant preclinical test of a compound's anti-tumor activity.[17] This model integrates efficacy, dosing, and tolerability.

Detailed Protocol: A2780 Xenograft Study

  • Implantation: Subcutaneously implant 5x10^6 A2780 cells into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle (e.g., oral gavage, daily)

    • Group 2: Novel-PC-1 (e.g., 30 mg/kg, oral gavage, daily)

    • Group 3: FK866 (e.g., 15 mg/kg, intraperitoneal injection, daily)

  • Monitoring:

    • Measure tumor volume twice weekly.

    • Record animal body weight twice weekly as a measure of general toxicity.

    • Monitor for any signs of adverse effects.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined size limit. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., biomarker studies).

Data Presentation: Tumor Growth Inhibition

Treatment GroupDosingFinal Tumor Volume (mm³) [Hypothetical]% TGI (Tumor Growth Inhibition)
Vehicle-1500 ± 250-
Novel-PC-1 30 mg/kg, p.o.600 ± 15060%
FK866 15 mg/kg, i.p.525 ± 12065%

This hypothetical data demonstrates that Novel-PC-1 has significant and comparable in vivo efficacy to the established NAMPT inhibitor, FK866.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for validating the biological activity of a novel pyridine carboxamide. By systematically progressing from biochemical potency to cellular mechanism and finally to in vivo efficacy, this framework builds a comprehensive and defensible data package. The emphasis on direct comparison with relevant alternatives and the integration of self-validating controls at each step ensures the scientific integrity of the findings. This structured approach enables researchers to make confident, data-driven decisions about the therapeutic potential of their novel compounds.

References

  • Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: The mechanism of PARP inhibitor action is identified Source: Drug Target Review URL: [Link]

  • Title: In Vivo Efficacy Evaluation for Cancer Therapy Source: Alfa Cytology URL: [Link]

  • Title: What are NAMPT inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review Source: MDPI URL: [Link]

  • Title: Kinase selectivity profiling by inhibitor affinity chromatography Source: Semantic Scholar URL: [Link]

  • Title: What are PARP inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: PARP Inhibitors Resistance: Mechanisms and Perspectives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: What are the new molecules for NAMPT inhibitors? Source: Patsnap Synapse URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Oxford Academic URL: [Link]

  • Title: Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics Source: BellBrook Labs URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Institutes of Health (NIH) URL: [Link]

  • Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: Anticancer Research URL: [Link]

  • Title: In vivo Methods for Preclinical Screening of Anticancer Drugs Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities Source: Taylor & Francis Online URL: [Link]

  • Title: Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity Source: ResearchGate URL: [Link]

  • Title: Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death Source: ACS Publications URL: [Link]

  • Title: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities Source: Taylor & Francis Online URL: [Link]

  • Title: In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer Source: AACR Journals URL: [Link]

  • Title: MTT assay Source: Wikipedia URL: [Link]

  • Title: Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]

  • Title: Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis Source: PubMed URL: [Link]

  • Title: Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors Source: ResearchGate URL: [Link]

  • Title: Enzyme Activity Assays Source: Amsbio URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides Source: PubMed URL: [Link]

  • Title: Development and validation of novel enzyme activity methods to assess inhibition of matrix metalloproteinases (MMPs) in human serum by antibodies against enzyme therapeutics Source: PubMed URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: National Institutes of Health (NIH) URL: [Link]

Sources

A Comparative Guide to the Biological Activities of 5-Hydroxypyridine-2-carboxamide and Hydroxypyridones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. Among the myriad of pyridine derivatives, 5-hydroxypyridine-2-carboxamides and hydroxypyridones have emerged as two classes of compounds with significant and diverse biological activities. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers in navigating their potential applications in drug discovery.

Introduction to the Contenders

5-Hydroxypyridine-2-carboxamide and its derivatives are a class of compounds characterized by a pyridine ring functionalized with a hydroxyl group at the 5-position and a carboxamide group at the 2-position. While research on the parent molecule is emerging, its derivatives have shown promise, particularly in the realm of antiviral and anticancer therapies. The presence of the hydroxyl and carboxamide moieties suggests potential for metal chelation and hydrogen bonding interactions with biological targets.

Hydroxypyridones (HOPOs) are a well-established class of N-heterocyclic metal chelators.[1] They exist as different isomers, with the most studied being 1,2-HOPO, 3,2-HOPO, and 3,4-HOPO. Their defining characteristic is a high affinity and selectivity for hard metal ions, most notably Fe(III).[2] This potent metal-chelating ability is the cornerstone of their broad spectrum of biological activities, which include antimicrobial, antifungal, and anticancer properties.[1][3]

Comparative Analysis of Biological Activities

Antimicrobial and Antifungal Activity

Hydroxypyridones exhibit a broad spectrum of antimicrobial and antifungal activities.[4][5] Their primary mechanism of action is linked to their ability to chelate essential metal ions, particularly iron, which are crucial for microbial growth and proliferation. By sequestering iron from the environment, hydroxypyridones effectively starve the microbes, leading to growth inhibition.[6] Some hydroxypyridones, like rilopirox and piroctone, are believed to exert their antifungal effects through the generation of reactive oxygen species (ROS), in addition to their iron-chelating properties.[7][8]

The antifungal activity of hydroxypyridones is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various fungal strains. For instance, rilopirox has been shown to inhibit a wide range of common fungal pathogens at MICs between 0.98 to 15.6 µg/mL.[9]

This compound derivatives have also demonstrated antimicrobial potential. While data on the parent compound is limited, derivatives have shown activity. For example, certain 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides have shown significant activity against bacterial and fungal strains with MIC values in the range of 12.5-25 µg/mL.[10] This suggests that the pyridine carboxamide scaffold can be a valuable starting point for the development of new antimicrobial agents.

Table 1: Comparative Antimicrobial Activity of Hydroxypyridone and Pyridine Carboxamide Derivatives

Compound ClassDerivative ExampleOrganismMIC (µg/mL)Reference
HydroxypyridoneRilopiroxVarious Fungi0.98 - 15.6[9]
Pyridine Carboxamide5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamidesVarious Bacteria & Fungi12.5 - 25[10]
Antiviral Activity

Recent studies have highlighted the potential of This compound derivatives as potent antiviral agents. A study on N-benzyl hydroxypyridone carboxamides identified them as a novel chemotype against human cytomegalovirus (HCMV).[11] Structure-activity relationship (SAR) studies revealed that the 5-hydroxyl group is critical for their antiviral potency. For instance, the removal of the 5-OH group in one analog resulted in a significant reduction in antiviral activity (EC50 = 6.6 µmol/L) compared to the parent compound (EC50 = 0.86 µmol/L).[11]

The antiviral mechanism of these compounds is still under investigation, but it is hypothesized to involve the inhibition of viral enzymes or processes that are dependent on metal ions, leveraging the potential chelating ability of the hydroxypyridine carboxamide scaffold.

Information on the antiviral activity of hydroxypyridones is less prevalent in the literature compared to their other biological activities. However, their ability to chelate metal ions that are essential for the function of viral enzymes, such as polymerases and proteases, suggests a potential for antiviral applications that warrants further investigation.

Table 2: Antiviral Activity of a this compound Derivative

CompoundVirusEC50 (µmol/L)Reference
N-(2,4-difluorobenzyl)-5-hydroxy-1-((4-(trifluoromethoxy)benzyl)carbamoyl)picolinamideHCMV0.86[11]
Anticancer Activity

Both hydroxypyridones and derivatives of This compound have demonstrated promising anticancer properties.

The anticancer mechanism of hydroxypyridones is multifaceted and is largely attributed to their iron-chelating ability.[12] By depleting intracellular iron, they can inhibit iron-dependent enzymes that are crucial for cell proliferation, such as ribonucleotide reductase, which is essential for DNA synthesis.[12] Furthermore, some hydroxypyridones can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[13] For example, the 4-hydroxy-2-pyridone derivative, sambutoxin, has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through ROS-mediated DNA damage and activation of the JNK signaling pathway.[13]

Derivatives of 5-hydroxypyridine-2-carboxaldehyde , which are structurally related to this compound, have also been investigated as anticancer agents. Specifically, 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone have shown better antitumor activity in mice with L1210 leukemia compared to their parent compounds.[14] The proposed mechanism for these thiosemicarbazones also involves the chelation of metal ions and inhibition of ribonucleotide reductase.

Table 3: Anticancer Activity of a Hydroxypyridone Derivative

CompoundCell LineActivityReference
SambutoxinVarious cancer cellsInduces G2/M arrest and apoptosis[13]

Mechanisms of Action: A Visual Comparison

To better understand the functional differences between these two classes of compounds, the following diagrams illustrate their proposed mechanisms of action.

hydroxypyridone_moa HOPO Hydroxypyridone Chelation Metal Chelation HOPO->Chelation ROS ROS Generation HOPO->ROS Fe3 Fe(III) ion Chelation->Fe3 RNR Ribonucleotide Reductase Chelation->RNR Inhibition Growth_Inhibition Microbial Growth Inhibition Chelation->Growth_Inhibition DNA_damage DNA Damage ROS->DNA_damage RNR->Growth_Inhibition Essential for Apoptosis Apoptosis DNA_damage->Apoptosis

Figure 1: Proposed mechanism of action for hydroxypyridones.

pyridine_carboxamide_moa PC 5-Hydroxypyridine- 2-carboxamide Derivative Inhibition Inhibition PC->Inhibition RNR Ribonucleotide Reductase PC->RNR Potential Inhibition via Metal Chelation Viral_Enzyme Viral Enzyme (e.g., Polymerase) Metal_Ion Metal Ion Cofactor Viral_Enzyme->Metal_Ion Requires Inhibition->Viral_Enzyme Replication_Block Viral Replication Blocked Inhibition->Replication_Block Apoptosis Apoptosis RNR->Apoptosis Inhibition leads to

Figure 2: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

The following are generalized, step-by-step methodologies for key experiments cited in the evaluation of these compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16]

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Several colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: A stock solution of the test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

antimicrobial_workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Compound in 96-well plate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Figure 3: Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][3]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control.

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat cells with Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Figure 4: Workflow for MTT Cytotoxicity Assay.

Conclusion

Both 5-hydroxypyridine-2-carboxamides and hydroxypyridones represent promising scaffolds in drug discovery, each with a distinct yet overlapping spectrum of biological activity. Hydroxypyridones are well-established as potent metal chelators with proven antimicrobial and anticancer effects primarily driven by this characteristic. This compound and its derivatives are an emerging class of compounds with demonstrated antiviral and potential anticancer and antimicrobial activities. Their mechanism of action is also likely linked to metal chelation and interaction with metalloenzymes.

For researchers, the choice between these two scaffolds will depend on the specific therapeutic target and desired biological effect. The extensive literature on hydroxypyridones provides a solid foundation for further development, while the novelty of the this compound scaffold offers opportunities for discovering new chemical entities with unique biological profiles. Further direct comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these two important classes of compounds.

References

  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. [Link]

  • Niewerth, M., et al. (2001). In Vitro Investigations on the Mode of Action of the Hydroxypyridone Antimycotics Rilopirox and Piroctone on Candida Albicans. Mycoses, 44(1-2), 31-8. [Link]

  • Taylor & Francis. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • Santos, M. A., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(21), 2246-2276.
  • Jiang, X., et al. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry, 63(23), 14474-14503.
  • Andrade, J. C., et al. (2005). Chelators as Antidotes of Metal Toxicity: Therapeutic and Experimental Aspects. Current Medicinal Chemistry, 12(23), 2771-94.
  • Gałczyńska, K., et al. (2017). Ciclopirox olamine: A hydroxypyridone antifungal agent.
  • Agrawal, K. C., et al. (1981). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry, 24(11), 1304-8. [Link]

  • Korting, H. C., & Grundmann-Kollmann, M. (1997). The hydroxypyridones: a class of antimycotics of its own. Mycoses, 40(7-8), 243-7. [Link]

  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. [Link]

  • Wang, Y., et al. (2018). Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. Journal of Agricultural and Food Chemistry, 66(46), 12311-12322. [Link]

  • Juzeniene, A., et al. (2016). The hydroxypyridinone iron chelator CP94 increases methyl-aminolevulinate-based photodynamic cell killing by increasing the generation of reactive oxygen species. Redox Biology, 9, 90-99. [Link]

  • Chylek, L. A., et al. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Molecules, 26(3), 669. [Link]

  • Kumar, S., et al. (2020). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 11(8), 878-903. [Link]

  • Lachowicz, J. I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(12), 5062-77. [Link]

  • Faidallah, H. M., et al. (2013). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 926-35. [Link]

  • Senaweera, S., et al. (2021). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Springer Nature. (n.d.). Screening for Antioxidant Activity: Metal Chelating Assay. [Link]

  • Özyürek, M., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132. [Link]

  • ResearchGate. (2022). (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. [Link]

  • Flora, S. J., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788. [Link]

  • Zhuravel, I. O., et al. (2009). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Archiv der Pharmazie, 342(11), 651-7. [Link]

  • Leong, C. O., et al. (2014). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 31(4), 1851-7. [Link]

  • Lachowicz, J. I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(12), 5062-77. [Link]

  • ResearchGate. (2009). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. [Link]

  • Raether, W., & Hänel, H. (1990). Rilopirox--a new hydroxypyridone antifungal with fungicidal properties. Mycoses, 33(4), 191-202. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II), Ni(II),Co(II) and Zn(II) metal ions.. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II), Ni(II),Co(II) and Zn(II) metal ions.. [Link]

  • Crisponi, G., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 23(6), 3236. [Link]

  • ResearchGate. (2018). Anticancer potential of 3-hydroxypyridine-2-carboxaldehyde N(4)-methyl and pyrrolidinylthiosemicarbazones and their Zn(II) complexes in different cancers via targeting MAPK superfamily signaling pathway. [Link]

  • Malaria World. (2015). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. [Link]

  • El-Gazzar, A. A., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Archiv der Pharmazie, 345(8), 629-38. [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

  • SciSpace. (2018). Hydroxypyridinone Journey into Metal Chelation. [Link]

  • Eyer, F., et al. (2021). 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. iScience, 24(10), 103120. [Link]

  • Al-Ostath, A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(12), 2911. [Link]

  • ChemRxiv. (2023). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes.. [Link]

Sources

The Pivotal Role of the 5-Hydroxypyridine-2-carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release – In the landscape of modern drug discovery, the 5-Hydroxypyridine-2-carboxamide core has emerged as a privileged scaffold, demonstrating significant potential across a range of therapeutic areas. Its inherent ability to chelate metal ions and form key hydrogen bond interactions has made it a focal point for the development of novel enzyme inhibitors and other targeted therapies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative overview supported by experimental data for researchers, scientists, and drug development professionals.

The versatility of the pyridine carboxamide motif is evident in its application as allosteric inhibitors for various biological targets.[1] From antiviral agents targeting human cytomegalovirus (HCMV) to potent inhibitors of oncogenic phosphatases like SHP2, the strategic modification of this core structure has yielded compounds with impressive potency and selectivity.[2][3]

Deciphering the Structure-Activity Landscape

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the pyridine ring, the conformation of the carboxamide linker, and the characteristics of the appended moieties. A systematic exploration of these chemical zones is crucial for optimizing therapeutic efficacy.

Zone 1: The Indispensable 5-Hydroxy Group

A consistent finding across numerous studies is the critical role of the 5-hydroxy group for potent biological activity.[2] This functional group often participates in essential interactions within the active site of target enzymes, frequently by chelating divalent metal ions like Mg2+ or Mn2+.[4][5]

  • Antiviral Activity: In the context of HCMV inhibitors, the removal of the 5-OH group leads to a significant reduction in antiviral potency.[2] For instance, the EC50 value of an analog lacking the 5-OH was 6.6 µM, compared to 0.86 µM for its hydroxylated counterpart.[2] Furthermore, methylation of the 5-OH group completely abrogates antiviral activity, with the EC50 value plummeting to >50 µM.[2] This underscores the necessity of a free hydroxyl group for effective viral inhibition.

Zone 2: The N-1 Substitution on the Pyridine Ring

Modifications at the N-1 position of the pyridone ring have been shown to significantly influence the potency and selectivity of these derivatives.

  • Antiviral Profile: SAR studies on anti-HCMV compounds revealed that an N-1 benzyl group is a key pharmacophoric feature for an optimal antiviral profile.[2] Molecular modeling suggests that this N-1 phenyl ring can engage in crucial π-π stacking interactions with aromatic residues, such as F466, in the enzyme's active site, contributing to a favorable binding affinity.[2]

Zone 3: The Carboxamide Linker and Terminal Phenyl Ring

The amide linker and the terminal phenyl ring it connects to offer a rich area for chemical exploration to fine-tune the compound's properties.

  • Antifungal and Anticancer Activity: In the development of succinate dehydrogenase (SDH) inhibitors with antifungal activity, the nature of the substituent on the terminal phenyl ring of the carboxamide moiety plays a significant role.[6] Similarly, for SHP2 inhibitors, substitutions on the pyridine ring and the terminal aryl group are critical for achieving high potency.[3] Compound C6 , a potent allosteric SHP2 inhibitor, demonstrated an IC50 of 0.13 nM in enzymatic assays and 3.5 nM in cell-based antiproliferative assays.[3]

Comparative Analysis of Biological Activity

The following table summarizes the activity of representative this compound derivatives against various targets, highlighting the impact of structural modifications.

Compound IDTargetKey Structural FeaturesIC50/EC50Selectivity Index (SI)Reference
8a HCMV5-OH, N-1 benzyl, di-halogen substituted terminal phenyl0.86 µM (EC50)>58[2]
17 HCMVLacks 5-OH6.6 µM (EC50)-[2]
16 HCMVMethylated 5-OH>50 µM (EC50)-[2]
C6 SHP2Substituted pyridine and terminal aryl0.13 nM (IC50)-[3]
3f Botrytis cinerea SDH6-chloro-N-(2-(phenylamino)phenyl)nicotinamide5.6 mg/L (IC50)-[6]
Thifluzamide Botrytis cinerea SDHCommercial Fungicide7.61 mg/L (IC50)-[6]
13i Plasmodium falciparumThiopicolinamide142 nM (IC50)>88[7]

Experimental Protocols for Evaluation

The comprehensive evaluation of this compound derivatives involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and drug-like properties.

Enzymatic Inhibition Assays
  • Objective: To determine the direct inhibitory effect of the compounds on the target enzyme.

  • General Procedure:

    • The purified enzyme is incubated with varying concentrations of the test compound.

    • A substrate for the enzyme is added to initiate the reaction.

    • The reaction progress is monitored by measuring the formation of a product or the depletion of a substrate, often through spectrophotometric or fluorometric methods.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell-Based Antiviral/Antiproliferative Assays
  • Objective: To assess the compound's efficacy in a cellular context.

  • General Procedure:

    • Host cells are seeded in multi-well plates.

    • For antiviral assays, cells are infected with the virus.

    • The cells are then treated with a serial dilution of the test compound.

    • After an incubation period, cell viability or viral replication is measured using assays such as the MTT assay or by quantifying viral markers.

    • The EC50 (for antiviral activity) or IC50 (for antiproliferative activity) is determined.

Cytotoxicity Assays
  • Objective: To evaluate the compound's toxicity to host cells.

  • General Procedure:

    • Uninfected host cells are treated with the same concentrations of the test compound as in the efficacy assays.

    • Cell viability is measured using methods like the MTT assay.

    • The CC50 (50% cytotoxic concentration) is calculated.

    • The Selectivity Index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Visualizing the SAR Landscape

The following diagram illustrates the key structural zones of the this compound scaffold and their influence on biological activity.

SAR_Summary cluster_core This compound Core cluster_zones Key Modification Zones cluster_activity Resulting Biological Activities Core Pyridine-Carboxamide Zone1 Zone 1: 5-OH Group (Critical for Activity) Core->Zone1 Zone2 Zone 2: N-1 Substitution (Influences Potency/Selectivity) Core->Zone2 Zone3 Zone 3: Carboxamide & Terminal Ring (Fine-tunes Properties) Core->Zone3 Antiviral Antiviral Zone1->Antiviral Zone2->Antiviral Anticancer Anticancer Zone3->Anticancer Antifungal Antifungal Zone3->Antifungal

Caption: Key SAR zones of the this compound scaffold.

Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Expanding the diversity of substituents at all three key zones to explore new chemical space and identify compounds with novel mechanisms of action.

  • Optimizing pharmacokinetic properties to improve oral bioavailability and in vivo efficacy.

  • Utilizing computational modeling and structural biology to guide the rational design of more potent and selective inhibitors.

By leveraging the insights gained from extensive SAR studies, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase. National Institutes of Health. [Link]

  • Discovery and Structure-Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2'-Oxidase. PubMed. [Link]

  • Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. PubMed. [Link]

  • Synthesis and pharmacological evaluation of carboxamide derivatives as selective serotoninergic 5-HT(4) receptor agonists. PubMed. [Link]

  • Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PubMed Central. [Link]

  • Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). National Institutes of Health. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed Central. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

  • Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies. MDPI. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Institutes of Health. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. [Link]

  • Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. PubMed. [Link]

  • Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. PubMed. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One. [Link]

  • From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety. ResearchGate. [Link]

Sources

The 5-Hydroxypyridine-2-carboxamide Scaffold: A Comparative Guide to Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of a chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The 5-hydroxypyridine-2-carboxamide core has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore for a range of biological targets. This guide provides an in-depth, comparative analysis of the efficacy of inhibitors based on this scaffold, offering experimental data and procedural insights to inform your research and development endeavors.

Introduction: The Chemical Versatility of a Privileged Scaffold

The this compound moiety is a heterocyclic compound characterized by a pyridine ring substituted with a hydroxyl group at the 5-position and a carboxamide group at the 2-position. This arrangement of functional groups imparts favorable drug-like properties, including the ability to engage in hydrogen bonding, potential for metal chelation, and a scaffold that is amenable to synthetic modification. These characteristics have been exploited to develop inhibitors for a diverse array of biological targets, most notably viral RNA-dependent RNA polymerase (RdRp) and metalloenzymes such as prolyl hydroxylases. This guide will delve into a comparative analysis of these inhibitors, with a primary focus on the well-documented antiviral applications and an exploration of its potential in other therapeutic areas.

Antiviral Potency: A Head-to-Head Comparison of Favipiravir and its Analogs

The most prominent example of a this compound-based inhibitor is Favipiravir (T-705), a broad-spectrum antiviral agent. Its efficacy, along with its key analogs, T-1105 and T-1106, provides a compelling case study for the power of this scaffold in antiviral drug discovery.

Mechanism of Action: Targeting Viral Replication

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1] This active metabolite mimics a purine nucleotide and is recognized by the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. The incorporation of favipiravir-RTP into the nascent viral RNA chain leads to non-viable viral progeny, effectively halting the replication cycle.[1] The structural analogs T-1105 and T-1106 are believed to share a similar mechanism of action.

cluster_cell Host Cell cluster_virus Viral Replication Favipiravir Favipiravir (T-705) (Prodrug) Favipiravir_RMP Favipiravir-RMP Favipiravir->Favipiravir_RMP Phosphoribosylation Favipiravir_RDP Favipiravir-RDP Favipiravir_RMP->Favipiravir_RDP Phosphorylation Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RDP->Favipiravir_RTP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->Viral_RdRp Inhibition Favipiravir_RTP->Viral_RdRp Viral_RNA Viral RNA Synthesis Viral_RdRp->Viral_RNA Catalyzes

Caption: Intracellular activation of Favipiravir and inhibition of viral RdRp.

Comparative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy of Favipiravir and its key analogs against a range of RNA viruses. The data highlights the nuances in their activity profiles, underscoring the importance of subtle structural modifications.

InhibitorVirusAssay SystemEfficacy Metric (EC50/IC50)In Vivo EfficacyReference
Favipiravir (T-705) Influenza A virusMDCK cells0.014 - 0.55 µg/mLEffective in mouse models[1]
Yellow Fever VirusSyrian hamster model-Effective[2][3]
Punta Toro VirusHamster model3-55 µMEffective[2][4]
Pichinde VirusHamster model-Superior to T-1106[2]
T-1105 Chikungunya VirusIn vitro7.0 ± 1 µmol/L (2-5 fold > T-705)-[1]
Dengue VirusIn vitro21 ± 0.7 µmol/L (5-fold > T-705)-[1]
Foot-and-Mouth Disease VirusPig model-Effective[1]
T-1106 Yellow Fever VirusSyrian hamster model>100 µg/mL (in vitro)More effective than T-705[1][2][3]
Punta Toro VirusHamster model76-743 µM (in vitro)More effective than T-705[2][4]
Dengue VirusIn vitro113 ± 11 µmol/L-[1]

Key Insights from Comparative Data:

  • T-1105 , the non-fluorinated analog of Favipiravir, demonstrates superior in vitro activity against Chikungunya and Dengue viruses.[1] However, its activation to the active triphosphate form is cell-line dependent, being more efficient in MDCK cells than in A549, Vero, and HEK293T cells.[5] This highlights a critical experimental consideration when evaluating this class of inhibitors.

  • T-1106 , the ribonucleoside analog, exhibits poor in vitro activity but demonstrates remarkable in vivo efficacy, particularly against hepatotropic viruses like Yellow Fever and Punta Toro viruses in hamster models.[2][4] This suggests that T-1106 may have a favorable pharmacokinetic profile, with potential for preferential distribution to the liver.[2]

Beyond Antivirals: Exploring the Scaffold's Potential Against Metalloenzymes

The this compound scaffold's ability to chelate metal ions has led to its exploration as an inhibitor of metalloenzymes, such as prolyl 4-hydroxylase.

Prolyl 4-Hydroxylase Inhibition

Prolyl 4-hydroxylase is an iron-dependent enzyme crucial for collagen biosynthesis. Its inhibition has therapeutic potential in fibrotic diseases. A series of 5-amide substituted pyridine-2-carboxylic acids, which share the core pyridine-2-carboxamide moiety with a modification at the 5-position, have been investigated as inhibitors of this enzyme.

CompoundTargetAssay SystemEfficacy Metric (IC50)Reference
Pyridine-2,5-dicarboxylic acidProlyl 4-hydroxylaseIn vitroEquipotent to best compounds[6]
5-[(arylcarbonyl)amino]pyridine-2-carboxylic acidsProlyl 4-hydroxylaseIn vitroEquipotent to pyridine-2,5-dicarboxylic acid[6]
5-(arylcarbamoyl)pyridine-2-carboxylic acidsProlyl 4-hydroxylaseIn vitroEquipotent to pyridine-2,5-dicarboxylic acid[6]

While these compounds demonstrated potent in vitro inhibition, they were inactive in a cell-based model, suggesting potential issues with cell permeability or intracellular stability.[6] This underscores the importance of progressing from biochemical assays to cell-based and in vivo models early in the drug discovery process.

Experimental Protocols: A Guide to Efficacy Determination

The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of this compound-based inhibitors.

Protocol 1: Viral Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

Principle: This assay measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor and control compounds in serum-free medium.

  • Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with the virus dilution for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing Avicel or agarose) containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: Fix the cells with a solution of 10% formaldehyde and stain with a crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a semi-solid overlay is crucial to restrict the spread of progeny virus to adjacent cells, ensuring the formation of distinct, countable plaques. The inclusion of a positive control (a known antiviral drug) and a negative control (vehicle) is essential for validating the assay's performance.

cluster_workflow Plaque Reduction Assay Workflow Start Start Seed_Cells Seed Host Cells in 12-well plate Start->Seed_Cells Infect_Cells Infect Cell Monolayer (1 hr) Seed_Cells->Infect_Cells Prepare_Compounds Prepare Serial Dilutions of Inhibitors Treat_Cells Add Overlay with Inhibitor Concentrations Prepare_Compounds->Treat_Cells Prepare_Virus Prepare Virus Dilution Prepare_Virus->Infect_Cells Infect_Cells->Treat_Cells Incubate Incubate (2-3 days) Treat_Cells->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze_Data Calculate EC50 Count_Plaques->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical viral plaque reduction assay.

Protocol 2: RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral polymerase.

Principle: This assay quantifies the synthesis of RNA by the purified viral RdRp enzyme in the presence and absence of an inhibitor.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the purified viral RdRp enzyme, a template RNA, and a mixture of ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescently labeled nucleotide).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (in its active triphosphate form if it's a prodrug) or control compounds to the reaction wells.

  • Initiation and Incubation: Initiate the reaction by adding a divalent cation (e.g., Mg²⁺) and incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Product Separation: Separate the newly synthesized, labeled RNA from the unincorporated labeled rNTPs. This can be achieved by methods such as trichloroacetic acid (TCA) precipitation followed by filter binding, or by gel electrophoresis.

  • Quantification: Quantify the amount of incorporated label in the synthesized RNA using a scintillation counter (for radioactivity) or a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of RdRp inhibition for each compound concentration relative to the enzyme control (no compound). The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a purified enzyme allows for the direct assessment of the inhibitor's effect on the target, independent of cellular uptake and metabolism. The inclusion of a control without the enzyme is essential to determine the background signal.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent inhibitors against diverse biological targets. The comparative analysis of Favipiravir and its analogs clearly demonstrates that subtle modifications to this core structure can lead to significant and sometimes unexpected changes in efficacy and pharmacokinetic properties. The cell-line dependency of T-1105's activity and the superior in vivo performance of T-1106 despite its poor in vitro potency are critical reminders of the complexity of drug action and the necessity of a multi-faceted approach to inhibitor evaluation.

Furthermore, the exploration of this scaffold for inhibiting metalloenzymes like prolyl 4-hydroxylase opens up new avenues for therapeutic intervention in areas such as fibrosis. Future research should focus on expanding the structure-activity relationship studies around this versatile core, optimizing for cell permeability and metabolic stability, and exploring its potential against a wider range of viral and cellular targets. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, enabling researchers to generate reliable and comparable efficacy data to drive the next generation of drug discovery.

References

  • Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Huchting, J., Vanderlinden, E., Van Berwaer, R., Naesens, L., & Meier, C. (2019). Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir). Antiviral Research, 167, 1–5.
  • Gowen, B. B., Wong, M. H., Jung, K. H., Smee, D. F., & Morrey, J. D. (2010). Efficacy of favipiravir (T-705) and T-1106 pyrazine derivatives in phlebovirus disease models. Antiviral Research, 86(2), 121–127.
  • Julander, J. G., Shafer, K., Smee, D. F., Morrey, J. D., & Furuta, Y. (2009). Efficacy of T-705 (favipiravir) and T-1106 in a hamster model of yellow fever virus infection. Antiviral Research, 82(2), A48.
  • Delang, L., Li, C., & Leyssen, P. (2018). The non-fluorinated pyrazine T-1105 is a more potent inhibitor of chikungunya virus replication in cell culture than the licensed drug T-705 (favipiravir). Antiviral Research, 157, 15-18.
  • Tucker, H., Thomas, D. F., & Franklin, T. J. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804–807.
  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Gowen, B. B., Smee, D. F., Wong, M. H., Hall, J. O., & Bailey, K. W. (2010). Efficacy of favipiravir (T-705) and T-1106 pyrazine derivatives in phlebovirus disease models. Antiviral research, 86(2), 121-127.
  • Smee, D. F., Jung, K. H., Westover, J., & Gowen, B. B. (2010). T-1106, a ribonucleoside analog of T-705, is more effective than T-705 in a hamster model of yellow fever virus infection. Antiviral research, 87(2), 250-255.
  • Gowen, B. B., Wong, M. H., Larson, D., Ye, W., Jung, K. H., Smee, D. F., ... & Morrey, J. D. (2010). Efficacy of T-705 (favipiravir) and T-1106 in a hamster model of Punta Toro virus disease. Antiviral research, 86(2), 121-127.
  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Franklin, T. J., Hales, N. J., Johnstone, D., & Morris, W. P. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of medicinal chemistry, 35(5), 804-807.

Sources

A Comparative Guide to the Validation of 5-Hydroxypyridine-2-carboxamide as a Metal-Binding Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for 5-Hydroxypyridine-2-carboxamide, a promising but less conventional metal-binding pharmacophore (MBP) for metalloenzyme inhibitor design. We will dissect its structural and electronic rationale, benchmark it against established MBPs, and provide actionable, field-tested protocols for its empirical validation.

The Rationale for Metal-Binding Pharmacophores in Drug Discovery

Over a third of all proteins are metalloproteins, with metals like zinc, iron, magnesium, and copper being essential cofactors for catalysis.[1][2] This prevalence makes metalloenzymes a vast and attractive target space for therapeutic intervention in oncology, infectious diseases, and neurodegenerative disorders.[2][3] The core strategy for inhibiting these enzymes often involves the rational design of small molecules that can effectively chelate the active site metal ion(s), disrupting substrate binding or catalysis.[4]

The functional group responsible for this coordination is termed the Metal-Binding Pharmacophore (MBP). An ideal MBP must not only exhibit high affinity and selectivity for the target metal but also be integrated into a molecular scaffold that possesses favorable pharmacokinetic properties (ADME/Tox). The historical over-reliance on a limited set of MBPs, such as hydroxamic acids, has often led to challenges with metabolic instability or lack of selectivity.[5] This necessitates the exploration and validation of novel, drug-like MBPs like this compound.

Deconstructing the this compound Scaffold

This compound is a heterocyclic scaffold derived from 5-hydroxypicolinic acid.[6] Its potential as an effective MBP stems from the specific arrangement of three potential donor atoms for metal coordination:

  • The phenolic oxygen of the hydroxyl group.

  • The carbonyl oxygen of the carboxamide group.

  • The endocyclic nitrogen of the pyridine ring.

This arrangement allows for the formation of stable five- or six-membered chelate rings with a metal ion, a thermodynamically favorable interaction. The pyridine ring itself is a common motif in FDA-approved drugs, often imparting desirable physicochemical properties.[7] Furthermore, the carboxamide group is considered a "privileged" scaffold in medicinal chemistry, known for its ability to form robust hydrogen bonding interactions and contribute to good oral bioavailability.[8]

The electronic nature of the pyridinone system can be fine-tuned more readily than simpler scaffolds, which can lead to stronger coordination with hard Lewis acidic metal centers typically found in metalloenzymes.[4] This combination of a proven heterocyclic core with a versatile chelating motif makes this compound a compelling candidate for further investigation.

Caption: Structure of this compound with key metal-coordinating atoms highlighted.

Comparative Analysis with Alternative Metal-Binding Pharmacophores

The validation of a new MBP requires objective comparison against established alternatives. Each class of MBP presents a unique profile of advantages and liabilities that must be weighed in the context of a specific drug discovery program.

PharmacophoreCoordinating AtomsCommon Target MetalsAdvantagesDisadvantages / Liabilities
This compound N, O, OZn(II), Fe(III), Mg(II)Drug-like pyridine and carboxamide core[7][8]; tunable electronics; potential for tridentate coordination.Less established in clinical candidates; synthesis can be more complex than simpler scaffolds.
Hydroxamic Acids O, OZn(II), Fe(III)Potent metal chelation; well-established in approved drugs (e.g., Vorinostat).Often suffer from poor metabolic stability (hydrolysis) and potential for genotoxicity.[5]
3,4-Hydroxypyridinones (HOPOs) O, OFe(III), Zn(II)Orally active (e.g., Deferiprone)[9]; high affinity for trivalent metals.Can have lower affinity for divalent metals compared to other MBPs.[4]
Picolinic Acids (Carboxylates) N, OZn(II), Mg(II), Mn(II)Good physicochemical properties; synthetically accessible.Carboxylate group can be a liability for cell permeability and oral bioavailability.[5][10]
Hydroxypyridine Thiones (HOPTOs) S, OZn(II)Strong affinity for soft metal ions like zinc.Thiol-containing compounds can be reactive, leading to off-target effects and poor PK profiles.[11][12]
Sulfonamides N, OZn(II)Established pharmacophore in carbonic anhydrase inhibitors (e.g., Acetazolamide).[13]Binding is often highly specific to zinc in a tetrahedral coordination environment, limiting broader applicability.
Boron-Containing Groups B, OZn(II), SerineUnique binding modes, often mimicking tetrahedral transition states.[14]Can present challenges with selectivity and off-target interactions.[14]

A Framework for Experimental Validation

Validating this compound as a viable MBP requires a multi-pronged experimental approach, moving from fundamental biophysical characterization to high-resolution structural biology.

Validation_Workflow cluster_synthesis Phase 1: Synthesis cluster_biophysical Phase 2: Biophysical Characterization cluster_structural Phase 3: Structural Validation synthesis Synthesis of This compound itc Isothermal Titration Calorimetry (ITC) synthesis->itc Determine Kd, ΔH, n nmr NMR Titration itc->nmr Identify coordinating atoms xray X-ray Crystallography nmr->xray Confirm binding mode & geometry

Sources

A Researcher's Guide to Pyridine Carboxylic Acid Isosteres: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Isosterism in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, integral to a multitude of FDA-approved pharmaceuticals.[1] Its derivatives, particularly pyridine carboxylic acids, are lauded for their diverse biological activities, stemming from the pyridine's capacity for hydrogen bonding and π-π stacking interactions with biological targets.[1] However, the very carboxylic acid group that often serves as a key pharmacophore can also be a liability. Issues such as rapid metabolism, poor membrane permeability, and potential toxicity can hinder a promising candidate's journey to the clinic.[2][3][4]

This is where the principle of bioisosterism offers a powerful solution. Bioisosteric replacement, a foundational strategy in drug design, involves substituting a functional group with another that possesses similar physicochemical and biological properties.[2][3] This guide provides an in-depth comparative analysis of common carboxylic acid isosteres appended to a pyridine scaffold, offering researchers the data-driven insights needed to rationally design superior drug candidates. We will delve into the nuanced differences in acidity, lipophilicity, and metabolic stability, supported by experimental data and validated protocols.

The Double-Edged Sword: Understanding the Carboxylic Acid Moiety

The carboxylic acid group is prized for its ability to form strong ionic and hydrogen bond interactions with protein targets. Its ionizable nature also imparts water solubility, a crucial attribute for drug formulation.[2][3] However, this same acidity can lead to rapid clearance and limited penetration across biological membranes, such as the blood-brain barrier.[2][5] Furthermore, carboxylic acids are susceptible to metabolic conjugation, particularly glucuronidation via UGT enzymes, which can lead to rapid excretion and, in some cases, the formation of reactive metabolites.[2][3][6] Circumventing these liabilities through isosteric replacement is a key objective in lead optimization.[2]

Comparative Analysis of Prominent Pyridine Carboxylic Acid Isosteres

The selection of an appropriate isostere is a multifactorial decision, balancing the need to retain biological activity with the goal of improving pharmacokinetic properties. Here, we compare several widely used isosteres.

The 1H-Tetrazole: A Classic Mimic

The 5-substituted-1H-tetrazole is arguably the most common carboxylic acid isostere.[7] Its popularity stems from its similar pKa to a carboxylic acid, typically in the range of 4.5, ensuring it is also ionized at physiological pH.[6][8] This anionic character is often essential for mimicking the key interactions of the parent carboxylate.

  • Acidity and Lipophilicity : While the pKa is comparable, tetrazoles are generally considered more lipophilic than their carboxylic acid counterparts.[8] However, this does not always lead to better permeability.[8][9] The tetrazole ring has a more extended hydrogen-bonding environment, which can increase the energetic penalty of desolvation required for membrane passage.[6][9]

  • Metabolic Stability : A primary advantage of the tetrazole ring is its general resistance to metabolic degradation, particularly the Phase II conjugation reactions that carboxylic acids undergo.[6] This can significantly enhance a compound's half-life.

  • Structural Considerations : The tetrazole ring is larger than a carboxylic acid, which can be a critical factor in tight binding pockets. The hydrogen bond environments also extend further from the core of the molecule, a detail that must be considered when modeling target interactions.[6]

Acylsulfonamides: Modulating Acidity and Lipophilicity

Acylsulfonamides are another versatile class of carboxylic acid surrogates.[5][10][11] A key feature is their tunable acidity; the pKa values of acylsulfonamides can fall within the range of carboxylic acids (4–5), making them excellent mimics in terms of ionization state.[5]

  • Physicochemical Properties : This class offers broad opportunities to modulate physicochemical properties.[11] In a study comparing various isosteres, acylsulfonamide derivatives demonstrated the potential for improved binding affinity over the parent carboxylic acid.[12][13]

  • Biological Activity : Numerous examples exist where the replacement of a carboxylic acid with an acylsulfonamide has led to potent and orally bioavailable drug candidates, such as antagonists for the CXCR2 receptor.[10]

Oxadiazoles: Enhancing Metabolic Stability

Oxadiazole rings, particularly the 1,2,4- and 1,3,4-isomers, are frequently used as bioisosteres for esters and amides, and also serve as effective, non-ionizable carboxylic acid mimics in certain contexts.[14] Their primary advantage lies in their metabolic stability.

  • Metabolic Profile : Replacing an ester or a metabolically labile group with an oxadiazole can significantly improve a compound's pharmacokinetic profile.[14][15][16] Studies have shown that oxadiazole-bearing compounds can be significantly more stable in human plasma than their ester counterparts.[16][17]

  • Hydrogen Bonding : Oxadiazoles are effective hydrogen bond acceptors, which allows them to mimic some of the key interactions of a carboxylate group.[14]

Other Notable Isosteres
  • Hydroxamic Acids : These groups are moderately acidic (pKa ~8-9) and are often employed for their strong metal-chelating properties, but have also been used successfully as carboxylic acid isosteres.[5]

  • Thiazolidinediones : This heterocycle is found in several potent agonists of PPARγ and is considered a moderately acidic (pKa ~6-7) and relatively lipophilic isostere.[5]

  • Hydroxyisoxazoles : These planar isosteres exhibit pKa values between 4 and 5, closely matching carboxylic acids, and have been used extensively in neuroscience drug discovery.[5]

Quantitative Physicochemical Data Summary

To facilitate direct comparison, the following table summarizes key physicochemical properties for various carboxylic acid isosteres. The data is compiled from a systematic study on phenylpropionic acid derivatives, providing a consistent scaffold for evaluation.[2][18]

Functional GroupExample Compound pKaExample Compound logD (pH 7.4)General Characteristics
Carboxylic Acid 4.81.5Benchmark; prone to metabolic conjugation.[2][3]
1H-Tetrazole 4.91.5Similar pKa, generally more lipophilic but not always more permeable.[6][9]
Acylsulfonamide 4.11.4Tunable acidity, often improves metabolic stability.[5][11]
Hydroxamic Acid 9.51.2Less acidic, strong metal chelator.[5]
Thiazolidinedione 6.32.1Moderately acidic, lipophilic.[5]
3-Hydroxyisoxazole 4.41.2pKa similar to carboxylic acid, planar.[5]

Note: The exact pKa and logD values are highly dependent on the overall molecular structure. The values presented are for comparative purposes within a defined chemical series.

Visualizing Isosteric Relationships and Experimental Workflows

The strategic replacement of a carboxylic acid with various isosteres can be visualized to better understand the structural changes.

G cluster_0 Pyridine Carboxylic Acid cluster_1 Common Isosteres Pyridine_COOH Py-COOH Pyridine_Tetrazole Py-Tetrazole Pyridine_COOH->Pyridine_Tetrazole Isosteric Replacement Pyridine_Acylsulfonamide Py-SO2NHCOR Pyridine_COOH->Pyridine_Acylsulfonamide Isosteric Replacement Pyridine_Oxadiazole Py-Oxadiazole Pyridine_COOH->Pyridine_Oxadiazole Isosteric Replacement Pyridine_Hydroxamic Py-CONHOH Pyridine_COOH->Pyridine_Hydroxamic Isosteric Replacement

Caption: Isosteric replacement of a pyridine carboxylic acid.

A systematic evaluation of these derivatives is crucial. The following workflow outlines a typical experimental cascade for comparing a parent carboxylic acid with its isosteric analogues.

G cluster_B cluster_C A Synthesis of Parent Acid & Isosteres B Physicochemical Profiling A->B C In Vitro ADME Assays A->C D In Vitro Biological Assay (Target Binding / Function) A->D B1 pKa Determination B->B1 B2 logP / logD Measurement B->B2 C1 Metabolic Stability (Microsomes, Hepatocytes) C->C1 C2 Permeability (e.g., PAMPA) C->C2 E Data Analysis & Candidate Selection D->E B1->E B2->E C1->E C2->E

Caption: Experimental workflow for comparative isostere evaluation.

Experimental Protocols for Core Comparative Studies

Accurate and reproducible data is the bedrock of rational drug design. The following are standardized, step-by-step protocols for key comparative experiments.

Protocol 1: Determination of Lipophilicity (logD) by Shake-Flask Method

This protocol determines the distribution coefficient (logD) at a physiological pH of 7.4, which is a critical parameter for predicting a drug's behavior in the body.[19][20][21]

Rationale: The shake-flask method is a "gold standard" technique that directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), mimicking the hydrophilic and lipophilic environments in the body.[19][20]

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by mixing it vigorously with the PBS (1:1 v/v) for 24 hours, then allow the layers to separate. Pre-saturate the PBS with n-octanol in the same manner.

  • Compound Preparation: Prepare a stock solution of the test compound (parent acid or isostere) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Spike with the compound stock solution to a final concentration of ~50 µM.

  • Equilibration: Cap the vial and shake vigorously on a mechanical shaker for 1-2 hours at room temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at ~2000 x g for 10 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[19]

  • Calculation: Calculate the logD value using the formula: logD_7.4 = log([Compound]_octanol / [Compound]_PBS)

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[22][23][24][25][26]

Rationale: Liver microsomes are subcellular fractions that are rich in CYP enzymes, the primary drivers of oxidative metabolism for a majority of drugs.[24] By measuring the rate of disappearance of the parent compound over time, we can estimate its intrinsic clearance.[22][25]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.[22]

    • Prepare a 100 mM phosphate buffer (pH 7.4).[22]

    • Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes) in buffer.

    • Prepare a 1 µM working solution of the test compound in the phosphate buffer.

  • Incubation Setup (in triplicate):

    • In a 96-well plate, pre-warm the liver microsomes (final concentration ~0.5 mg/mL) and the test compound solution at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[22]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Quantification: Analyze the amount of remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line from this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion and Future Outlook

The bioisosteric replacement of carboxylic acids is a proven and powerful strategy in drug design.[2][3] While the tetrazole ring remains a popular and effective mimic, a broader understanding of alternatives like acylsulfonamides and oxadiazoles provides the medicinal chemist with a more nuanced toolkit to address specific challenges. A systematic, data-driven approach to isostere selection, grounded in the experimental evaluation of key physicochemical and ADME properties, is paramount. By carefully considering the subtle yet significant differences between these functional groups, researchers can rationally design molecules with improved drug-like properties, ultimately increasing the probability of success in the complex journey of drug development.

References

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7). Available at: [Link]

  • Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania Scholarly Commons. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3). Available at: [Link]

  • (2022). Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Dwyer, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926-30. Available at: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. National Institutes of Health. Available at: [Link]

  • Shafi, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ResearchGate. Available at: [Link]

  • (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA - Online Research @ Cardiff. Available at: [Link]

  • Ciulla, M. G., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry. Available at: [Link]

  • (n.d.). metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Shafi, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. Chemaxon. Available at: [Link]

  • De Vleeschouwer, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available at: [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Metabolism, 17(10), 939-948. Available at: [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

  • (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

  • (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • (2022). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. Available at: [Link]

  • Upreti, V. V., & Eddington, N. D. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. Available at: [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. ResearchGate. Available at: [Link]

  • (2023). Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. Available at: [Link]

  • Ciulla, M. G., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. ResearchGate. Available at: [Link]

  • Wächter, G. A., et al. (1998). Antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids. Journal of Medicinal Chemistry, 41(13), 2436-8. Available at: [Link]

  • Piron, J., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 589-595. Available at: [Link]

  • Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available at: [Link]

  • (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science. Available at: [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. Available at: [Link]

  • Ay, E., et al. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available at: [Link]

  • Al-Haded, S. A., et al. (2025). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Drug Development Research. Available at: [Link]

  • Al-Haded, S. A., et al. (2025). Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. PubMed Central. Available at: [Link]

Sources

A Researcher's Guide to Assessing the Kinase Selectivity of 5-Hydroxypyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class. Their deregulation is a cornerstone of numerous pathologies, including cancer and inflammatory diseases. The 5-hydroxypyridine-2-carboxamide scaffold has emerged as a promising framework for the development of novel kinase inhibitors. However, the therapeutic success of any kinase inhibitor is not solely dependent on its potency against the intended target; its selectivity across the human kinome is a critical determinant of its safety and efficacy profile. This guide provides an in-depth, technical comparison of methodologies to assess the kinase selectivity of this compound derivatives, supported by experimental data and field-proven insights.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge in designing inhibitors that selectively engage the desired target without eliciting off-target effects.[1] Promiscuous kinase inhibitors can lead to unforeseen toxicities or complex pharmacological profiles that confound clinical development. Therefore, a rigorous and comprehensive assessment of kinase selectivity is not merely a characterization step but a foundational pillar of the drug discovery process. The goal is to build a "selectivity profile" for each candidate molecule, which informs on its potential therapeutic window and guides further structure-activity relationship (SAR) studies.[2]

The this compound Scaffold: A Privileged Structure

The pyridine-2-carboxamide moiety is a well-established hinge-binding motif in the design of ATP-competitive kinase inhibitors. The strategic placement of a hydroxyl group at the 5-position of the pyridine ring can introduce additional hydrogen bonding interactions or serve as a key vector for further chemical modification to enhance both potency and selectivity. Derivatives of this core structure have been investigated as inhibitors of a range of kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various members of the RAF and p38 MAP kinase families.[2][3][4][5]

Methodologies for Comprehensive Kinase Selectivity Profiling

A multi-faceted approach is essential for a thorough evaluation of kinase selectivity. No single assay can fully recapitulate the complex cellular environment. Therefore, a combination of in vitro biochemical assays and cell-based assessments is crucial.

Biochemical Assays: The First Line of Assessment

Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase or to bind to it.

1. Radiometric Assays: This traditional and robust method directly measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate peptide or protein.[6] It is considered a gold standard for quantifying kinase activity due to its direct and sensitive nature. Large panels of kinases can be screened using this method to generate initial selectivity data.[4]

2. Fluorescence-Based Assays: These assays offer higher throughput and avoid the complexities of handling radioactivity. Common formats include:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the inhibition of substrate phosphorylation through changes in the FRET signal between a donor-labeled antibody that recognizes a generic feature of the substrate and an acceptor-labeled antibody that recognizes the phosphorylated form of the substrate.
  • Fluorescence Polarization (FP): This method is based on the change in the rotational speed of a fluorescently labeled tracer that binds to the kinase. An inhibitor will displace the tracer, leading to a decrease in fluorescence polarization.

3. Luminescence-Based Assays: Assays like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. The amount of ADP is correlated with a luminescent signal. This format is highly sensitive and amenable to high-throughput screening.

Causality Behind Experimental Choices in Biochemical Assays: The choice of ATP concentration is a critical parameter in these assays.[7] Performing screens at or near the Kₘ value for ATP for each kinase allows for a more direct comparison of the intrinsic affinities of the inhibitors.[6] However, conducting assays at physiological ATP concentrations (typically in the low millimolar range) can provide a more biologically relevant assessment of inhibitor potency.[7]

Binding Assays: A Measure of Affinity

Binding assays quantify the physical interaction between an inhibitor and a kinase, providing a measure of the dissociation constant (Kd).

KINOMEscan™ Competition Binding Assay: This is a widely used, high-throughput platform for assessing kinase selectivity.[8] The assay involves a test compound competing with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR. This method allows for the screening of a single compound against a large panel of over 480 kinases, providing a comprehensive overview of its binding profile.[9]

Caption: Workflow of the KINOMEscan® competition binding assay for kinase selectivity profiling.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully predict a compound's behavior in a cellular environment where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins come into play.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified by techniques such as Western blotting or mass spectrometry. An increase in the melting temperature of the target kinase in the presence of the compound indicates direct binding.

Comparative Analysis of Pyridine-2-Carboxamide Derivatives

While a comprehensive side-by-side kinome scan of multiple this compound derivatives is not publicly available, we can analyze data from closely related pyridine-2-carboxamide compounds to illustrate the principles of selectivity assessment.

A recent study on pyridine-2-carboxamide analogues as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) provides a compelling case study.[3] HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[7] In this study, compound 19 emerged as a highly potent and selective HPK1 inhibitor.

CompoundTarget KinaseIC₅₀ (nM)Off-Target KinaseSelectivity (Fold)Assay Type
Compound 19 HPK1Data not providedGCK-like kinase>637Enzymatic Assay
LCK>1022Enzymatic Assay
A-83-01 TGF-β type I receptor ALK512p38 MAPK>833Biochemical Assay
GSK3β>2500Biochemical Assay
Sorafenib VEGFR-290c-Kit~1.3Biochemical Assay
PDGFR-β~1.6Biochemical Assay
Table 1: Kinase Selectivity of a Pyridine-2-carboxamide Derivative (Compound 19) Compared to Other Kinase Inhibitors. Data for Compound 19 from[3].

The data for Compound 19 demonstrates excellent selectivity against other kinases, a critical feature for a therapeutic candidate.[3] This high degree of selectivity is often achieved through meticulous structure-based design, exploiting subtle differences in the amino acid residues lining the ATP-binding pocket of the target kinase versus other kinases.

Structure-Activity Relationship (SAR) and Selectivity

The substitutions on the pyridine-2-carboxamide core play a crucial role in determining kinase selectivity. For instance, in the development of RAF inhibitors, modifications to the scaffold were guided by a structure-based approach to interact with the DFG loop, which significantly improved cell potency and selectivity.[4] Similarly, for VEGFR-2 inhibitors, different substituents on the core structure can modulate the affinity for related kinases, allowing for the development of either dual or selective inhibitors.[5]

Caption: Logical relationship between chemical modifications and biological outcomes in SAR studies.

Experimental Protocols

Step-by-Step Methodology for Kinase Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan®)

  • Compound Preparation: Solubilize the test this compound derivative in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer. Include a DMSO-only control (representing 0% inhibition) and a control compound with known affinity for the kinases being tested.

  • Binding Reaction: In a multi-well plate, combine the diluted test compound, the DNA-tagged kinase of interest, and the immobilized active-site directed ligand.

  • Incubation: Allow the binding reaction to equilibrate at room temperature for a specified period (e.g., 1 hour).

  • Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated immobilized ligand and any bound kinase.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound kinase and test compound.

  • Elution: Elute the bound kinase from the immobilized ligand using a suitable elution buffer.

  • Quantification: Quantify the amount of eluted, DNA-tagged kinase using a standard qPCR protocol.

  • Data Analysis: Calculate the percent of control for each compound concentration by comparing the qPCR signal to the DMSO control. Determine the Kd or percent inhibition for each kinase to generate the selectivity profile.

Conclusion

The assessment of kinase selectivity is a critical and multifaceted endeavor in the development of this compound derivatives as therapeutic agents. A judicious combination of biochemical and cell-based assays is paramount to building a comprehensive understanding of a compound's interaction with the human kinome. High-throughput platforms such as KINOMEscan® provide a broad, initial view of selectivity, which should be further validated and explored through enzymatic and cellular target engagement assays. The insights gained from these studies are not only crucial for identifying safe and effective clinical candidates but also for driving the intelligent design of next-generation kinase inhibitors with superior selectivity profiles.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC - PubMed Central. [Link]

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. [Link]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed. [Link]

  • Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central. [Link]

  • Inhibitors of p38 MAP kinase: therapeutic intervention in cytokine-mediated diseases - PubMed. [Link]

  • KINOMEscan Technology - Eurofins Discovery. [Link]

  • KINOMEscan data - HMS LINCS Project. [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505) - LINCS Data Portal. [Link]

  • Kinase Selectivity Panels - Reaction Biology. [Link]

  • KINOMEscan® , a novel kinase inhibitor binding platform - YouTube. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Hydroxypyridine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a safe and effective therapeutic is paved with rigorous scientific evaluation. The 5-hydroxypyridine-2-carboxamide core is a privileged scaffold, known for its role in a variety of pharmacologically active agents. However, structural similarity to endogenous ligands and the inherent promiscuity of certain chemical moieties can lead to unintended off-target interactions. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel analogs of this compound, ensuring a robust preclinical safety assessment.

Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[1] Undesirable pharmacodynamic effects can lead to adverse drug reactions (ADRs) in clinical trials, costing time and resources, and potentially endangering patients.[2][3] This guide will delve into the causality behind experimental choices, providing not just protocols, but a strategic workflow for generating a comprehensive selectivity profile.

The Strategic Importance of Selectivity Profiling

Selectivity is a cornerstone of modern drug design.[4] While the primary objective is high affinity for the intended therapeutic target, ensuring minimal interaction with a host of other biological molecules is equally critical.[4][5] Cross-reactivity, or off-target binding, can lead to a spectrum of adverse effects, from mild side effects to severe toxicity. For a scaffold like this compound, which may be developed for a range of targets (e.g., enzymes, receptors), understanding its polypharmacology is not just a regulatory requirement but a fundamental aspect of risk mitigation.[6]

A well-designed cross-reactivity study should aim to:

  • Identify potential off-target liabilities early in the discovery pipeline.[1][2]

  • Establish a structure-activity relationship (SAR) for both on-target potency and off-target interactions.

  • Provide a data-driven rationale for lead candidate selection and optimization.[5]

  • Fulfill regulatory expectations for preclinical safety assessment, such as those outlined by the International Conference on Harmonisation (ICH) guidelines.[7][8][9][10]

Experimental Workflow: A Tiered Approach to De-risking

A tiered or sequential approach to cross-reactivity screening is the most resource-efficient strategy.[2] This workflow prioritizes broad, cost-effective screening in the early stages, followed by more focused and mechanistically informative assays for de-risking any identified hits.

CrossReactivityWorkflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanistic & Functional Follow-up cluster_3 Decision Point cluster_4 Outcome Lead_Analogs This compound Analogs Broad_Panel Broad Off-Target Panel Screen (e.g., Eurofins SafetyScreen44/87) Single High Concentration (e.g., 10 µM) Lead_Analogs->Broad_Panel Initial_Hits Initial Hits (>50% Inhibition) Broad_Panel->Initial_Hits Dose_Response Dose-Response Assays (Determine IC50/EC50) Confirmed_Hits Confirmed Hits (Potency < 1 µM) Dose_Response->Confirmed_Hits Initial_Hits->Dose_Response Functional_Assay Cell-Based Functional Assays (e.g., Second Messenger, Reporter Gene) Decision Risk Assessment (Therapeutic Window) Functional_Assay->Decision Confirmed_Hits->Functional_Assay Proceed Proceed to In Vivo Decision->Proceed Acceptable Window Redesign Redesign Analogs Decision->Redesign Unacceptable Window

Sources

Benchmarking 5-Hydroxypyridine-2-carboxamide: A Comparative Guide for Enzyme Inhibition Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the enzyme inhibitory potential of 5-Hydroxypyridine-2-carboxamide against established inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to characterize novel compounds and understand their performance relative to known standards. This document offers in-depth technical protocols and the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to inhibitor profiling.

Introduction: The Rationale for Investigating this compound as a Histone Deacetylase (HDAC) Inhibitor

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Recent research has highlighted pyridine-based molecules as potent inhibitors of various enzymes, including kinases and metalloenzymes.[1][2] this compound, with its hydroxamic acid-like arrangement of a hydroxyl group and a carboxamide, presents a compelling case for investigation as an inhibitor of zinc-dependent enzymes.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[3] Their dysregulation is implicated in various diseases, most notably cancer, making them a significant therapeutic target.[4] Many potent HDAC inhibitors, such as Vorinostat (SAHA), function by chelating the zinc ion within the enzyme's active site.[5][6] Given the structural motifs present in this compound that could facilitate zinc binding, we hypothesize its potential as a novel HDAC inhibitor.

This guide will therefore focus on a head-to-head comparison of this compound with two well-characterized, broad-spectrum HDAC inhibitors: Vorinostat (SAHA) and Trichostatin A (TSA).

The Benchmark Inhibitors: Vorinostat (SAHA) and Trichostatin A (TSA)

A robust benchmarking strategy relies on well-understood comparators. Vorinostat and Trichostatin A are canonical HDAC inhibitors, making them ideal for this purpose.

  • Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA): A potent inhibitor of class I and II HDACs, Vorinostat is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma.[5] Its mechanism of action involves the hydroxamic acid moiety chelating the zinc ion in the HDAC active site, leading to the accumulation of acetylated histones and other proteins.[5][7]

  • Trichostatin A (TSA): An antifungal antibiotic, TSA is a highly potent and selective inhibitor of class I and II HDACs.[3][8] It is widely used as a research tool to study the role of histone acetylation in gene expression and cell cycle regulation.[8][9] Similar to Vorinostat, its inhibitory activity is attributed to the chelation of the active site zinc ion.[10]

Experimental Design: A Multi-faceted Approach to Inhibition Profiling

To comprehensively evaluate the inhibitory potential of this compound, a multi-tiered experimental approach is proposed. This includes a primary biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess activity in a more physiologically relevant context.

Logical Flow of the Experimental Workflow

A Compound Preparation (this compound, SAHA, TSA) B In Vitro HDAC Inhibition Assay (Fluorometric) A->B D Cell-Based HDAC Inhibition Assay A->D C Determination of IC50 Values B->C F Data Analysis and Comparison C->F E Western Blot Analysis (Acetylated Histone Levels) D->E E->F sub Substrate (Non-fluorescent) Acetylated Lysine prod Product (Non-fluorescent) Deacetylated Lysine sub->prod HDAC Activity fluoro Fluorophore (Fluorescent) prod->fluoro Developer Action hdac HDAC Enzyme hdac->sub dev Developer

Caption: Principle of the fluorometric HDAC inhibition assay.

Detailed Protocol: In Vitro Fluorometric HDAC Assay

This protocol is adapted from commercially available HDAC activity assay kits. [11][12]

  • Reagent Preparation:

    • Prepare a stock solution of this compound, Vorinostat (SAHA), and Trichostatin A (TSA) in DMSO.

    • Perform serial dilutions of the test compounds in HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare the fluorogenic HDAC substrate and developer solution as per the manufacturer's instructions.

  • Assay Plate Setup (96-well black, flat-bottom plate):

    • Add assay buffer to all wells.

    • Add the serially diluted compounds, positive controls (SAHA, TSA), and a vehicle control (DMSO) to the respective wells.

    • Add a known active HDAC enzyme (e.g., recombinant human HDAC1) to all wells except for the "no enzyme" control.

  • Enzymatic Reaction:

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate at 37°C for 60 minutes, protected from light.

  • Signal Development and Measurement:

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percentage of HDAC inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical In Vitro Inhibition Data

The following table presents hypothetical data for the in vitro HDAC inhibition assay, comparing this compound with the benchmark inhibitors.

CompoundIC50 (nM) against HDAC1
This compound150
Vorinostat (SAHA)50
Trichostatin A (TSA)5

Cell-Based HDAC Inhibition Assay

To determine if this compound can inhibit HDACs within a cellular context, a cell-based assay will be performed. This assay measures the accumulation of acetylated histones in treated cells.

Detailed Protocol: Cell-Based HDAC Inhibition and Western Blot Analysis
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa or HCT116) to approximately 80% confluency.

    • Treat the cells with various concentrations of this compound, Vorinostat (SAHA), and Trichostatin A (TSA) for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for acetylated histone H3 (Ac-H3).

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total histone H3 or a housekeeping protein like GAPDH.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for Ac-H3 and the loading control.

    • Normalize the Ac-H3 signal to the loading control signal.

    • Compare the levels of acetylated histone H3 in treated cells to the vehicle control.

Hypothetical Cellular Activity Data

The following table summarizes the hypothetical results from the cell-based assay, indicating the effective concentration at which a significant increase in histone acetylation is observed.

CompoundEffective Concentration for Increased Ac-H3
This compound1 µM
Vorinostat (SAHA)200 nM
Trichostatin A (TSA)20 nM

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking the enzyme inhibitory activity of this compound, using the well-established HDAC inhibitors Vorinostat and Trichostatin A as comparators. The proposed experimental workflow, from in vitro enzymatic assays to cell-based functional assays, provides a comprehensive evaluation of the compound's potential as an HDAC inhibitor. The provided protocols are based on established methodologies and are designed to yield reliable and reproducible data. The hypothetical data presented serves as an illustrative example of how the performance of this compound can be quantitatively compared to known standards. This framework will enable researchers to effectively characterize novel compounds and make informed decisions in the drug discovery and development process.

References

  • Trichostatin A - Wikipedia.

  • Marks, P. A., & Dokmanovic, M. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British journal of cancer, 95(Suppl 1), S21–S26.

  • Vorinostat - Wikipedia.

  • Choudhary, C., Kumar, C., Gnad, F., Nielsen, M. L., Rehman, M., Walther, T. C., Olsen, J. V., & Mann, M. (2009). Vorinostat--an overview. The Annals of pharmacotherapy, 43(10), 1618–1627.

  • Furumai, R., Matsuyama, A., Kobashi, N., Lee, K. H., & Horinouchi, S. (2002). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. Proceedings of the National Academy of Sciences of the United States of America, 99(1), 87–92.

  • Trichostatin A (TSA) | HDAC inhibitor - Cellagen Technology.

  • Siegel, D., Hussein, M., Belani, C., Robert, F., Galanis, E., Richon, V. M., ... & Kelly, W. K. (2011). The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway. Clinical cancer research, 17(18), 5969-5981.

  • Application Notes and Protocols for Measuring HDAC Inhibition by FR234938 - Benchchem.

  • Vorinostat (SAHA, MK0683) – HDAC Inhibitor | APExBIO.

  • Trichostatin A (TSA) is a Specific Inhibitor of HDAC Class I/II - Network of Cancer Research.

  • HDAC Activity Assay Kit (Fluorometric) - Abcam.

  • Yoshida, M., Kijima, M., Akita, M., & Beppu, T. (2003). Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells. International journal of cancer, 103(5), 572–576.

  • Measuring Histone Deacetylase Inhibition in the Brain - PMC - PubMed Central.

  • HDAC Fluorometric Activity Assay Kit - Cayman Chemical.

  • HDAC Activity/Inhibition Assay Kit (Fluorometric) - Abnova.

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) - EpigenTek.

  • HDAC Cell-Based Assay Kit - R&D Systems.

  • HDAC Activity/Inhibition Assay Kit (Colorimetric) - Abnova.

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - EpigenTek.

  • Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents - National Institutes of Health.

  • Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed.

  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed.

Sources

A Comparative Analysis of Pyridine Analogs in Oncology Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold represents a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds have made it a privileged structure in the design of novel antineoplastic agents.[2][4] This guide provides a comparative analysis of the preclinical antineoplastic activity of distinct classes of pyridine analogs, offering insights into their structure-activity relationships (SAR) and mechanisms of action. We will delve into the experimental data supporting the efficacy of these compounds against various cancer cell lines and provide detailed protocols for key assays, empowering researchers to design and execute their own investigations in this promising area of oncology drug discovery.

Introduction to Pyridine Analogs in Cancer Therapy

Pyridine derivatives have emerged as a versatile class of compounds with the ability to target a wide array of critical pathways implicated in cancer progression.[5][6] Their mechanisms of action are diverse and include the inhibition of key enzymes such as vascular endothelial growth factor receptor 2 (VEGFR-2), histone deacetylases (HDACs), and tubulin polymerization.[5][6] This multifaceted approach allows for the development of targeted therapies that can overcome some of the limitations of traditional chemotherapy.[5] This guide will focus on a comparative study of two prominent classes of pyridine analogs: pyridine-ureas and imidazo[1,2-a]pyridines, highlighting their differential activities and underlying mechanisms.

Comparative Antineoplastic Activity of Selected Pyridine Analogs

To illustrate the therapeutic potential and structure-activity relationships of pyridine derivatives, we will compare the in vitro activity of representative compounds from the pyridine-urea and imidazo[1,2-a]pyridine series against a panel of human cancer cell lines.

Pyridine-Urea Derivatives

The pyridine-urea scaffold has been extensively investigated for its potent antiproliferative effects, largely attributed to the inhibition of VEGFR-2, a key mediator of angiogenesis.[5][7]

A notable study explored a series of novel pyridine-ureas, evaluating their growth inhibitory activity against the MCF-7 breast cancer cell line.[1] The results, summarized in Table 1, highlight the critical role of substituent positioning on the phenylurea moiety.

Compound IDR Group (Substitution on Phenylurea)IC50 (µM) on MCF-7 (48h)[1]IC50 (µM) on MCF-7 (72h)[1]VEGFR-2 Inhibition IC50 (µM)[7][8]
8a H4.532.11Not Reported
8b 4-Cl3.031.525.0
8d 4-CH33.981.95Not Reported
8e 3-CF30.220.113.93
8n 3-Cl1.880.80Not Reported
Doxorubicin (Reference Drug)1.93Not ReportedNot Applicable
Sorafenib (Reference Drug)4.50Not ReportedNot Applicable

Key Structure-Activity Relationship (SAR) Insights for Pyridine-Ureas:

  • Impact of Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as trifluoromethyl (CF3) at the meta-position of the phenylurea ring (compound 8e ), dramatically enhances cytotoxic activity.[1] This compound exhibited significantly greater potency than the reference drug doxorubicin.

  • Positional Importance: Substitution at the para-position with either a chloro (8b ) or methyl (8d ) group resulted in moderate activity, while the unsubstituted analog (8a ) showed the lowest activity.[1]

The potent activity of compounds like 8e underscores the importance of electronic factors in the design of pyridine-urea based anticancer agents.

Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are another important class of pyridine analogs with demonstrated antineoplastic properties. Their mechanism of action can involve the inhibition of various kinases, including Nek2, which is implicated in gastric cancer.[9]

A study focusing on imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors revealed the significant impact of halogen substitution on their antiproliferative activity against the MGC-803 human gastric cancer cell line (Table 2).[9]

Compound IDR1 SubstitutionIC50 (nM) on MGC-803[9]
28a H>10,000
28e Cl38
28f Br42
28h 2-Cl1,200

Key Structure-Activity Relationship (SAR) Insights for Imidazo[1,2-a]pyridines:

  • Halogenation is Key: The introduction of a halogen atom at the R1 position of the phenyl ring dramatically increased the antiproliferative activity compared to the unsubstituted analog (28a ).[9]

  • Optimal Halogen and Position: A chloro group at the R1 position (28e ) conferred the most potent activity, closely followed by a bromo substituent (28f ).[9] Moving the chloro substituent to the R2 position (28h ) led to a significant decrease in activity, highlighting the critical role of substituent placement for optimal target engagement.[9]

These findings demonstrate that targeted modifications to the imidazo[1,2-a]pyridine scaffold can yield highly potent and selective anticancer agents.

Head-to-Head Clinical Comparison: Linifanib vs. Sorafenib

Beyond preclinical studies, the clinical evaluation of pyridine analogs provides crucial insights into their therapeutic potential. A randomized phase III trial directly compared two such analogs, linifanib and sorafenib, in patients with advanced hepatocellular carcinoma (HCC).[1][10]

ParameterLinifanibSorafenibHazard Ratio (HR) [95% CI]p-value
Median Overall Survival (OS) 9.1 months9.8 months1.046 [0.896 to 1.221]Not Significant
Median Time to Progression (TTP) 5.4 months4.0 months0.759 [0.643 to 0.895]0.001
Objective Response Rate (ORR) 13.0%6.9%--

While linifanib did not demonstrate superiority in overall survival, it showed a statistically significant improvement in time to progression and a higher objective response rate compared to sorafenib.[10][11] However, linifanib was associated with a higher frequency of grade 3/4 adverse events.[10][11] This clinical comparison highlights the nuanced differences in efficacy and safety profiles that can exist even between structurally related pyridine analogs.

Mechanisms of Action: A Deeper Dive

The antineoplastic activity of pyridine analogs stems from their ability to interfere with key cellular processes, primarily through the inhibition of signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of VEGFR-2 Signaling

As demonstrated with the pyridine-urea derivatives, a primary mechanism of action is the inhibition of VEGFR-2.[5][7] This receptor tyrosine kinase plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation PyridineUrea Pyridine-Urea Analog (e.g., 8e) PyridineUrea->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-urea analogs.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, pyridine-urea analogs prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Raf/MEK/ERK pathway.[5] This ultimately leads to an inhibition of tumor-associated angiogenesis and cell proliferation.

Induction of Apoptosis and Cell Cycle Arrest

Several pyridine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6] For instance, some pyridine analogs upregulate tumor suppressor proteins like p53 and p21 and the apoptosis-associated protein JNK.[6]

Apoptosis_Induction PyridineAnalog Pyridine Analog p53 p53 PyridineAnalog->p53 Upregulates JNK JNK PyridineAnalog->JNK Upregulates CyclinD1 Cyclin D1 PyridineAnalog->CyclinD1 Downregulates p21 p21 p53->p21 Activates G2M_Arrest G2/M Arrest p21->G2M_Arrest Induces Apoptosis Apoptosis JNK->Apoptosis Induces Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) CellLines Cancer Cell Lines (e.g., MCF-7, MGC-803) Treatment Treatment with Pyridine Analogs CellLines->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT FlowCyto Flow Cytometry (Cell Cycle Analysis) Treatment->FlowCyto WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Xenograft Xenograft Model (e.g., Nude Mice) TumorImplantation Tumor Cell Implantation Xenograft->TumorImplantation DrugAdministration Drug Administration TumorImplantation->DrugAdministration TumorMeasurement Tumor Volume Measurement DrugAdministration->TumorMeasurement Efficacy Efficacy Assessment TumorMeasurement->Efficacy

Caption: General experimental workflow for evaluating pyridine analogs.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the immense potential of pyridine analogs as a versatile scaffold for the development of novel anticancer agents. The pyridine-urea and imidazo[1,2-a]pyridine series, in particular, have demonstrated significant and tunable antineoplastic activity. The key to advancing these compounds towards clinical application lies in the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets of novel analogs, exploring combination therapies to overcome drug resistance, and conducting in vivo studies to validate their preclinical efficacy and safety. The insights and methodologies provided herein offer a solid foundation for researchers to contribute to this exciting and impactful field of oncology drug discovery.

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules. [Link]

  • IC50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (n.d.). ResearchGate. [Link]

  • Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. (2024). Molecules. [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2017). Oncology Letters. [Link]

  • Linifanib Versus Sorafenib in Patients With Advanced Hepatocellular Carcinoma: Results of a Randomized Phase III Trial. (2014). Journal of Clinical Oncology. [Link]

  • Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. (2024). Journal of Medicinal Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2021). Organic & Biomolecular Chemistry. [Link]

  • A Systemic Review on Pyridine Derivative against Cancer and Tumor Cell-Line. (2023). World Journal of Pharmaceutical Research. [Link]

  • Phase III trial of linifanib versus sorafenib in patients with advanced hepatocellular carcinoma (HCC). (2013). Journal of Clinical Oncology. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link]

Sources

Safety Operating Guide

Proper Disposal of 5-Hydroxypyridine-2-carboxamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 5-Hydroxypyridine-2-carboxamide, ensuring compliance with safety regulations and fostering a culture of operational excellence. The protocols outlined herein are grounded in the known hazards of pyridine derivatives and established best practices for chemical waste management.

Immediate Safety and Hazard Assessment

The Environmental Protection Agency (EPA) classifies pyridine and its derivatives as hazardous waste, underscoring the importance of proper disposal to prevent environmental contamination.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes key hazard classifications and disposal parameters based on data for analogous pyridine compounds. This information should be used as a conservative guide for handling and disposal.

ParameterGuidelineSource
Waste Classification Hazardous WasteEPA (40 CFR 261)[1][2][3][4][5]
Primary Hazards Harmful if swallowed, skin/eye irritantSDS for analogous compounds
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coatStandard laboratory practice
Disposal Method Licensed hazardous waste disposalEPA and OSHA regulations[6][7][8][9][10]
Incompatible Materials Strong oxidizing agentsGeneral chemical safety guidelines

Step-by-Step Disposal Protocol

The primary and most critical directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or down the drain.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid this compound, along with any contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE), and be clearly labeled.

  • Liquid Waste:

    • If this compound is in a solution, collect the liquid waste in a designated, leak-proof hazardous waste container.

    • Do not mix this waste stream with other, incompatible chemical wastes.

  • Contaminated PPE:

    • Dispose of all contaminated PPE, including gloves and disposable lab coats, in a designated hazardous waste bag.

Labeling and Storage
  • Clearly and accurately label all waste containers with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of generation.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

Arranging for Disposal
  • Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's and local regulations, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Do not attempt to transport hazardous waste off-site yourself. Transportation of hazardous materials is regulated and requires trained personnel.[9]

Decontamination Procedures

  • Non-disposable Glassware and Equipment:

    • Thoroughly rinse any non-disposable items that have come into contact with this compound with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Collect all rinsate as hazardous liquid waste.

  • Spill Cleanup:

    • In the event of a spill, wear appropriate PPE, including double-layered nitrile gloves, safety goggles, and a lab coat.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be collected as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid or contaminated solid material? start->is_solid solid_waste Collect in labeled solid hazardous waste container (HDPE). is_solid->solid_waste Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No storage Store in designated, secure waste accumulation area. solid_waste->storage liquid_waste Collect in labeled liquid hazardous waste container. is_liquid->liquid_waste Yes is_ppe Is it contaminated PPE? is_liquid->is_ppe No liquid_waste->storage ppe_waste Collect in designated hazardous waste bag. is_ppe->ppe_waste Yes is_ppe->storage No ppe_waste->storage contact_ehs Contact EHS or licensed waste disposal contractor for pickup. storage->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxypyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Hydroxypyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.